molecular formula C23H21FO3 B607721 TUG 891

TUG 891

Cat. No.: B607721
M. Wt: 364.4 g/mol
InChI Key: LPGBXHWIQNZEJB-UHFFFAOYSA-N
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Description

GPU-028 is a potent free fatty acid receptor 4 (FFA4) agonist. GPU-028 functions in improvement of insulin secretion and insulin resistance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FO3/c1-16-2-7-18(8-3-16)22-12-9-20(24)14-19(22)15-27-21-10-4-17(5-11-21)6-13-23(25)26/h2-5,7-12,14H,6,13,15H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGBXHWIQNZEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)COC3=CC=C(C=C3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TUG-891: A Comprehensive Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the mechanism of action of TUG-891, a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). This document summarizes key quantitative data, outlines detailed experimental protocols for studying TUG-891's effects, and provides visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

TUG-891 is an experimental drug that selectively binds to and activates FFA4, a G protein-coupled receptor that plays a crucial role in metabolic and inflammatory processes.[1][2] Its activation by agonists like TUG-891 initiates a cascade of intracellular signaling events that lead to a variety of physiological responses. These include the regulation of glucose homeostasis, gastric peptide release, and anti-inflammatory effects.[1] While a valuable tool for in vitro research, TUG-891 has demonstrated poor in vivo stability, leading to the development of numerous derivative compounds with improved properties.[1]

Data Presentation

The following tables summarize the quantitative data regarding the potency and selectivity of TUG-891 for FFA4.

Table 1: Potency of TUG-891 at Human and Mouse FFA4 (GPR120)

SpeciesAssaypEC50EC50 (µM)Reference
HumanCalcium Mobilization7.020.095[3]
Humanβ-arrestin 2 Recruitment (BRET)7.360.044[3][4][5]
Human--0.0436[6]
Mouseβ-arrestin 2 Recruitment (BRET)7.770.017[4][5]
Mouse--0.0169[6]

Table 2: Selectivity of TUG-891 for FFA4 over other Free Fatty Acid Receptors

ReceptorSpeciesAssaypEC50EC50 (µM)Selectivity (fold) vs. hFFA4Reference
FFA1 (GPR40)Humanβ-arrestin Recruitment4.1964.6~1468[4][5][6]
FFA2 (GPR43)--No activity--[4][5][6]
FFA3 (GPR41)--No activity--[4][5][6]

Signaling Pathways

Activation of FFA4 by TUG-891 initiates a complex signaling cascade. The primary pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.

In addition to G protein-dependent signaling, TUG-891 also promotes the recruitment of β-arrestin-1 and β-arrestin-2 to the activated FFA4 receptor. This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways, such as the activation of the extracellular signal-regulated kinase (ERK) cascade.

TUG891_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TUG891 TUG-891 FFA4 FFA4/GPR120 TUG891->FFA4 Binds to Gq Gαq/11 FFA4->Gq Activates beta_arrestin β-arrestin FFA4->beta_arrestin Recruits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ERK_activation ERK Activation beta_arrestin->ERK_activation Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization Ca_release Ca²⁺ Release IP3->Ca_release Induces Cellular_Response Cellular Response Ca_release->Cellular_Response ERK_activation->Cellular_Response

TUG-891 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of TUG-891.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFA4 activation by TUG-891.

  • Cell Line: HEK293 cells stably or transiently expressing human or mouse FFA4.

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • TUG-891 stock solution in DMSO.

  • Protocol:

    • Seed FFA4-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

    • Prepare the dye-loading solution by diluting Fluo-4 AM in assay buffer.

    • Remove the culture medium and add the dye-loading solution to the cells.

    • Incubate the plate for 1 hour at 37°C in the dark.

    • Prepare serial dilutions of TUG-891 in assay buffer in a separate 96-well plate.

    • Place the cell plate in a fluorescence plate reader equipped with an automated injector.

    • Measure baseline fluorescence for 10-20 seconds.

    • Inject the TUG-891 dilutions into the wells and continue to measure fluorescence every 1-2 seconds for a total of 120-180 seconds.

    • Analyze the data by calculating the peak fluorescence response for each concentration and plotting a dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay (BRET)

This assay quantifies the interaction between FFA4 and β-arrestin upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).

  • Cell Line: HEK293T cells.

  • Plasmids:

    • FFA4 C-terminally fused to a BRET donor (e.g., Renilla luciferase, Rluc8).

    • β-arrestin-2 N-terminally fused to a BRET acceptor (e.g., Venus, a YFP variant).

  • Reagents:

    • Cell culture and transfection reagents.

    • BRET substrate (e.g., coelenterazine h).

    • TUG-891 stock solution in DMSO.

  • Protocol:

    • Co-transfect HEK293T cells with the FFA4-Rluc8 and Venus-β-arrestin-2 plasmids.

    • After 24-48 hours, harvest the cells and seed them into a 96-well white-walled, white-bottom plate.

    • Prepare serial dilutions of TUG-891 in assay buffer.

    • Add the BRET substrate to each well and incubate for 5-10 minutes.

    • Measure the luminescence at the donor and acceptor emission wavelengths using a plate reader capable of BRET measurements.

    • Add the TUG-891 dilutions to the wells and immediately begin measuring the BRET signal every 1-2 minutes for up to 30 minutes.

    • Calculate the BRET ratio (acceptor emission / donor emission) and plot the change in BRET ratio against the TUG-891 concentration to determine the EC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream signaling event of FFA4 activation.

  • Cell Line: Flp-In T-REx 293 cells engineered to express human FFA4.

  • Reagents:

    • Cell culture medium.

    • TUG-891 stock solution in DMSO.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Protocol:

    • Culture FFA4-expressing cells to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

    • Treat the cells with various concentrations of TUG-891 for a specified time (e.g., 5-10 minutes).

    • Lyse the cells on ice and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

    • Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a novel FFA4 agonist.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Functional Assays cluster_in_vivo In Vivo Studies (for stable analogs) Primary_Screening Primary Screening (e.g., Calcium Mobilization) Dose_Response Dose-Response & Potency (pEC50/EC50 Determination) Primary_Screening->Dose_Response Signaling_Pathway Signaling Pathway Analysis (β-arrestin, ERK) Dose_Response->Signaling_Pathway Selectivity_Panel Selectivity Profiling (vs. FFA1, FFA2, FFA3) Dose_Response->Selectivity_Panel GLP1_Secretion GLP-1 Secretion Assay (STC-1 cells) Signaling_Pathway->GLP1_Secretion Glucose_Uptake Glucose Uptake Assay (3T3-L1 Adipocytes) Signaling_Pathway->Glucose_Uptake Anti_Inflammatory Anti-inflammatory Assay (RAW264.7 Macrophages) Signaling_Pathway->Anti_Inflammatory Selectivity_Panel->GLP1_Secretion Selectivity_Panel->Glucose_Uptake Selectivity_Panel->Anti_Inflammatory PK_PD Pharmacokinetics & Pharmacodynamics GLP1_Secretion->PK_PD Glucose_Uptake->PK_PD Anti_Inflammatory->PK_PD Efficacy_Models Efficacy in Disease Models (e.g., Diabetes, Obesity) PK_PD->Efficacy_Models

Agonist Characterization Workflow

References

TUG-891: A Technical Guide to its Potency and Selectivity as an FFAR4 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of TUG-891 [3-(4-((4-fluoro-4′-methyl-[1,1′-biphenyl]-2-yl)methoxy)phenyl)propanoic acid], a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120).[1][2][3] TUG-891 has become a critical pharmacological tool for elucidating the physiological roles of FFAR4 and exploring its therapeutic potential in metabolic and inflammatory diseases.[2][3][4] This guide details its selectivity profile, signaling mechanisms, and the experimental protocols used for its characterization.

Data Presentation: Agonist Potency and Selectivity

TUG-891 demonstrates high potency at the human FFAR4 receptor across multiple signaling endpoints. Its activity is significantly greater than the endogenous agonist α-linolenic acid (aLA) and other synthetic agonists like GW9508.[1]

Table 1: Potency of TUG-891 and Other Agonists at Human FFAR4
CompoundCalcium Mobilization (pEC₅₀)β-Arrestin-2 Recruitment (pEC₅₀)ERK Phosphorylation (pEC₅₀)
TUG-891 7.3 ± 0.057.0 ± 0.086.2 ± 0.06
α-Linolenic Acid (aLA)5.6 ± 0.045.5 ± 0.074.9 ± 0.09
GW95086.4 ± 0.066.3 ± 0.055.5 ± 0.07
NCG215.6 ± 0.075.5 ± 0.094.8 ± 0.08
Data compiled from Hudson et al. (2013). Values are presented as mean ± S.E.M. pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Selectivity Profile

A key characteristic of TUG-891 is its remarkable selectivity for human FFAR4 over the closely related long-chain fatty acid receptor, FFAR1 (GPR40).

Table 2: Selectivity of TUG-891 at Human Receptors
ReceptorPotency (Fold Selectivity)Comment
Human FFAR4 -High potency agonist.
Human FFAR1 >1000-fold lowerDemonstrates high selectivity for FFAR4 over FFAR1.[5][6]

However, this high selectivity is species-dependent and is not observed in rodents. TUG-891 is a potent agonist of mouse FFAR4 but displays only limited selectivity over mouse FFAR1, which is an important consideration for in vivo studies in murine models.[1][2][4][7]

Table 3: TUG-891 Potency at Mouse Receptors
ReceptorActivityComment
Mouse FFAR4 Potent AgonistTUG-891 effectively activates the mouse receptor.[2]
Mouse FFAR1 Potent AgonistLimited selectivity over mouse FFAR1 complicates its use in vivo in this species.[1][2][4][7]

Signaling Pathways Activated by TUG-891

TUG-891 activates FFAR4, leading to the initiation of several downstream signaling cascades. The primary pathways include Gαq/11 activation, β-arrestin recruitment, and subsequent phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1][2]

Gαq/11-Mediated Calcium Mobilization

Upon binding of TUG-891, FFAR4 undergoes a conformational change, activating the heterotrimeric G protein Gαq/11.[8] This activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[8][9]

Gq_Pathway TUG891 TUG-891 FFAR4 FFAR4 (GPR120) TUG891->FFAR4 Binds Gq11 Gαq/11 FFAR4->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_Release ↑ Intracellular Ca²⁺ ER->Ca_Release Triggers Release

TUG-891 Gαq/11-mediated signaling pathway.
β-Arrestin Recruitment and Receptor Internalization

Ligand binding also promotes the recruitment of β-arrestin-1 and β-arrestin-2 to the intracellular domains of FFAR4.[1][2] This interaction is crucial for receptor desensitization and internalization, which can modulate the duration and intensity of signaling.[1] The recruitment of β-arrestin can also initiate G protein-independent signaling cascades.

Beta_Arrestin_Pathway TUG891 TUG-891 FFAR4 FFAR4 TUG891->FFAR4 Binds Active_FFAR4 Activated FFAR4 FFAR4->Active_FFAR4 Activates BetaArrestin β-Arrestin 1/2 Active_FFAR4->BetaArrestin Recruits Internalization Receptor Internalization BetaArrestin->Internalization BiasedSignaling Biased Signaling BetaArrestin->BiasedSignaling Desensitization Signal Desensitization Internalization->Desensitization

β-Arrestin recruitment pathway upon FFAR4 activation.
ERK Phosphorylation

Downstream of initial signaling events, TUG-891 stimulates the phosphorylation of ERK (pERK).[1][7] This activation appears to be a common convergence point for FFAR4 signaling, although studies indicate an inherent bias in FFAR4 signaling toward Ca²⁺ and β-arrestin recruitment over ERK phosphorylation.[1]

Experimental Protocols

The characterization of TUG-891 relies on robust cell-based assays. Methodologies for the key experiments are detailed below.

Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium following receptor activation.

Methodology:

  • Cell Culture: Flp-In T-REx 293 cells, engineered to inducibly express human FFAR4, are cultured to 80-90% confluency.[1]

  • Plating: Cells are seeded into 96-well black, clear-bottom microplates. FFAR4 expression is induced with doxycycline.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.[8]

  • Compound Preparation: A serial dilution of TUG-891 is prepared to create a dose-response curve (e.g., 1 nM to 10 µM).[8]

  • Fluorescence Measurement: The cell plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). A stable baseline fluorescence is recorded (Excitation: ~490 nm, Emission: ~525 nm).[8]

  • Agonist Addition: TUG-891 solutions are added to the wells, and the change in fluorescence intensity, corresponding to the increase in intracellular Ca²⁺, is measured in real-time.

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC₅₀ value.

Calcium_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis CellCulture 1. Culture & Seed hFFA4 Expressing Cells DyeLoading 2. Load Cells with Fluo-4 AM Dye CellCulture->DyeLoading CompoundPrep 3. Prepare TUG-891 Serial Dilution DyeLoading->CompoundPrep Addition 5. Add TUG-891 CompoundPrep->Addition Baseline 4. Read Baseline Fluorescence Baseline->Addition Measurement 6. Measure Fluorescence Change (Real-time) Addition->Measurement Analysis 7. Calculate EC₅₀ Measurement->Analysis

Workflow for a typical calcium mobilization assay.
β-Arrestin Recruitment Assay

This assay measures the interaction between FFAR4 and β-arrestin upon agonist stimulation, often using Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) technology.[1][10]

Methodology (BRET-based):

  • Cell Culture & Transfection: HEK293T cells are transiently co-transfected with plasmids encoding for an FFAR4-fusion protein (e.g., hFFA4-eYFP or FFAR4-Renilla Luciferase) and a β-arrestin-2-fusion protein (e.g., β-arrestin-2-Renilla Luciferase or YFP-β-arrestin-2).[1][11]

  • Plating: Transfected cells are seeded into 96-well white microplates.

  • Ligand Treatment: Cells are treated with varying concentrations of TUG-891 and incubated for a short period (e.g., 5-15 minutes).[1]

  • Substrate Addition: The luciferase substrate (e.g., coelenterazine h) is added to each well.

  • Signal Detection: The plate is immediately read on a luminometer capable of simultaneously measuring the light emission from both the donor (luciferase) and the acceptor (fluorescent protein).

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates recruitment of β-arrestin to the receptor. Data are plotted to determine the EC₅₀ value.

BRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Transfection 1. Co-transfect Cells with FFAR4-RLuc & YFP-βArr2 Plating 2. Seed Transfected Cells Transfection->Plating Treatment 3. Treat with TUG-891 Plating->Treatment Substrate 4. Add Luciferase Substrate Treatment->Substrate Detection 5. Measure Donor & Acceptor Emissions Substrate->Detection Analysis 6. Calculate BRET Ratio & Determine EC₅₀ Detection->Analysis

Workflow for a BRET-based β-arrestin recruitment assay.

References

TUG-891/GPR120 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-891 is a potent and selective synthetic agonist for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[1][2] GPR120 is a receptor for long-chain free fatty acids and is implicated in a variety of physiological processes, including glucose homeostasis, anti-inflammatory responses, and gut hormone secretion. As a selective agonist, TUG-891 serves as a critical tool for elucidating the intricate signaling pathways downstream of GPR120 activation and holds therapeutic potential for metabolic and inflammatory diseases. This guide provides an in-depth overview of the core signaling pathways activated by TUG-891, detailed experimental protocols for studying these pathways, and a summary of its pharmacological properties.

Quantitative Data: Potency and Selectivity of TUG-891

TUG-891 exhibits high potency for both human and mouse GPR120. Its selectivity for GPR120 over other free fatty acid receptors (FFARs) makes it a valuable research tool. The following tables summarize the key pharmacological data for TUG-891.

Table 1: Potency of TUG-891 at GPR120 (FFAR4)

SpeciesAssaypEC50EC50 (µM)Reference
HumanCalcium Mobilization7.360.0436[2][3]
Humanβ-Arrestin-2 Recruitment--[4]
HumanERK Phosphorylation--[4]
MouseGeneral Agonist Activity7.770.0169[2][3]

Table 2: Selectivity of TUG-891 for GPR120 (FFAR4) over other FFARs

ReceptorSpeciespEC50EC50 (µM)Selectivity vs. hGPR120Reference
FFAR1 (GPR40)Human4.1964.5~1480-fold[2][3]
FFAR2 (GPR43)HumanNo activity--[2][3]
FFAR3 (GPR41)HumanNo activity--[2][3]

Core Signaling Pathways

Upon binding of TUG-891, GPR120 initiates a cascade of intracellular events primarily through two distinct pathways: the Gq-protein-mediated pathway and the β-arrestin-mediated pathway.

Gq-Mediated Signaling Pathway

Activation of GPR120 by TUG-891 leads to the coupling and activation of the Gq subfamily of G proteins.[5] This initiates a well-defined signaling cascade resulting in an increase in intracellular calcium.

Gq_Signaling TUG891 TUG-891 GPR120 GPR120 TUG891->GPR120 binds Gq Gαq/11 GPR120->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Ca2_release->PKC activates ERK ERK1/2 Phosphorylation PKC->ERK Downstream Downstream Cellular Effects ERK->Downstream

Gq-mediated signaling cascade upon TUG-891 binding to GPR120.
β-Arrestin-Mediated Signaling Pathway

In addition to G protein coupling, TUG-891-activated GPR120 recruits β-arrestin proteins, primarily β-arrestin-2. This interaction not only plays a role in receptor desensitization and internalization but also initiates a distinct signaling cascade that is crucial for the anti-inflammatory effects of GPR120 activation.

Beta_Arrestin_Signaling TUG891 TUG-891 GPR120 GPR120 TUG891->GPR120 binds GRK GRK GPR120->GRK activates P_GPR120 Phosphorylated GPR120 GRK->GPR120 phosphorylates beta_arrestin β-Arrestin 2 P_GPR120->beta_arrestin recruits Internalization Receptor Internalization beta_arrestin->Internalization Anti_inflammatory Anti-inflammatory Effects beta_arrestin->Anti_inflammatory

β-arrestin recruitment and downstream events following GPR120 activation.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to TUG-891 using a fluorescent plate reader.

Workflow:

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis cell_culture 1. Culture HEK293 cells expressing GPR120 cell_seeding 2. Seed cells in a 96-well plate cell_culture->cell_seeding dye_prep 3. Prepare Fluo-4 AM loading solution cell_seeding->dye_prep dye_loading 4. Incubate cells with Fluo-4 AM dye_prep->dye_loading plate_reader 5. Place plate in a fluorescence plate reader dye_loading->plate_reader add_agonist 6. Add TUG-891 and measure fluorescence plate_reader->add_agonist data_analysis 7. Analyze fluorescence change to determine Ca²⁺ mobilization add_agonist->data_analysis

Workflow for the intracellular calcium mobilization assay.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human GPR120 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic.

  • Cell Seeding: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated overnight.

  • Dye Loading: The culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS). Cells are then incubated with a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 1 hour at 37°C in the dark.

  • Measurement: After incubation, the loading solution is removed, and cells are washed with HBSS. The plate is then placed in a fluorescence plate reader (e.g., FlexStation 3). Baseline fluorescence is recorded before the automated addition of TUG-891 at various concentrations. Fluorescence is continuously measured (excitation ~494 nm, emission ~516 nm) for at least 120 seconds.

  • Data Analysis: The change in fluorescence intensity over time is used to determine the extent of intracellular calcium mobilization. Dose-response curves are generated to calculate the EC50 value.

β-Arrestin Recruitment Assay (BRET)

This protocol outlines a Bioluminescence Resonance Energy Transfer (BRET) assay to quantify the recruitment of β-arrestin-2 to GPR120.

Workflow:

BRET_Assay_Workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis transfection 1. Co-transfect HEK293 cells with GPR120-Rluc and Venus-β-arrestin-2 cell_seeding 2. Seed transfected cells in a 96-well plate transfection->cell_seeding add_substrate 3. Add coelenterazine h (Rluc substrate) cell_seeding->add_substrate add_agonist 4. Add TUG-891 add_substrate->add_agonist read_luminescence 5. Measure luminescence at two wavelengths (e.g., 475 nm and 535 nm) add_agonist->read_luminescence calculate_bret 6. Calculate the BRET ratio (acceptor emission / donor emission) read_luminescence->calculate_bret analyze_data 7. Analyze dose-dependent change in BRET ratio calculate_bret->analyze_data

Workflow for the β-arrestin recruitment BRET assay.

Methodology:

  • Cell Transfection: HEK293 cells are co-transfected with plasmids encoding for GPR120 fused to Renilla luciferase (GPR120-Rluc, the BRET donor) and β-arrestin-2 fused to a yellow fluorescent protein variant (e.g., Venus-β-arrestin-2, the BRET acceptor).

  • Cell Seeding: Transfected cells are seeded into white-walled, white-bottom 96-well plates.

  • Measurement: 24-48 hours post-transfection, the culture medium is replaced with HBSS. The Rluc substrate, coelenterazine h (5 µM), is added to each well. After a 5-minute incubation, baseline luminescence is measured. TUG-891 is then added at various concentrations, and luminescence is measured again at two wavelengths simultaneously (e.g., 475 nm for Rluc and 535 nm for Venus).

  • Data Analysis: The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor (Venus) to the light intensity emitted by the donor (Rluc). An increase in the BRET ratio indicates the recruitment of β-arrestin-2 to GPR120.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) by Western blot analysis.

Workflow:

Western_Blot_Workflow cluster_treatment Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis cell_treatment 1. Treat GPR120-expressing cells with TUG-891 cell_lysis 2. Lyse cells and collect protein cell_treatment->cell_lysis sds_page 3. Separate proteins by SDS-PAGE cell_lysis->sds_page transfer 4. Transfer proteins to a PVDF membrane sds_page->transfer blocking 5. Block the membrane transfer->blocking primary_ab 6. Incubate with primary antibodies (anti-p-ERK & anti-total-ERK) blocking->primary_ab secondary_ab 7. Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection 8. Detect signal using chemiluminescence secondary_ab->detection quantification 9. Quantify band intensity detection->quantification

Workflow for the ERK1/2 phosphorylation Western blot assay.

Methodology:

  • Cell Treatment and Lysis: GPR120-expressing cells are serum-starved for 4-6 hours and then treated with TUG-891 for various times (e.g., 5, 10, 30 minutes). Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% BSA in TBST and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.

  • Analysis: Band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK activation.

Conclusion

TUG-891 is an invaluable pharmacological tool for investigating the multifaceted signaling of GPR120. Its high potency and selectivity allow for the precise dissection of the Gq-mediated and β-arrestin-mediated pathways. The experimental protocols provided in this guide offer a framework for researchers to explore the cellular and molecular consequences of GPR120 activation by TUG-891, paving the way for a deeper understanding of its physiological roles and therapeutic potential.

References

An In-depth Technical Guide to the Downstream Targets of the Long Non-coding RNA TUG1

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The long non-coding RNA (lncRNA) Taurine Upregulated Gene 1 (TUG1) has emerged as a significant regulator in a multitude of cellular processes, demonstrating extensive involvement in the pathogenesis of various diseases, particularly cancer. Its functional diversity stems from its ability to act as a molecular scaffold, a decoy for microRNAs (miRNAs), and a recruiter of chromatin-modifying complexes. This guide provides a comprehensive overview of the experimentally validated downstream targets of TUG1, with a focus on its oncogenic roles. We present quantitative data from key studies, detailed experimental protocols for the validation of these interactions, and visual representations of the core signaling pathways.

Core Mechanisms of TUG1-Mediated Regulation

TUG1 primarily exerts its influence on downstream targets through two well-documented mechanisms:

  • Competing Endogenous RNA (ceRNA): TUG1 can act as a molecular sponge for various miRNAs. By sequestering these miRNAs, TUG1 prevents them from binding to their target messenger RNAs (mRNAs), leading to the increased expression of the corresponding proteins. This ceRNA activity of TUG1 has been implicated in the regulation of numerous cancer-related genes.

  • Interaction with Polycomb Repressive Complex 2 (PRC2): TUG1 can bind to and recruit the PRC2 complex to the promoter regions of specific genes. PRC2 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Through this interaction, TUG1 can epigenetically silence the expression of tumor-suppressor genes.

Quantitative Data Summary of TUG1 Downstream Targets

The following tables summarize the quantitative effects of TUG1 on its downstream targets as reported in various studies.

Table 1: TUG1 as a ceRNA - Regulation of miRNA Targets

Cancer TypeTUG1 Target AxisEffect of TUG1 KnockdownQuantitative ChangeReference
Papillary Thyroid CancerTUG1/miR-145/ZEB1Increased miR-145, Decreased ZEB1miR-145: ~2.5-fold increase; ZEB1 mRNA: ~50% decrease[1][2]
Cervical CancerTUG1/miR-138-5p/SIRT1Increased miR-138-5p, Decreased SIRT1miR-138-5p: ~3-fold increase; SIRT1 protein: significant decrease[3]
Non-Small Cell Lung CancerTUG1/miR-221/PTENIncreased miR-221, Decreased PTENmiR-221: significant increase; PTEN protein: significant decrease[4]

Table 2: TUG1 Interaction with PRC2 - Epigenetic Regulation

Cancer TypeTUG1 Target AxisEffect of TUG1 KnockdownQuantitative ChangeReference
Non-Small Cell Lung CancerTUG1/PRC2/HOXB7Increased HOXB7HOXB7 mRNA: ~2-fold increase[5][6]
Non-Small Cell Lung CancerTUG1/PRC2/CELF1Increased CELF1CELF1 mRNA: significant upregulation[7][8]

Key Signaling Pathways Involving TUG1

The downstream effects of TUG1 are mediated through its modulation of critical signaling pathways. Below are diagrams illustrating these interactions.

TUG1 as a Competing Endogenous RNA (ceRNA)

TUG1_ceRNA_Pathway TUG1 TUG1 miRNA miRNA (e.g., miR-145, miR-138-5p) TUG1->miRNA sponges mRNA Target mRNA (e.g., ZEB1, SIRT1) miRNA->mRNA represses Protein Protein (e.g., ZEB1, SIRT1) mRNA->Protein translates to Cellular_Process Cellular Processes (Proliferation, Invasion, EMT) Protein->Cellular_Process promotes

TUG1 Interaction with PRC2

TUG1_PRC2_Pathway TUG1 TUG1 PRC2 PRC2 Complex (EZH2, SUZ12, EED) TUG1->PRC2 recruits Gene_Promoter Target Gene Promoter (e.g., HOXB7, CELF1) PRC2->Gene_Promoter binds to H3K27me3 H3K27me3 PRC2->H3K27me3 catalyzes Transcription_Repression Transcriptional Repression H3K27me3->Transcription_Repression leads to

Experimental Protocols for Target Validation

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized yet detailed protocols for key experiments used to investigate TUG1's downstream targets.

Luciferase Reporter Assay for ceRNA Validation

This assay is used to confirm the direct binding of a miRNA to TUG1 or a target mRNA.

Principle: A reporter plasmid containing a luciferase gene and the putative miRNA binding site from TUG1 or the 3' UTR of a target mRNA is co-transfected with a miRNA mimic or inhibitor into cells. A decrease in luciferase activity upon co-transfection with the miRNA mimic indicates direct binding and repression.

Protocol:

  • Vector Construction:

    • Synthesize the wild-type (WT) sequence of TUG1 or the 3' UTR of the target mRNA containing the predicted miRNA binding site.

    • Synthesize a mutant (MUT) version of the same sequence with mutations in the miRNA seed region binding site.

    • Clone the WT and MUT sequences into a dual-luciferase reporter vector (e.g., psiCHECK-2) downstream of the Renilla luciferase gene. The firefly luciferase gene serves as an internal control.

  • Cell Culture and Transfection:

    • Seed HEK293T or another suitable cell line in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells using a lipid-based transfection reagent with the following combinations:

      • WT reporter plasmid + miRNA mimic

      • WT reporter plasmid + negative control (NC) mimic

      • MUT reporter plasmid + miRNA mimic

      • MUT reporter plasmid + NC mimic

  • Luciferase Activity Measurement:

    • After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the Renilla luciferase activity to the firefly luciferase activity for each sample.

    • Calculate the relative luciferase activity by comparing the normalized activity of the miRNA mimic-transfected group to the NC mimic-transfected group. A significant decrease in relative luciferase activity in the WT + miRNA mimic group compared to the other groups confirms the direct interaction.

RNA Immunoprecipitation (RIP) for TUG1-PRC2 Interaction

RIP is used to determine the physical association between TUG1 RNA and proteins of the PRC2 complex (e.g., EZH2, SUZ12).

Principle: An antibody specific to a protein of interest is used to immunoprecipitate the protein-RNA complex from a cell lysate. The co-precipitated RNA is then purified and quantified by qRT-PCR to confirm its association with the protein.

Protocol:

  • Cell Lysis:

    • Harvest cells and lyse them in a RIP lysis buffer containing protease and RNase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with magnetic beads conjugated with an antibody specific to the PRC2 component (e.g., anti-EZH2) or a negative control IgG antibody.

    • Allow the antibody-bead complexes to bind to the protein-RNA complexes overnight at 4°C with gentle rotation.

  • Washing:

    • Wash the beads several times with a high-salt buffer to remove non-specific binding.

  • RNA Elution and Purification:

    • Elute the RNA from the immunoprecipitated complexes by treating with proteinase K.

    • Purify the eluted RNA using a standard RNA extraction method (e.g., phenol-chloroform extraction or a column-based kit).

  • qRT-PCR Analysis:

    • Perform reverse transcription of the purified RNA to generate cDNA.

    • Use qRT-PCR with primers specific for TUG1 to quantify its abundance in the immunoprecipitated samples.

  • Data Analysis:

    • Calculate the fold enrichment of TUG1 in the specific antibody IP relative to the IgG control. A significant enrichment indicates a direct or indirect interaction between TUG1 and the target protein.

Experimental Workflow for Validating a TUG1-miRNA-mRNA Axis

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation Bioinformatics Bioinformatics Prediction (e.g., TargetScan, miRDB) qRT_PCR qRT-PCR: Measure TUG1, miRNA, and mRNA expression Bioinformatics->qRT_PCR Hypothesis Western_Blot Western Blot: Measure target protein expression qRT_PCR->Western_Blot Luciferase_Assay Dual-Luciferase Assay: Confirm direct binding Western_Blot->Luciferase_Assay Functional_Assays Functional Assays: Proliferation, Migration, Invasion Luciferase_Assay->Functional_Assays Xenograft Xenograft Mouse Model: Assess tumor growth and metastasis Functional_Assays->Xenograft Confirmation

Conclusion

The lncRNA TUG1 is a multifaceted regulator with a profound impact on cellular signaling, primarily through its roles as a ceRNA and an epigenetic modulator in concert with the PRC2 complex. The downstream targets of TUG1 are deeply integrated into pathways controlling cell proliferation, survival, and metastasis, making TUG1 a compelling target for therapeutic intervention in various diseases, especially cancer. The experimental approaches detailed in this guide provide a robust framework for the continued investigation and validation of TUG1's ever-expanding network of downstream targets. Further research into the tissue-specific and context-dependent functions of TUG1 will be crucial for the development of targeted and effective therapies.

References

TUG-891: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Agonist of Free Fatty Acid Receptor 4 (FFA4/GPR120)

Introduction

TUG-891, with the IUPAC name 3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoic acid, is a potent and selective synthetic agonist for the free fatty acid receptor 4 (FFA4), formerly known as G protein-coupled receptor 120 (GPR120).[1][2] This small molecule has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of FFA4 in a variety of research areas, including metabolic diseases, inflammation, and cancer.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of TUG-891, its mechanism of action, key research applications, and detailed experimental protocols.

Mechanism of Action

TUG-891 functions as a selective agonist at the FFA4 receptor, mimicking the effects of endogenous long-chain fatty acids.[1][3] Activation of FFA4 by TUG-891 initiates a cascade of intracellular signaling events, primarily through the Gαq/11 protein pathway.[1][4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5]

Furthermore, TUG-891 has been shown to induce the recruitment of β-arrestin-1 and β-arrestin-2, as well as the phosphorylation of extracellular signal-regulated kinase (ERK).[3][4][6] Receptor activation also leads to its rapid phosphorylation and internalization, a process that can lead to signal desensitization.[3][4][6] However, upon removal of TUG-891, the receptor can be recycled back to the cell surface, allowing for the resensitization of the signaling response.[3][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of TUG-891.

Table 1: In Vitro Potency of TUG-891

AssayCell Line/SystemSpeciesEC50 (µM)Reference
Calcium MobilizationHEK293 expressing hFFA4Human0.0436[7]
Calcium MobilizationCells expressing mFFA4Mouse0.0169[7]
β-arrestin-2 RecruitmenthFFA4 expressing cellsHumanNot explicitly stated, but potent agonism observed[3][4]
ERK PhosphorylationhFFA4 expressing cellsHumanPotent agonism observed[3][4]

Table 2: Receptor Selectivity of TUG-891

ReceptorSpeciesEC50 (µM)Selectivity (fold vs. hFFA4)Reference
FFA4 (GPR120)Human0.0436-[7]
FFA1 (GPR40)Human64.5~1480[7]
FFA4 (GPR120)Mouse0.0169-[7]
FFA1 (GPR40)MouseLimited selectivity notedComplicates in vivo use[1][3][4]

Key Research Applications and Experimental Protocols

TUG-891 is a versatile tool for investigating a range of biological processes. Below are some of its key applications with detailed experimental protocols.

Metabolic Disease Research: GLP-1 Secretion and Glucose Uptake

TUG-891 is widely used to study the role of FFA4 in regulating glucose homeostasis. It has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells and enhance glucose uptake in adipocytes.[8]

This protocol describes how to measure TUG-891-induced GLP-1 secretion from the murine enteroendocrine STC-1 cell line.

Materials:

  • STC-1 cells

  • DMEM with 10% FBS

  • HEPES buffer

  • TUG-891 stock solution (in DMSO)

  • PMSF (protease inhibitor)

  • GLP-1 ELISA kit

  • Cell lysis buffer

  • Protein assay reagent

Protocol:

  • Seed STC-1 cells in 6-cm dishes and grow to 80% confluency.

  • Wash cells twice with HEPES buffer and then incubate in HEPES buffer for 30 minutes to starve the cells.

  • Prepare stimulation buffer with the desired concentrations of TUG-891.

  • Remove the starvation buffer and add the TUG-891 stimulation buffer to the cells.

  • Incubate for 15 minutes in a tissue culture incubator.

  • Collect the supernatant, add PMSF to a final concentration of 100 µM, and centrifuge to remove any cell debris.

  • Measure the GLP-1 concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Lyse the cells and measure the total protein concentration to normalize the GLP-1 secretion data.

This protocol outlines the measurement of glucose uptake in differentiated 3T3-L1 adipocytes stimulated with TUG-891.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Serum-free DMEM (low glucose)

  • TUG-891 stock solution (in DMSO)

  • Insulin (positive control)

  • 6-NBDG (fluorescent glucose analog) or [3H]-2-deoxy-D-glucose

  • DPBS

  • Microplate reader (fluorescence or scintillation counter)

Protocol:

  • Differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Serum starve the differentiated adipocytes for 1 hour in low glucose DMEM.

  • Add TUG-891 at various concentrations (or insulin as a positive control) and incubate for 1 hour at 37°C.

  • Add 6-NBDG (or radioactive glucose analog) diluted in DPBS and incubate for a further 30-60 minutes.

  • Wash the cells three times with ice-cold PBS to remove extracellular glucose analog.

  • Lyse the cells and measure the intracellular fluorescence or radioactivity using a microplate reader.

Inflammation Research: Anti-inflammatory Effects in Macrophages

TUG-891 is utilized to investigate the anti-inflammatory properties of FFA4 activation, particularly its ability to inhibit the release of pro-inflammatory cytokines from macrophages.[9]

This protocol describes how to assess the inhibitory effect of TUG-891 on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) secretion from RAW264.7 macrophages.

Materials:

  • RAW264.7 cells

  • DMEM with 10% FBS

  • TUG-891 stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • TNF-α ELISA kit

Protocol:

  • Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of TUG-891 for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Signaling Pathway Analysis

TUG-891 is instrumental in elucidating the intracellular signaling pathways downstream of FFA4 activation.

This protocol details the measurement of intracellular calcium mobilization in response to TUG-891.

Materials:

  • Cells expressing FFA4 (e.g., HEK293-hFFA4)

  • Fluo-4 AM (calcium indicator dye)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS)

  • TUG-891 stock solution (in DMSO)

  • Fluorescence microplate reader with automated injection

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Prepare a Fluo-4 AM loading solution containing Pluronic F-127 in assay buffer.

  • Incubate the cells with the loading solution at 37°C for 45-60 minutes in the dark.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the cell plate in a fluorescence microplate reader.

  • Record a stable baseline fluorescence.

  • Automatically inject TUG-891 at various concentrations and immediately record the fluorescence signal to capture the peak calcium response.

  • Analyze the data to determine the EC50 value.

This protocol describes the detection of ERK1/2 phosphorylation in response to TUG-891 using Western blotting.

Materials:

  • Cells expressing FFA4

  • TUG-891 stock solution (in DMSO)

  • Lysis buffer with phosphatase and protease inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Protocol:

  • Starve cells overnight in serum-free medium.

  • Treat cells with TUG-891 for various time points (e.g., 5, 15, 30 minutes).

  • Lyse the cells on ice and collect the protein lysates.

  • Determine protein concentration using a standard assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for normalization.

Limitations and Considerations

While TUG-891 is a valuable research tool, it is important to be aware of its limitations. It has poor in vivo stability, which can affect the interpretation of long-term studies.[2] Furthermore, its selectivity over the mouse FFA1 receptor is limited, which can be a confounding factor in studies using murine models.[1][3][4] Researchers should carefully consider these factors when designing and interpreting experiments. Newer FFA4 agonists with improved pharmacokinetic profiles are being developed.

Visualizations

Signaling Pathways

TUG_891_Signaling_Pathway TUG_891 TUG-891 FFA4 FFA4/GPR120 TUG_891->FFA4 Gq_11 Gαq/11 FFA4->Gq_11 Activation ERK_pathway ERK Pathway FFA4->ERK_pathway Activation beta_arrestin β-Arrestin FFA4->beta_arrestin Recruitment PLC Phospholipase C (PLC) Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release ↑ [Ca2+]i ER->Ca2_release Release Internalization Receptor Internalization beta_arrestin->Internalization

Caption: TUG-891 signaling pathway via FFA4/GPR120.

Experimental Workflows

Calcium_Mobilization_Workflow start Start seed_cells Seed FFA4-expressing cells in 96-well plate start->seed_cells load_dye Load cells with Fluo-4 AM calcium indicator seed_cells->load_dye wash Wash to remove excess dye load_dye->wash read_baseline Measure baseline fluorescence wash->read_baseline inject_tug891 Inject TUG-891 read_baseline->inject_tug891 read_response Measure fluorescence change inject_tug891->read_response analyze Analyze data (EC50) read_response->analyze end End analyze->end

Caption: Experimental workflow for Calcium Mobilization Assay.

ERK_Phosphorylation_Workflow start Start treat_cells Treat FFA4-expressing cells with TUG-891 start->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells sds_page SDS-PAGE and Western Blot Transfer lyse_cells->sds_page block Block membrane sds_page->block primary_ab Incubate with anti-phospho-ERK primary antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL secondary_ab->detect reprobe Strip and re-probe with anti-total-ERK antibody detect->reprobe analyze Analyze results reprobe->analyze end End analyze->end

Caption: Experimental workflow for ERK Phosphorylation Western Blot.

References

The Role of Long Non-coding RNA TUG1 in Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The long non-coding RNA, Taurine Upregulated Gene 1 (TUG1), has emerged as a critical regulator in the pathophysiology of various metabolic disorders. Initially identified for its role in retinal development, TUG1 is now implicated in the complex molecular networks governing glucose homeostasis, lipid metabolism, and inflammatory processes. Dysregulation of TUG1 expression has been linked to the development and progression of type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the current understanding of TUG1's role in these metabolic diseases, with a focus on its molecular mechanisms, associated signaling pathways, and potential as a therapeutic target. We present a compilation of quantitative data from key studies, detailed experimental protocols for investigating TUG1, and visual representations of its signaling cascades to facilitate further research and drug development in this promising area.

Introduction to TUG1 in Metabolic Regulation

Long non-coding RNAs (lncRNAs) are a class of RNA molecules exceeding 200 nucleotides in length that do not encode proteins but play pivotal roles in gene regulation. TUG1 is a 7.1-kb lncRNA that is highly conserved across species and is expressed in numerous tissues. Its involvement in metabolic diseases stems from its ability to act as a molecular sponge for microRNAs (miRNAs), a scaffold for protein complexes, and a regulator of gene expression at the transcriptional and post-transcriptional levels. Aberrant TUG1 expression disrupts normal metabolic pathways, contributing to insulin resistance, adipogenesis, and hepatic steatosis.

TUG1 in Diabetes Mellitus

TUG1 has been extensively studied in the context of diabetes and its complications, including gestational diabetes and diabetic nephropathy.

TUG1 in Insulin Resistance and Glucose Homeostasis

Studies have demonstrated that TUG1 plays a protective role against insulin resistance. In a mouse model of gestational diabetes mellitus, upregulation of TUG1 was shown to alleviate insulin resistance.[1][2] This effect is mediated, in part, through the TUG1/miR-328-3p/SREBP-2/ERK signaling axis.[1][2] TUG1 acts as a competing endogenous RNA (ceRNA) for miR-328-3p, thereby preventing its inhibitory effect on Sterol Regulatory Element-Binding Protein 2 (SREBP-2). This leads to the inactivation of the ERK signaling pathway and improved insulin sensitivity.[1][2]

TUG1 in Diabetic Complications

In diabetic nephropathy, TUG1 expression is downregulated in podocytes. TUG1 directly interacts with and regulates the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function.[3] This interaction is crucial for maintaining mitochondrial health and protecting against diabetes-induced kidney damage.[3]

TUG1 in Obesity and Adipogenesis

TUG1 is also a key player in the regulation of adipogenesis and the pathophysiology of obesity.

TUG1's Role in Adipocyte Differentiation and Inflammation

In obesity, TUG1 expression is often dysregulated. Overexpression of TUG1 in obese mice has been shown to reduce body weight, improve insulin tolerance, and decrease fat accumulation.[4] One of the key mechanisms involves the TUG1/miR-204/SIRT1 axis. TUG1 sponges miR-204, leading to the upregulation of Sirtuin 1 (SIRT1), a protein known for its beneficial effects on metabolism and inflammation.[4] This, in turn, promotes the activation of the GLUT4/PPARγ/AKT signaling pathway, enhancing glucose uptake and reducing inflammation in adipocytes.[4][5]

TUG1 in Non-Alcoholic Fatty Liver Disease (NAFLD)

Emerging evidence suggests a significant role for TUG1 in the pathogenesis of NAFLD, from simple steatosis to liver fibrosis.

TUG1 in Hepatic Steatosis and Lipid Metabolism

In hepatocytes, TUG1 has been shown to relieve steatosis by acting as a ceRNA for miR-1934-3p, which in turn targets Selenoprotein F (SelenoF).[5] This interaction influences the IRS/AKT pathway, a critical regulator of glucose and lipid metabolism.[5] Furthermore, TUG1 can impact glycolysis in hepatic stellate cells by upregulating Pyruvate Dehydrogenase Kinase 4 (PDK4).[6]

TUG1 in Liver Fibrosis

TUG1 expression is upregulated in fibrotic liver tissues and activated hepatic stellate cells (HSCs).[1] It promotes the progression of liver fibrosis by sponging miR-29b, a known anti-fibrotic miRNA.[1] This leads to an increase in the expression of pro-fibrogenic genes such as α-SMA and collagen.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of TUG1 in metabolic disorders.

Table 1: TUG1 Expression and its Correlation with Metabolic Parameters in Diabetes

ConditionTissue/Cell TypeTUG1 Expression ChangeCorrelation with Metabolic ParametersReference
Gestational Diabetes Mellitus (mice)Islet tissuesDecreasedNegatively correlated with Fasting Blood Glucose, Fasting Insulin, and HOMA-IR[2]
Type 2 Diabetes (human)Peripheral bloodIncreasedPositive correlation with AUC of ROC curve for T2DM diagnosis[7]
Diabetic Retinopathy (rats)RetinaIncreased---[8]
Diabetic Kidney Disease (human)CirculationDecreasedNegatively correlated with serum creatinine and UACR[9]

Table 2: Effects of TUG1 Modulation on Obesity-related Parameters in Mice

InterventionParameterResultMechanismReference
TUG1 OverexpressionBody WeightDecreasedRegulation of miR-204/SIRT1 axis[4]
TUG1 OverexpressionSerum GlucoseDecreasedRegulation of miR-204/SIRT1 axis[4]
TUG1 OverexpressionInsulin ToleranceImprovedRegulation of miR-204/SIRT1 axis[4]
TUG1 OverexpressionFatty AccumulationDecreasedRegulation of miR-204/SIRT1 axis[4]
TUG1 OverexpressionInflammationDecreasedRegulation of miR-204/SIRT1 axis[4]

Table 3: TUG1's Role in NAFLD-Related Cellular Processes

Cellular ContextTUG1's RoleMechanismKey TargetReference
Hepatocyte SteatosisProtectiveceRNA for miR-1934-3pSelenoF[5]
Hepatic Stellate Cell ActivationPro-fibroticceRNA for miR-29bPro-fibrogenic genes[1]
Hepatic Stellate Cell FerroptosisInhibitoryUpregulation of glycolysisPDK4[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of TUG1.

Quantitative Real-Time PCR (qRT-PCR) for TUG1 Expression

Objective: To quantify the expression level of TUG1 in biological samples.

Protocol:

  • RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by agarose gel electrophoresis.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qRT-PCR Reaction: Prepare the reaction mixture containing cDNA template, forward and reverse primers for TUG1, and a SYBR Green master mix.

    • Human TUG1 Forward Primer: 5'-CTGAAGAAAGGCAACATC-3'[10]

    • Human TUG1 Reverse Primer: 5'-GTAGGCTACTACAGGATTTG-3'[10]

  • Thermal Cycling: Perform the qRT-PCR using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis: Normalize the Ct values of TUG1 to an internal control gene (e.g., GAPDH or β-actin). Calculate the relative expression using the 2-ΔΔCt method.

Dual-Luciferase Reporter Assay for TUG1-miRNA Interaction

Objective: To validate the direct interaction between TUG1 and a specific miRNA.

Protocol:

  • Vector Construction: Clone the wild-type (WT) or mutant (MUT) sequence of the predicted miRNA binding site within TUG1 into the 3'-UTR of a luciferase reporter vector (e.g., pmirGLO).

  • Cell Culture and Transfection: Seed cells (e.g., HEK293T) into a 96-well plate. Co-transfect the cells with the reporter vector (WT or MUT TUG1) and either a miRNA mimic or a negative control mimic using a transfection reagent like Lipofectamine.

  • Cell Lysis and Luciferase Activity Measurement: After 24-48 hours of incubation, lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in cells co-transfected with the WT TUG1 vector and the miRNA mimic compared to the controls indicates a direct interaction.

Chromatin Immunoprecipitation (ChIP) Assay for TUG1-Protein Interaction

Objective: To determine the association of TUG1 with chromatin-binding proteins (e.g., EZH2).

Protocol:

  • Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-EZH2) or a control IgG antibody overnight.

  • Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-linking by heating.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter region of a target gene to quantify the enrichment.

RNA Immunoprecipitation (RIP) Assay

Objective: To identify RNAs that are physically associated with a specific RNA-binding protein.

Protocol:

  • Cell Lysis: Prepare a whole-cell lysate from the cells of interest.

  • Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated with an antibody against the RNA-binding protein of interest or a control IgG.

  • Washing: Wash the beads to remove non-specifically bound proteins and RNAs.

  • RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.

  • Analysis: Analyze the purified RNA by qRT-PCR to detect the enrichment of TUG1.

siRNA-mediated Knockdown of TUG1

Objective: To study the loss-of-function effects of TUG1.

Protocol:

  • siRNA Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) targeting TUG1. A non-targeting siRNA should be used as a negative control.

    • Example Human TUG1 siRNA sequence: Sense: 5′-GCUUGGCUUCUAUUCUGAAUCCUUU-3′[4]

  • Cell Transfection: Transfect cells with the TUG1 siRNA or control siRNA using a suitable transfection reagent.

  • Validation of Knockdown: After 48-72 hours, harvest the cells and validate the knockdown efficiency of TUG1 by qRT-PCR.

  • Functional Assays: Perform downstream functional assays to assess the effects of TUG1 knockdown on cellular processes such as proliferation, apoptosis, or gene expression.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving TUG1 in metabolic disorders.

TUG1/miR-328-3p/SREBP-2/ERK Signaling Pathway in Gestational Diabetes

TUG1_GDM_Pathway TUG1 TUG1 miR328 miR-328-3p TUG1->miR328 SREBP2 SREBP-2 miR328->SREBP2 ERK ERK Signaling SREBP2->ERK IR Insulin Resistance ERK->IR TUG1_Obesity_Pathway TUG1 TUG1 miR204 miR-204 TUG1->miR204 SIRT1 SIRT1 miR204->SIRT1 GLUT4_PPARg_AKT GLUT4/PPARγ/AKT Signaling SIRT1->GLUT4_PPARg_AKT Inflammation Inflammation GLUT4_PPARg_AKT->Inflammation Insulin_Sensitivity Insulin Sensitivity GLUT4_PPARg_AKT->Insulin_Sensitivity TUG1_DN_Pathway TUG1 TUG1 PGC1a PGC-1α TUG1->PGC1a Mitochondrial_Function Mitochondrial Function and Biogenesis PGC1a->Mitochondrial_Function Podocyte_Injury Podocyte Injury Mitochondrial_Function->Podocyte_Injury TUG1_NAFLD_Pathway cluster_steatosis Hepatic Steatosis cluster_fibrosis Liver Fibrosis TUG1_steatosis TUG1 miR1934 miR-1934-3p TUG1_steatosis->miR1934 SelenoF SelenoF miR1934->SelenoF Steatosis Steatosis SelenoF->Steatosis TUG1_fibrosis TUG1 miR29b miR-29b TUG1_fibrosis->miR29b Pro_fibrogenic_genes Pro-fibrogenic Genes miR29b->Pro_fibrogenic_genes Fibrosis Fibrosis Pro_fibrogenic_genes->Fibrosis

References

TUG-891: A Technical Guide to its Anti-Inflammatory Mechanisms via FFA4/GPR120 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TUG-891 [3-(4-((4-fluoro-4′-methyl-[1,1′-biphenyl]-2-yl)methoxy)phenyl)propanoic acid] is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), formerly known as G protein-coupled receptor 120 (GPR120).[1][2] This receptor has garnered significant attention for its role in metabolic regulation and, critically, in mediating powerful anti-inflammatory effects. TUG-891 serves as a key chemical tool to probe the function of FFA4 and represents a promising therapeutic lead for chronic inflammatory diseases. This document provides an in-depth technical overview of the anti-inflammatory properties of TUG-891, detailing its mechanism of action, associated signaling pathways, quantitative efficacy, and the experimental protocols used to elucidate these effects.

Mechanism of Action: FFA4/GPR120-Mediated Anti-inflammation

The anti-inflammatory effects of TUG-891 are primarily mediated through its activation of the FFA4/GPR120 receptor, which is highly expressed in macrophages and adipocytes.[1][3] The canonical anti-inflammatory pathway initiated by FFA4 activation involves the recruitment of β-arrestin-2.

Upon agonist binding by TUG-891, FFA4 undergoes a conformational change that promotes the binding of β-arrestin-2. This complex then interacts with TGF-β-activated kinase 1-binding protein 1 (TAB1), preventing the phosphorylation and activation of TGF-β-activated kinase 1 (TAK1).[4] Since TAK1 is a critical upstream kinase in pro-inflammatory signaling cascades (such as NF-κB and JNK/p38 MAPK), its inhibition effectively suppresses the production of inflammatory cytokines like TNF-α and IL-6 in response to stimuli such as lipopolysaccharide (LPS).[4]

In addition to the β-arrestin-2 pathway, TUG-891 also stimulates Gαq/11-initiated signal transduction, leading to phospholipase C (PLC) activation and subsequent intracellular calcium (Ca²⁺) mobilization.[1][5] While this pathway is central to other FFA4-mediated functions, the β-arrestin-2 pathway is considered the primary driver of its anti-inflammatory effects in macrophages.[4]

Recent studies also suggest TUG-891 can inhibit pyroptosis and endoplasmic reticulum stress, potentially through the inhibition of the NLRP3 inflammasome.[6] Furthermore, in vivo evidence demonstrates that TUG-891 promotes the polarization of macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[7]

Signaling Pathways and Process Visualizations

The following diagrams illustrate the key signaling cascades and experimental workflows associated with TUG-891's action.

GPR120_Anti_Inflammatory_Signaling cluster_cytoplasm cluster_nucleus ligand TUG-891 receptor FFA4 / GPR120 ligand->receptor beta_arrestin β-arrestin-2 receptor->beta_arrestin Recruits tab1 TAB1 beta_arrestin->tab1 Binds tak1 TAK1 tab1->tak1 Sequesters nfkb NF-κB / MAPK Pathways tak1->nfkb pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6) nfkb->pro_inflammatory

Caption: TUG-891 anti-inflammatory signaling cascade via FFA4/GPR120 and β-arrestin-2.

Macrophage_Polarization M0 M0 Macrophage (Unpolarized) M1 M1 Phenotype (Pro-inflammatory) iNOS, TNF-α, IL-6 M0->M1 Polarization M2 M2 Phenotype (Anti-inflammatory) Arg-1, Mrc1 M0->M2 Polarization TUG891 TUG-891 TUG891->M1 Inhibits Stimuli Pro-inflammatory Stimuli (e.g., LPS)

Caption: TUG-891 promotes M2 macrophage polarization while inhibiting the M1 phenotype.

Experimental_Workflow_TNFa A 1. Seed RAW264.7 Macrophages B 2. Pre-incubate with varying [TUG-891] A->B C 3. Stimulate with LPS (e.g., 100 ng/mL) B->C D 4. Incubate (e.g., 4-24 hours) C->D E 5. Collect Culture Supernatant D->E F 6. Measure TNF-α via ELISA E->F G 7. Analyze Data (IC50 Calculation) F->G

Caption: Experimental workflow for measuring TUG-891's inhibition of LPS-induced TNF-α.

Quantitative Data Summary

The potency and efficacy of TUG-891 have been quantified across various assays. The data below is compiled from key studies.

Table 1: In Vitro Anti-Inflammatory Activity of TUG-891
AssayCell LineParameter MeasuredValueReference
TNF-α Secretion InhibitionRAW264.7 MacrophagespIC₅₀5.86 ± 0.29[1][8]
TNF-α Secretion InhibitionRAW264.7 MacrophagesMax Inhibition vs. DHA~34% of DHA response[1]
Calcium (Ca²⁺) MobilizationhFFA4 Flp-In T-REx 293Potency RankTUG-891 > GW9508 > α-LA[1]
β-arrestin-2 RecruitmentHEK293TPotencyHigh[1][9]
Table 2: In Vivo Anti-Atherosclerotic Effects of TUG-891 in apoE⁻/⁻ Mice

Regimen: 20 mg/kg TUG-891, subcutaneous, 3x/week for 4 months.

Parameter Control Group TUG-891 Treated Group P-value Reference
Atherosclerotic Plaque Size (µm²) 254,411 ± 20,311 206,641 ± 11,532 < 0.05 [7]
Plaque Necrotic Core (%) 2.631 ± 0.6299 0.5727 ± 0.03136 < 0.05 [7]
Plaque Macrophage Content (CD68⁺ %) 42.36 ± 3.176 33.44 ± 2.576 < 0.05 [7]
Plaque M1 Macrophages (iNOS⁺ %) 30.49 ± 2.552 15.39 ± 1.772 < 0.05 [7]

| Plaque M2 Macrophages (Arg-1⁺ %) | 11.23 ± 1.341 | 21.09 ± 2.011 | < 0.05 |[7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key protocols used to characterize the anti-inflammatory effects of TUG-891.

In Vitro Inhibition of TNF-α Release from Macrophages
  • Objective: To quantify the dose-dependent inhibition of LPS-induced TNF-α by TUG-891.

  • Cell Line: Murine macrophage cell line RAW264.7.[1][4]

  • Methodology:

    • Cell Culture: RAW264.7 cells are cultured in standard DMEM supplemented with 10% FBS and antibiotics.

    • Plating: Cells are seeded into multi-well plates (e.g., 24-well or 96-well) and allowed to adhere overnight.

    • Treatment: Cells are pre-treated for a specified time (e.g., 30 minutes) with vehicle control or varying concentrations of TUG-891.

    • Stimulation: Lipopolysaccharide (LPS) is added to all wells (except negative controls) at a final concentration of 10-100 ng/mL to induce an inflammatory response.

    • Incubation: The plates are incubated for 4 to 24 hours to allow for cytokine production and secretion.

    • Sample Collection: The culture medium (supernatant) is carefully collected.

    • Quantification: The concentration of TNF-α in the supernatant is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Analysis: Data are normalized to the LPS-only control, and a dose-response curve is generated to calculate the IC₅₀ value.[1]

In Vivo Atherosclerosis Mouse Model
  • Objective: To assess the long-term effect of TUG-891 on the development and composition of atherosclerotic plaques.

  • Animal Model: Apolipoprotein E-knockout (apoE⁻/⁻) mice, which spontaneously develop atherosclerosis, often accelerated by a high-fat diet.[7]

  • Methodology:

    • Acclimatization and Diet: Mice are placed on a high-fat diet for a period before and during the treatment to promote lesion development.

    • Treatment Administration: TUG-891 is dissolved in a suitable vehicle and administered subcutaneously at a dose of 20 mg/kg, three times per week, for an extended period (e.g., 4 months). The control group receives vehicle only.[7]

    • Monitoring: Animal body weight and general health are monitored throughout the study.

    • Euthanasia and Tissue Collection: At the end of the treatment period, mice are euthanized. Blood is collected for plasma analysis, and the aorta is perfused and harvested.

    • Histological Analysis: The aortic root is embedded, sectioned, and stained.

      • Hematoxylin and Eosin (H&E): For general morphology and measurement of plaque size and necrotic core area.[7]

      • Immunohistochemistry (IHC): Staining for specific cell markers is performed to analyze plaque composition: CD68 for total macrophages, iNOS for M1 macrophages, and Arginase-1 (Arg-1) for M2 macrophages.[7]

    • Image Analysis: Stained sections are imaged, and specialized software is used to quantify the area of staining for each marker relative to the total plaque area.[7]

Macrophage Phagocytosis Assay
  • Objective: To determine the effect of FFA4 activation by TUG-891 on the phagocytic capacity of macrophages.

  • Cell Type: Primary mouse alveolar macrophages (AM).[5][10]

  • Methodology:

    • Cell Isolation: Alveolar macrophages are isolated from mice via bronchoalveolar lavage.

    • Treatment: Cells are treated with TUG-891 (e.g., 10 µM) or vehicle control. To probe the signaling pathway, specific inhibitors such as YM-254890 (Gq), U73122 (PLC), or BAPTA (Ca²⁺ chelator) can be used as pre-treatments.[5][10]

    • Phagocytosis Induction: Fluorescently labeled microspheres or zymosan particles are added to the cells and incubated for 1-2 hours to allow for phagocytosis.

    • Signal Quenching: An agent like trypan blue is added to quench the fluorescence of non-internalized, surface-bound particles.

    • Quantification: The uptake of fluorescent particles by the macrophages is quantified using flow cytometry. The mean fluorescence intensity of the cell population and the percentage of fluorescent (phagocytic) cells are measured.[5]

    • Analysis: The results from the TUG-891-treated group are compared to the control group to determine if there is a significant inhibition or enhancement of phagocytosis.[5]

Conclusion and Future Directions

TUG-891 is a pivotal pharmacological tool that has confirmed FFA4/GPR120 as a legitimate target for anti-inflammatory therapies. Its mechanism of action, centered on the β-arrestin-2-mediated inhibition of pro-inflammatory signaling and the promotion of an M2 macrophage phenotype, provides a strong rationale for its therapeutic potential in diseases with an inflammatory etiology, such as atherosclerosis, type 2 diabetes, and nonalcoholic fatty liver disease.[7][11][12]

While TUG-891 itself has limitations for in vivo use, such as poor metabolic stability, it has served as a crucial scaffold for the development of next-generation FFA4 agonists with improved pharmacokinetic profiles.[2][6] Future research should continue to explore the nuanced, tissue-specific roles of FFA4 activation and focus on clinical trials with optimized agonists to translate the promising preclinical findings into tangible benefits for patients with chronic inflammatory conditions.

References

TUG-891: A Synthetic Agonist of FFA4/GPR120 and its Role in Glucose Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TUG-891, with the IUPAC name 3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoic acid, is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2][3] Initially developed as a pharmacological tool, TUG-891 has been instrumental in elucidating the physiological functions of FFA4, particularly in the regulation of metabolism, inflammation, and glucose homeostasis.[1][2] This receptor is activated by medium and long-chain free fatty acids, and its stimulation has been linked to several beneficial metabolic effects, including the secretion of glucagon-like peptide-1 (GLP-1), enhanced insulin sensitivity, and anti-inflammatory actions.[2][3] While TUG-891 itself has poor in vivo stability, limiting its therapeutic potential, it remains a critical compound for preclinical research aimed at understanding the therapeutic promise of targeting FFA4 for conditions such as type 2 diabetes and obesity.[1][2] This document provides a comprehensive overview of the mechanism of action of TUG-891, its role in glucose homeostasis, and detailed experimental protocols for its study.

Mechanism of Action: FFA4/GPR120 Activation and Downstream Signaling

TUG-891 mimics the action of endogenous long-chain fatty acids by binding to and activating FFA4.[3][4] This activation initiates a cascade of intracellular signaling events that are cell-type dependent. The primary signaling pathway involves the coupling of FFA4 to Gαq/11 G-proteins.[4][5]

Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] This rise in intracellular Ca2+ is a key signaling node for many of the downstream effects of TUG-891.

In addition to the Gαq/11 pathway, FFA4 activation by TUG-891 has been shown to stimulate:

  • β-arrestin recruitment : TUG-891 promotes the recruitment of β-arrestin-1 and β-arrestin-2, which can lead to receptor desensitization, internalization, and also initiate G-protein independent signaling.[2][4]

  • Extracellular signal-regulated kinase (ERK) phosphorylation : The activation of the ERK/MAPK pathway is a common downstream event of GPCR signaling and is implicated in cell growth and differentiation.[4][6]

  • Gαi/o protein signaling : In some cellular contexts, FFA4 can couple to Gαi/o proteins, leading to a reduction in cyclic adenosine monophosphate (cAMP) levels.[7]

The multifaceted signaling potential of FFA4 highlights its complex role in cellular physiology and its potential as a therapeutic target.

Signaling Pathway of TUG-891 via FFA4/GPR120

TUG891_Signaling TUG891 TUG-891 FFA4 FFA4/GPR120 TUG891->FFA4 Gq11 Gαq/11 FFA4->Gq11 Activates beta_arrestin β-Arrestin Recruitment FFA4->beta_arrestin PLC Phospholipase C (PLC) Gq11->PLC Stimulates ERK ERK Phosphorylation Gq11->ERK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Metabolic_Effects Metabolic Effects (e.g., GLP-1 Secretion) Ca_release->Metabolic_Effects PKC->Metabolic_Effects beta_arrestin->ERK

TUG-891 initiates signaling through FFA4/GPR120.

Regulation of Glucose Homeostasis by TUG-891

TUG-891 influences glucose homeostasis through several key mechanisms, primarily mediated by its action on enteroendocrine cells, adipocytes, and brown adipose tissue.

Stimulation of GLP-1 Secretion

One of the most significant effects of TUG-891 is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells in the gut.[2] GLP-1 is an incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells, suppresses glucagon secretion, slows gastric emptying, and promotes satiety. The activation of FFA4 by TUG-891 in these cells leads to Ca2+ mobilization, which is a key trigger for GLP-1 release.[5]

Enhanced Glucose Uptake in Adipocytes

In adipocytes, TUG-891 has been demonstrated to enhance glucose uptake.[2] This effect is crucial for clearing glucose from the bloodstream and is a hallmark of improved insulin sensitivity. The underlying mechanism involves the potentiation of insulin-stimulated glucose transport, likely through the translocation of GLUT4 transporters to the plasma membrane.

Activation of Brown Adipose Tissue (BAT)

TUG-891 has been shown to activate brown adipose tissue (BAT), a key site for non-shivering thermogenesis and energy expenditure.[8][9] Activation of BAT by TUG-891 increases the uptake of glucose and fatty acids, leading to increased mitochondrial respiration and fat oxidation.[8][9][10] This not only contributes to improved glucose disposal but also has beneficial effects on body weight and fat mass.[8][9] The effects of TUG-891 on BAT are at least partially dependent on GPR120, as these effects are diminished in GPR120 knockout mice.[8]

Quantitative Data Summary

The following tables summarize the in vitro potency and anti-inflammatory activity of TUG-891 from published studies.

Table 1: In Vitro Potency of TUG-891 at Human and Mouse FFA4

AssaySpeciespEC50 / pIC50Reference
Ca²+ MobilizationHuman7.3 ± 0.1Hudson et al., 2013
β-arrestin-2 RecruitmentHuman7.6 ± 0.1Hudson et al., 2013
ERK 1/2 PhosphorylationHuman6.2 ± 0.1Hudson et al., 2013
Ca²+ MobilizationMouse6.8 ± 0.1Hudson et al., 2013
TNFα Secretion InhibitionMouse5.86 ± 0.29Hudson et al., 2013

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% inhibition.

Experimental Protocols

Calcium Mobilization Assay

This protocol is adapted from methodologies described for assessing FFA4 activation.

Objective: To measure the TUG-891-induced increase in intracellular calcium concentration in cells expressing FFA4.

Materials:

  • HEK293 cells stably expressing human FFA4 (or other suitable cell line).

  • Fluo-4 NW Calcium Assay Kit.

  • TUG-891.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capability.

Procedure:

  • Cell Plating: Seed the FFA4-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: On the day of the assay, remove the culture medium and add Fluo-4 NW dye loading solution to each well. Incubate for 30-45 minutes at 37°C, followed by 30 minutes at room temperature.

  • Compound Preparation: Prepare serial dilutions of TUG-891 in the assay buffer.

  • Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) over time.

  • Agonist Addition: After establishing a stable baseline fluorescence, inject the TUG-891 dilutions into the wells.

  • Data Analysis: Record the peak fluorescence intensity after agonist addition. Plot the change in fluorescence against the logarithm of the agonist concentration to determine the EC50 value.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Assay_Workflow start Start plate_cells Plate FFA4-expressing cells in 96-well plate start->plate_cells dye_loading Load cells with Fluo-4 NW calcium dye plate_cells->dye_loading measure_fluorescence Measure baseline and post-injection fluorescence dye_loading->measure_fluorescence prepare_compound Prepare serial dilutions of TUG-891 prepare_compound->measure_fluorescence analyze_data Analyze data and calculate EC50 measure_fluorescence->analyze_data end End analyze_data->end GTT_Workflow start Start fast_mice Fast mice for 6 hours start->fast_mice baseline_glucose Measure baseline blood glucose (t=0) fast_mice->baseline_glucose administer_compound Administer TUG-891 or vehicle via gavage baseline_glucose->administer_compound glucose_challenge Administer glucose challenge via gavage administer_compound->glucose_challenge monitor_glucose Monitor blood glucose at 15, 30, 60, 90, 120 min glucose_challenge->monitor_glucose analyze_data Analyze data and calculate AUC monitor_glucose->analyze_data end End analyze_data->end

References

TUG-891: A Technical Guide to a Potent and Selective FFA4 (GPR120) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-891, or 3-(4-((4-fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)phenyl)propanoic acid, has emerged as a pivotal research tool in the study of Free Fatty Acid Receptor 4 (FFA4), formerly known as G protein-coupled receptor 120 (GPR120).[1][2][3] This synthetic agonist exhibits high potency and selectivity for human FFA4, enabling detailed investigation into the receptor's physiological roles and its potential as a therapeutic target for metabolic and inflammatory diseases.[1][2][3][4] This document provides an in-depth technical overview of TUG-891, including its discovery, mechanism of action, key experimental data, and detailed protocols for its characterization.

Discovery and Development

TUG-891 was identified as a potent and selective agonist for FFA4, developed to overcome the limitations of endogenous ligands and earlier synthetic compounds that often lacked specificity.[4] Its discovery has been instrumental in elucidating the multifaceted functions of FFA4 in various physiological processes, including the regulation of glucose homeostasis, anti-inflammatory responses, and the secretion of glucagon-like peptide-1 (GLP-1).[1][2] While TUG-891 is a valuable tool for in vitro research, it has demonstrated poor stability in vivo, which has prompted the development of more stable analogs for preclinical and potential clinical studies.[2]

Mechanism of Action

TUG-891 functions as a selective agonist at the FFA4 receptor. Its binding to FFA4 initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC).[5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i).[5]

In addition to G-protein dependent signaling, TUG-891 has been shown to induce β-arrestin-1 and β-arrestin-2 recruitment to the FFA4 receptor.[1][3] This interaction is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK).[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for TUG-891's activity at the human FFA4 receptor.

Table 1: In Vitro Potency of TUG-891 at Human FFA4

Assay TypeParameterValue (pEC50)Reference
Calcium MobilizationpEC506.93 ± 0.07[3]
β-Arrestin-2 RecruitmentpEC507.19 ± 0.07[3]
β-Arrestin-1 RecruitmentpEC50Not explicitly stated, but potent activity confirmed[1][3]
ERK PhosphorylationpEC50Potent activity confirmed, specific pEC50 not provided[1][3]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Pharmacokinetic Parameters of TUG-891 in Mice

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t1/2) (h)
TUG-891Oral Gavage1021600.5Not explicitly stated, but noted to have poor metabolic stability

Note: The pharmacokinetic data is derived from studies comparing TUG-891 to newer, more stable analogs.[6]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to TUG-891 using the fluorescent indicator Fura-2 AM.

Materials:

  • Cells expressing the human FFA4 receptor (e.g., HEK293 or CHO cells)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

  • HEPES buffer

  • Probenecid (optional, to prevent dye leakage)

  • TUG-891

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Seeding: Seed FFA4-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS (with Ca2+ and Mg2+) containing 2-5 µM Fura-2 AM, 0.02% Pluronic F-127, and 20 mM HEPES. The addition of probenecid (1-2.5 mM) is recommended.

    • Aspirate the cell culture medium from the wells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing:

    • Aspirate the loading solution and wash the cells twice with HBSS containing 20 mM HEPES (and probenecid if used).

    • After the final wash, add 100 µL of the same buffer to each well.

  • Measurement:

    • Place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the baseline fluorescence ratio (F340/F380) for a short period (e.g., 1-2 minutes).

    • Add varying concentrations of TUG-891 (prepared in HBSS) to the wells.

    • Immediately begin kinetic reading of the fluorescence ratio for 3-5 minutes to capture the transient calcium response.

  • Data Analysis: The change in intracellular calcium is represented by the ratio of fluorescence intensities at the two excitation wavelengths. Plot the peak change in the 340/380 nm ratio against the logarithm of the TUG-891 concentration to determine the EC50 value.

β-Arrestin Recruitment Assay (Tango™ GPCR Assay System)

This protocol describes the measurement of TUG-891-induced β-arrestin recruitment to the FFA4 receptor using the Tango™ GPCR Assay technology.

Materials:

  • HTLA cells stably co-expressing the FFA4-TEV (Tobacco Etch Virus protease cleavage site)-tTA (tetracycline-controlled transactivator) fusion protein and a β-arrestin-TEV protease fusion protein.

  • TUG-891

  • Luciferase reporter gene construct under the control of a tTA-responsive promoter.

  • Cell culture medium and reagents.

  • White, opaque 96-well microplates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the engineered HTLA cells into white, opaque 96-well plates and incubate overnight.

  • Compound Addition: Add varying concentrations of TUG-891 to the cells.

  • Incubation: Incubate the plates for 6-16 hours at 37°C. During this time, agonist binding to FFA4 will recruit the β-arrestin-TEV protease, leading to the cleavage of the tTA transcription factor, which then translocates to the nucleus and activates the expression of the luciferase reporter gene.

  • Luminescence Measurement:

    • Add a luciferase substrate solution to each well according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate-based luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the TUG-891 concentration to generate a dose-response curve and calculate the EC50 value.

ERK Phosphorylation Assay (Western Blot)

This protocol details the detection of TUG-891-induced ERK1/2 phosphorylation via Western blotting.

Materials:

  • Cells expressing the FFA4 receptor.

  • TUG-891.

  • Serum-free cell culture medium.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Starvation: Culture FFA4-expressing cells to 70-80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-16 hours prior to the experiment.

  • Agonist Stimulation: Treat the serum-starved cells with varying concentrations of TUG-891 for a predetermined time (typically 5-15 minutes, which should be optimized).

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the bands using an imaging system.

  • Re-probing for Total ERK: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-t-ERK antibody.

  • Data Analysis: Quantify the band intensities for p-ERK and t-ERK. The ratio of p-ERK to t-ERK is calculated to determine the level of ERK phosphorylation.

Visualizations

Signaling Pathway of TUG-891 at the FFA4 Receptor

TUG891_Signaling_Pathway cluster_membrane Plasma Membrane FFA4 FFA4/GPR120 Gq Gαq/11 FFA4->Gq Activates betaArrestin β-Arrestin FFA4->betaArrestin Recruits TUG891 TUG-891 TUG891->FFA4 Binds PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Downstream Downstream Cellular Responses Ca_cyto->Downstream ERK ERK Phosphorylation betaArrestin->ERK ERK->Downstream

Caption: TUG-891 activates FFA4, leading to Gq-mediated calcium release and β-arrestin signaling.

Experimental Workflow for TUG-891 Characterization

TUG891_Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation start Synthesize/Obtain TUG-891 calcium_assay Calcium Mobilization Assay (Fura-2) start->calcium_assay arrestin_assay β-Arrestin Recruitment Assay (Tango™) start->arrestin_assay erk_assay ERK Phosphorylation Assay (Western Blot) start->erk_assay potency Determine Potency (EC50) calcium_assay->potency arrestin_assay->potency erk_assay->potency pk_studies Pharmacokinetic Studies potency->pk_studies pd_studies Pharmacodynamic/ Efficacy Studies pk_studies->pd_studies

Caption: Workflow for characterizing TUG-891 from in vitro assays to in vivo studies.

References

TUG 891 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to TUG-891: A Potent and Selective FFA4 Agonist

Introduction

TUG-891, with the IUPAC name 3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoic acid, is a potent and selective synthetic agonist for the free fatty acid receptor 4 (FFA4), also known as GPR120.[1][2][3][4] As one of the first selective agonists developed for this receptor, TUG-891 has become an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of FFA4.[1][2] This receptor is activated by long-chain fatty acids (LCFAs) and is implicated in a variety of processes, including glucose homeostasis, inflammation, and metabolism.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental characterization of TUG-891 for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

TUG-891 is a small molecule with a well-defined chemical structure. Its key identifiers and physicochemical properties are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name 3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoic acid[1]
Formal Name 4-[(4-fluoro-4'-methyl[1,1'-biphenyl]-2-yl)methoxy]-benzenepropanoic acid[5][6]
CAS Number 1374516-07-0[1][5][7][8]
Molecular Formula C₂₃H₂₁FO₃[1][5][7]
Molecular Weight 364.416 g·mol⁻¹[1][5][7]
SMILES CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)COC3=CC=C(C=C3)CCC(=O)O[1]
InChI InChI=1S/C23H21FO3/c1-16-2-7-18(8-3-16)22-12-9-20(24)14-19(22)15-27-21-10-4-17(5-11-21)6-13-23(25)26/h2-5,7-12,14H,6,13,15H2,1H3,(H,25,26)[1][5]
InChIKey LPGBXHWIQNZEJB-UHFFFAOYSA-N[1][5]
Physicochemical Properties
PropertyValue/Description
Purity ≥98%[5]
Formulation A crystalline, white to off-white solid[5][7][8]
Solubility Soluble in DMSO (≥10 mg/mL), DMF (~1 mg/mL), and Ethanol (~1 mg/mL). Sparingly soluble in aqueous buffers; a 1:5 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.1 mg/mL.[5][6]
Storage Store as a solid at -20°C for up to 3-4 years. In solvent, store at -80°C for up to 2 years.[6][7][8]

Pharmacological Properties

TUG-891 is a highly potent agonist at both human and mouse FFA4 receptors. However, its selectivity profile differs between species, a critical consideration for in vivo studies.

Receptor/AssaySpeciesPotency (EC₅₀ / pEC₅₀)Selectivity Notes
FFA4 (GPR120) HumanEC₅₀ = 0.0436 µM / pEC₅₀ = 7.36[5]Highly selective over other FFARs.
FFA4 (GPR120) MouseEC₅₀ = 0.0169 µM / pEC₅₀ = 7.77[5]Limited selectivity over mouse FFA1.[2][3][4]
FFA1 (GPR40) HumanEC₅₀ = 64.5 µM / pEC₅₀ = 4.19[5]~1500-fold selectivity for hFFA4 over hFFA1.
FFA2 (GPR43) HumanNo activity[5]Inactive.
FFA3 (GPR41) HumanNo activity[5]Inactive.

Mechanism of Action

TUG-891 acts as an orthosteric agonist at the FFA4 receptor, a G protein-coupled receptor (GPCR).[2] Its binding initiates a cascade of intracellular signaling events that are comparable to those triggered by the endogenous ligand, α-linolenic acid (aLA).[2][3][7]

Downstream Signaling Pathways

Activation of FFA4 by TUG-891 primarily involves coupling to Gαq/11 proteins.[2] This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a measurable increase in cytosolic Ca²⁺ concentration.[2][3][4]

Furthermore, TUG-891-mediated FFA4 activation stimulates the recruitment of β-arrestin-1 and β-arrestin-2.[2][3][4] This is a key event in GPCR signaling that not only mediates receptor desensitization but also initiates G protein-independent signaling pathways, including the activation of extracellular signal-regulated kinase (ERK).[2][3][4]

TUG_891_Signaling_Pathway TUG891 TUG-891 FFA4 FFA4 (GPR120) Receptor TUG891->FFA4 Binds & Activates Gq11 Gαq/11 FFA4->Gq11 Activates BetaArrestin β-Arrestin 1/2 Recruitment FFA4->BetaArrestin Recruits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3->Ca_Mobilization Stimulates ERK_Phos ERK Phosphorylation BetaArrestin->ERK_Phos Mediates Receptor_Internalization Receptor Internalization & Desensitization BetaArrestin->Receptor_Internalization Mediates

TUG-891-mediated FFA4 signaling cascade.
Receptor Regulation

Prolonged exposure to TUG-891 induces rapid phosphorylation and internalization of the FFA4 receptor from the plasma membrane.[2][3][7] These events lead to a desensitization of the cellular response. However, upon removal of TUG-891, the receptor can rapidly recycle back to the cell surface, leading to a resensitization of the Ca²⁺ signaling response.[2][3][4]

Pharmacological Effects and Therapeutic Potential

TUG-891 has been instrumental in elucidating the therapeutic potential of FFA4 agonism in various disease models.

  • Metabolic Regulation : In enteroendocrine cells, TUG-891 stimulates the secretion of glucagon-like peptide-1 (GLP-1), an important incretin hormone for glucose homeostasis.[2][5] It also enhances glucose uptake in 3T3-L1 adipocytes.[2][9] In animal models, TUG-891 has been shown to reduce food consumption and epididymal fat mass.[5]

  • Anti-Inflammatory Effects : TUG-891 inhibits the release of pro-inflammatory mediators, such as TNF-α, from macrophages.[2][5][9] This highlights the role of FFA4 in dampening inflammatory responses.

  • Cancer Research : Studies have shown that TUG-891 can inhibit the proliferation and migration of certain prostate cancer cells.[5]

  • Liver Disease : In mouse models of nonalcoholic fatty liver disease (NAFLD), treatment with TUG-891 inhibited the progression of liver steatosis by reducing triglyceride accumulation and modulating genes involved in lipogenesis and fatty acid oxidation.[10]

Despite its utility, TUG-891 has poor in vivo stability and its limited selectivity over mouse FFA1 can complicate the interpretation of results from rodent studies.[1][2][11] These limitations have spurred the development of newer FFA4 agonists with improved pharmacokinetic profiles.[1]

Experimental Protocols

The characterization of TUG-891 involves a series of standard in vitro assays to determine its potency, selectivity, and mechanism of action.

Key Experimental Methodologies
  • Calcium Mobilization Assay : This is a primary functional assay for Gαq/11-coupled receptors. Cells engineered to express the human or mouse FFA4 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). Upon addition of TUG-891, the change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR) or fluorescence microscopy. A concentration-response curve is generated to determine the EC₅₀ value.[2]

  • β-Arrestin Recruitment Assay : This assay measures the interaction between the activated FFA4 receptor and β-arrestin. A common method is the PathHunter® assay, which utilizes enzyme fragment complementation. Cells co-express the receptor fused to one enzyme fragment and β-arrestin fused to the complementing fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal, which is proportional to the level of recruitment.[2]

  • ERK Phosphorylation Assay : To assess downstream signaling, the phosphorylation of ERK1/2 (pERK) is measured. Cells are stimulated with TUG-891 for various time points. Cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated ERK and total ERK, or by using quantitative methods like AlphaScreen® or HTRF® assays.[2]

  • Receptor Internalization Assay : Receptor internalization is often visualized using confocal microscopy. Cells expressing FFA4 tagged with a fluorescent protein (e.g., eYFP) are treated with TUG-891. The translocation of the fluorescent signal from the cell surface to intracellular punctate structures over time is monitored.[2]

Experimental_Workflow Start Compound Synthesis (TUG-891) Primary_Screening Primary Functional Screen (Ca²⁺ Mobilization Assay) Start->Primary_Screening Potency Determine Potency (EC₅₀) Primary_Screening->Potency Selectivity_Screening Selectivity Screen (vs. FFA1, 2, 3) Potency->Selectivity_Screening Selectivity Determine Selectivity Selectivity_Screening->Selectivity Mechanism_Assays Mechanism of Action Assays Selectivity->Mechanism_Assays Beta_Arrestin β-Arrestin Recruitment Mechanism_Assays->Beta_Arrestin ERK_Phos ERK Phosphorylation Mechanism_Assays->ERK_Phos Internalization Receptor Internalization Mechanism_Assays->Internalization Downstream_Effects Downstream Functional Assays (e.g., GLP-1 Secretion) Mechanism_Assays->Downstream_Effects

Workflow for the pharmacological characterization of TUG-891.

Conclusion

TUG-891 is a well-characterized, potent, and selective agonist of the FFA4 receptor that has significantly advanced our understanding of this receptor's function. While its limitations in terms of in vivo stability and species-specific selectivity are noteworthy, it remains a cornerstone tool for in vitro research into the roles of FFA4 in metabolism and inflammation. The data and protocols summarized in this guide provide a solid foundation for scientists utilizing TUG-891 to explore the therapeutic potential of targeting the FFA4 receptor.

References

Methodological & Application

TUG-891: In Vitro Characterization of a Potent FFAR4 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction TUG-891 is a potent and selective synthetic agonist of the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120.[1][2] FFAR4 is a G protein-coupled receptor (GPCR) that is activated by long-chain fatty acids and plays a crucial role in metabolic regulation, inflammation, and glucose homeostasis.[3] TUG-891 serves as a valuable pharmacological tool for investigating the physiological functions of FFAR4 and for the discovery of novel therapeutics targeting this receptor. This document provides detailed protocols for key in vitro assays to characterize the activity of TUG-891 on human FFAR4, including calcium mobilization, β-arrestin recruitment, and ERK phosphorylation.

Data Presentation

Table 1: In Vitro Potency of TUG-891 at Human FFAR4

Assay TypeCell LineParameterTUG-891 ValueReference
Calcium MobilizationFlp-In T-REx 293pEC507.4 ± 0.1[1]
β-Arrestin-2 RecruitmentHEK293TpEC507.7 ± 0.1[1]
ERK PhosphorylationFlp-In T-REx 293pEC506.8 ± 0.2[1]

Signaling Pathway

Activation of FFAR4 by TUG-891 initiates downstream signaling cascades primarily through Gq/11 proteins and β-arrestin.[3] The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events can culminate in the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[4][5] Independently, agonist binding also promotes the recruitment of β-arrestin to the receptor, which can also mediate ERK activation and is involved in receptor desensitization and internalization.[3][5]

FFAR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TUG891 TUG-891 FFAR4 FFAR4/GPR120 TUG891->FFAR4 binds Gq11 Gαq/11 FFAR4->Gq11 activates beta_arrestin β-Arrestin FFAR4->beta_arrestin recruits PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release induces PKC PKC DAG->PKC activates ERK_activation ERK Phosphorylation PKC->ERK_activation leads to beta_arrestin->ERK_activation mediates Calcium_Mobilization_Workflow plate_cells Plate FFAR4-expressing cells in 96-well plates incubate_overnight Incubate overnight plate_cells->incubate_overnight load_dye Load cells with dye solution (1 hour, 37°C) incubate_overnight->load_dye prepare_dye Prepare fluorescent calcium dye solution prepare_dye->load_dye measure_fluorescence Measure baseline and post-stimulation fluorescence in a FLIPR/FlexStation load_dye->measure_fluorescence prepare_compound Prepare serial dilutions of TUG-891 prepare_compound->measure_fluorescence analyze_data Analyze data and determine EC50 measure_fluorescence->analyze_data beta_Arrestin_Workflow plate_cells Plate PathHunter FFAR4 β-arrestin cells incubate_overnight Incubate overnight plate_cells->incubate_overnight stimulate_cells Add TUG-891 dilutions to cells and incubate (e.g., 90 min, 37°C) incubate_overnight->stimulate_cells prepare_compound Prepare serial dilutions of TUG-891 prepare_compound->stimulate_cells add_detection_reagent Add detection reagent stimulate_cells->add_detection_reagent incubate_rt Incubate at room temperature (e.g., 60 min) add_detection_reagent->incubate_rt measure_luminescence Measure chemiluminescent signal incubate_rt->measure_luminescence analyze_data Analyze data and determine EC50 measure_luminescence->analyze_data ERK_Western_Blot_Workflow plate_and_starve Plate cells and serum-starve stimulate_cells Stimulate with TUG-891 plate_and_starve->stimulate_cells lyse_cells Lyse cells and collect protein stimulate_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (anti-p-ERK or anti-total-ERK) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect analyze Analyze band intensity detect->analyze

References

TUG 891: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG 891 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120).[1][2] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments. This compound serves as a valuable research tool for investigating the physiological roles of FFAR4 in various cellular processes, including metabolism, inflammation, and glucose homeostasis.[1][3] Unlike endogenous long-chain free fatty acids, this compound is not metabolized by cells, which avoids potential confounding effects from intracellular metabolites.[4]

Mechanism of Action

This compound activates FFAR4, which primarily couples to the Gαq/11 protein subunit.[4][5] This activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] Subsequently, IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] Downstream signaling events include the phosphorylation of extracellular signal-regulated kinase (ERK) and the recruitment of β-arrestin-1 and β-arrestin-2.[5][6][7] Activation of FFAR4 by this compound can also lead to receptor phosphorylation and internalization.[5][7]

FFAR4 Signaling Pathway Activated by this compound

FFAR4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TUG891 This compound FFAR4 FFAR4/GPR120 TUG891->FFAR4 Gaq11 Gαq/11 FFAR4->Gaq11 activates beta_arrestin β-arrestin Recruitment FFAR4->beta_arrestin recruits PLC PLC Gaq11->PLC activates IP3 IP3 PLC->IP3 produces Ca2_release Ca²⁺ Release IP3->Ca2_release induces ERK_phos ERK Phosphorylation beta_arrestin->ERK_phos leads to

Caption: this compound activates the FFAR4 signaling cascade.

Data Presentation

The following tables summarize quantitative data from various studies using this compound in different cell lines.

Table 1: Potency of this compound in Human and Mouse FFAR4 Assays

AssaySpeciespEC50Reference
Calcium MobilizationHuman7.36[8]
Calcium MobilizationMouse7.77[8]
β-arrestin-2 RecruitmentHuman-[5]
ERK PhosphorylationHuman-[5]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: this compound Treatment in Various Cell Lines

Cell LineCell TypeThis compound ConcentrationDurationObserved EffectReference
HEK293T (hFFA4 expressing)Human Embryonic Kidney10 µM5 minutesβ-arrestin-1 and -2 recruitment[5]
Flp-In T-REx 293 (hFFA4 expressing)Human Embryonic Kidney100 nM10 minutesReceptor internalization[5]
3T3-L1Mouse Adipocyte1 µMNot SpecifiedEnhanced glucose uptake[3]
RAW264.7Mouse Macrophage10 µMNot SpecifiedInhibition of pro-inflammatory mediator release[3]
Mouse Alveolar MacrophagesPrimary Mouse Macrophage10 µMNot SpecifiedInhibition of motility and phagocytosis[4]
Brown AdipocytesMouseNot SpecifiedAcuteIncreased O2 consumption[9]

Experimental Protocols

General Experimental Workflow for this compound Cell Treatment

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (appropriate cell line) cell_seeding 3. Seed Cells cell_culture->cell_seeding tug891_prep 2. Prepare this compound Stock (e.g., in DMSO) treatment 4. Treat with this compound (desired concentration and time) tug891_prep->treatment cell_seeding->treatment data_collection 5. Assay Endpoint (e.g., Ca²⁺ flux, Western blot) treatment->data_collection analysis 6. Data Analysis data_collection->analysis

Caption: General workflow for this compound cell culture experiments.

Protocol 1: Calcium Mobilization Assay

This protocol is adapted from studies measuring intracellular calcium changes upon FFAR4 activation.[4][5]

Materials:

  • Cells expressing FFAR4 (e.g., Flp-In T-REx 293 with inducible hFFA4 expression)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader with injection capability

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Baseline Reading: Place the plate in a fluorescent plate reader and measure the baseline fluorescence for a short period.

  • This compound Addition: Inject this compound at various concentrations into the wells and continue to monitor fluorescence.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the response over baseline for each concentration and plot a dose-response curve to determine the EC50.

Protocol 2: β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This protocol is based on methods used to assess GPCR-β-arrestin interactions.[5][7]

Materials:

  • HEK293T cells

  • Expression vectors for FFAR4 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., YFP)

  • Transfection reagent (e.g., PEI)

  • Cell culture medium

  • This compound

  • BRET substrate (e.g., coelenterazine h)

  • 96-well white, clear-bottom plates

  • Luminometer capable of dual-wavelength detection

Procedure:

  • Transfection: Co-transfect HEK293T cells with the FFAR4-Rluc and β-arrestin-2-YFP constructs.

  • Cell Seeding: 48 hours post-transfection, seed the cells into a 96-well white, clear-bottom plate.

  • Ligand Treatment: On the day of the assay, treat the cells with varying concentrations of this compound for a specified time (e.g., 5-15 minutes).

  • Substrate Addition: Add the BRET substrate (coelenterazine h) to each well.

  • BRET Measurement: Immediately measure the luminescence at the two wavelengths corresponding to the donor and acceptor (e.g., ~475 nm for Rluc and ~530 nm for YFP).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates recruitment of β-arrestin-2 to FFAR4.

Protocol 3: ERK Phosphorylation Assay (Western Blot)

This protocol outlines the steps to measure the phosphorylation of ERK, a downstream target of FFAR4 signaling.[5][7]

Materials:

  • Cells expressing FFAR4

  • Cell culture medium (serum-free for stimulation)

  • This compound

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture and Serum Starvation: Culture cells to ~80% confluency. Serum-starve the cells for at least 4 hours prior to treatment to reduce baseline ERK phosphorylation.

  • This compound Treatment: Treat the cells with this compound at the desired concentrations for various time points (e.g., 5, 10, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

References

TUG-891: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of TUG-891, a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), in various cell-based assays. The information is intended to guide researchers in accurately preparing and utilizing TUG-891 to investigate its biological effects.

Introduction to TUG-891

TUG-891 is a small molecule agonist for the long-chain free fatty acid receptor 4 (FFA4), also known as G-protein coupled receptor 120 (GPR120).[1][2] It is a valuable tool for studying the physiological roles of FFA4 in vitro. TUG-891 has been shown to be selective for FFA4 over other free fatty acid receptors like FFA1, FFA2, and FFA3.[3] Activation of FFA4 by TUG-891 triggers a cascade of intracellular signaling events, making it a key compound for research in metabolic diseases, inflammation, and cancer.[4][5]

Physicochemical Properties and Solubility

  • Molecular Formula: C₂₃H₂₁FO₃[3]

  • Molecular Weight: 364.41 g/mol [3]

  • Appearance: Crystalline solid[4][6]

  • Purity: ≥98%[3][4]

  • CAS Number: 1374516-07-0[3]

Table 1: Solubility of TUG-891

SolventSolubilityConcentration (mM)Notes
DMSO100 mg/mL274.4Soluble.[3] Recommended for preparing stock solutions.
DMSO23 mg/mL63.11Soluble.[7]
DMSO10 mg/mL27.44Soluble.[4][6]
Ethanol36 mg/mL98.78Soluble.[7]
Ethanol1 mg/mL2.74Soluble.[4][6]
DMF1 mg/mL2.74Soluble.[4][6]
DMSO:PBS (pH 7.2) (1:5)0.1 mg/mL0.27Sparingly soluble.[4][6] Aqueous solutions should be prepared fresh.

Preparation of TUG-891 for Cell-Based Assays

3.1. Preparation of Stock Solution (10 mM in DMSO)

  • Equilibrate the vial of TUG-891 to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of TUG-891 (MW: 364.41), add 274.4 µL of DMSO.

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to several months.[6]

3.2. Preparation of Working Solutions

  • Thaw an aliquot of the TUG-891 stock solution at room temperature.

  • For cell-based assays, dilute the stock solution to the desired final concentration using the appropriate cell culture medium.

  • It is recommended to first dilute the DMSO stock solution in a small volume of the aqueous buffer or medium before adding it to the final volume to ensure proper mixing and minimize precipitation.[6]

  • The final concentration of DMSO in the cell culture should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

TUG-891 Signaling Pathway

Activation of FFA4/GPR120 by TUG-891 initiates several downstream signaling cascades. The primary pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Another important pathway involves the recruitment of β-arrestin 2, which can lead to the activation of the ERK1/2 signaling pathway and receptor internalization.[8][9]

TUG_891_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TUG891 TUG-891 FFA4 FFA4/GPR120 TUG891->FFA4 Binds & Activates Gaq Gαq/11 FFA4->Gaq Activates bArrestin β-Arrestin 2 FFA4->bArrestin Recruits PLC PLC Gaq->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca2 [Ca²⁺]i ↑ IP3->Ca2 Mobilizes Downstream Downstream Cellular Responses Ca2->Downstream ERK ERK1/2 Activation bArrestin->ERK Activates Internalization Receptor Internalization bArrestin->Internalization Mediates ERK->Downstream

Caption: TUG-891 signaling pathway through FFA4/GPR120.

Experimental Protocols

The following are detailed protocols for common cell-based assays used to characterize the activity of TUG-891.

5.1. Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFA4 activation by TUG-891.

Materials:

  • HEK293T or Flp-In T-REx cells expressing FFA4

  • DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • TUG-891 stock solution (10 mM in DMSO)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Protocol:

  • Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • The following day, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 1 hour at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Add 100 µL of HBSS to each well.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence for 1-2 minutes.

  • Inject TUG-891 at various concentrations (e.g., 0.1 nM to 10 µM) and continue to monitor fluorescence for an additional 3-5 minutes.

  • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

5.2. β-Arrestin Recruitment Assay

This assay measures the interaction between FFA4 and β-arrestin upon agonist stimulation, often using techniques like BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer).

Materials:

  • HEK293T cells

  • Expression vectors for FFA4 fused to a donor fluorophore (e.g., Renilla Luciferase) and β-arrestin-2 fused to an acceptor fluorophore (e.g., YFP)

  • Transfection reagent

  • Opti-MEM or similar serum-free medium

  • Coelenterazine h (for BRET)

  • TUG-891 stock solution (10 mM in DMSO)

  • 96-well white, clear-bottom plates

  • Luminescence plate reader capable of dual-channel reading

Protocol:

  • Co-transfect HEK293T cells with the FFA4-donor and β-arrestin-acceptor plasmids.

  • Seed the transfected cells into a 96-well plate.

  • 24-48 hours post-transfection, replace the culture medium with HBSS.

  • Add the substrate (e.g., 5 µM coelenterazine h for BRET) and incubate for 5-10 minutes.

  • Measure the baseline luminescence at the donor and acceptor emission wavelengths.

  • Add TUG-891 at various concentrations and measure the luminescence again after a 5-15 minute incubation.

  • The BRET ratio is calculated as (Acceptor Emission) / (Donor Emission).

5.3. ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAP kinase pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • Flp-In T-REx or HT-29 cells

  • Appropriate cell culture medium

  • Serum-free medium for starvation

  • TUG-891 stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents or an ELISA-based kit

Protocol:

  • Plate cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

  • Treat the cells with various concentrations of TUG-891 for 5-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of p-ERK and total ERK by Western blotting or a specific ELISA kit according to the manufacturer's instructions.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell Seeding B Cell Culture/ Differentiation A->B C Pre-treatment (e.g., Starvation, Dye Loading) B->C D TUG-891 Stimulation C->D E Incubation D->E F Data Acquisition (e.g., Plate Reader, Imaging) E->F G Data Analysis F->G

Caption: General experimental workflow for TUG-891 cell-based assays.

Summary of TUG-891 Activity in Various Cell Lines

Table 2: EC₅₀ Values of TUG-891 in Different Assays

Cell LineReceptorAssayEC₅₀Reference
HEK293THuman FFA4Calcium Mobilization43.6 nM[4]
HEK293TMouse FFA4Calcium Mobilization16.9 nM[4]
HEK293THuman FFA1Calcium Mobilization64.5 µM[4]
STC-1EndogenousGLP-1 Release~10 µM[4]
3T3-L1 AdipocytesEndogenousGlucose Uptake~10 µM[4]
RAW 264.7EndogenousTNF-α Inhibition~10 µM[4]

Note: EC₅₀ values can vary depending on the specific experimental conditions and cell line used.

Troubleshooting

  • Compound Precipitation: If TUG-891 precipitates upon dilution in aqueous media, try a serial dilution approach, first diluting the DMSO stock in a small volume of media before adding it to the final volume. Ensure the final DMSO concentration is low.

  • Low Signal or No Response:

    • Confirm the expression and functionality of the FFA4 receptor in your cell line.

    • Optimize the concentration of TUG-891 and the stimulation time.

    • Check the viability of the cells.

  • High Background Signal:

    • Ensure proper washing steps to remove excess dye or substrate.

    • Optimize cell seeding density.

    • Include appropriate controls (vehicle control, unstimulated cells).

For further information and batch-specific data, please refer to the Certificate of Analysis provided by the supplier. This product is for research use only and is not intended for human or veterinary use.

References

TUG-891 Application Notes and Protocols for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TUG-891, a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120), in in vivo mouse studies. This document includes summaries of reported dosages, detailed experimental protocols, and visualizations of the relevant signaling pathway and a typical experimental workflow.

Introduction

TUG-891 has emerged as a valuable research tool for investigating the physiological roles of FFAR4/GPR120 in various pathological conditions. This receptor is implicated in the regulation of metabolism, inflammation, and hormone secretion. In mouse models, TUG-891 has been utilized to explore its therapeutic potential in obesity, diabetes, atherosclerosis, and inflammatory diseases.

Data Presentation: TUG-891 Dosage and Effects in Mice

The following tables summarize the quantitative data from various in vivo mouse studies investigating the effects of TUG-891.

Dosage Mouse Model Administration Route Treatment Duration Key Findings
20 mg/kgApoE-knockoutSubcutaneous (s.c.)4 months (3 times a week)Reduced atherosclerotic lesion area and macrophage content in plaques.
20 mg/kgMale C57BL/6JNot specified2 weeksReduced sleep fragmentation-induced increases in food consumption and epididymal fat mass.[1]
35 mg/kgC57Bl/6JDaily injection2.5 weeksReduced total body weight, a 73% reduction in fat mass, and a minor reduction in lean mass. Increased fat oxidation and decreased glucose oxidation.[2]
100 µMC57BL/6JLingual applicationAcuteTriggered secretion of pancreatobiliary juice and altered circulating concentrations of cholecystokinin and adipokines.[3]
Parameter Dosage and Treatment Mouse Model Quantitative Change
Fat Mass35 mg/kg daily injection for 2.5 weeksC57Bl/6J-73%[2]
Body Weight35 mg/kg daily injection for 2.5 weeksC57Bl/6JSignificant reduction[2]
Fat Oxidation35 mg/kg daily injectionC57Bl/6JLargely increased[2]
Glucose Oxidation35 mg/kg daily injectionC57Bl/6JLowered[2]
Atherosclerotic Lesion Area20 mg/kg s.c. 3 times/week for 4 monthsApoE-knockoutSignificantly reduced
Macrophage Content in Plaques20 mg/kg s.c. 3 times/week for 4 monthsApoE-knockoutDecreased
Phagocytosis by Alveolar Macrophages10 µM in vitroC57BL/6JPercentage of highly phagocytic macrophages decreased to 41.99% ± 9.15% of total cells.[4]

Signaling Pathway of TUG-891

TUG-891 acts as an agonist at the FFAR4/GPR120 receptor. Upon binding, it initiates a signaling cascade primarily through the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a rise in intracellular calcium levels. This signaling pathway is associated with various cellular responses, including the modulation of ERK1/2 phosphorylation and the secretion of glucagon-like peptide-1 (GLP-1).[3][4][5][6]

TUG891_Signaling_Pathway TUG891 TUG-891 FFAR4 FFAR4/GPR120 TUG891->FFAR4 Binds to Gq Gq Protein FFAR4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Leads to ERK ERK1/2 Phosphorylation Ca2->ERK GLP1 GLP-1 Secretion Ca2->GLP1 AntiInflammatory Anti-inflammatory Effects Ca2->AntiInflammatory Metabolic Metabolic Regulation ERK->Metabolic GLP1->Metabolic

TUG-891 Signaling Pathway

Experimental Protocols

Preparation of TUG-891 for In Vivo Administration

a. Subcutaneous Injection:

  • Vehicle Preparation: A commonly used vehicle for subcutaneous administration of TUG-891 is a mixture of Dimethyl Sulfoxide (DMSO) and a solubilizing agent like Kollisolv.

  • TUG-891 Solution Preparation:

    • Weigh the desired amount of TUG-891 powder in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the TUG-891 completely.

    • Add the Kollisolv solution to the desired final concentration, ensuring the final DMSO concentration is low (typically <5%) to minimize toxicity.

    • Vortex the solution until it is clear and homogenous.

    • The final solution should be sterile-filtered before injection.

b. Intraperitoneal Injection:

  • The preparation protocol is similar to that for subcutaneous injection. Ensure the final vehicle composition is well-tolerated for intraperitoneal administration.

c. Administration in Drinking Water:

  • Calculate the total daily dose required per mouse and the average daily water consumption.

  • Dissolve the calculated amount of TUG-891 in a small volume of a suitable solvent (e.g., DMSO) before adding it to the drinking water.

  • Ensure the final concentration of the solvent in the drinking water is negligible.

  • Prepare fresh TUG-891-containing water regularly to ensure stability.

General Workflow for In Vivo Mouse Studies with TUG-891

The following diagram illustrates a typical experimental workflow for an in vivo mouse study investigating the metabolic effects of TUG-891.

TUG891_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis cluster_data Data Interpretation Animal_Acclimatization Animal Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Administration TUG-891 Administration (e.g., s.c. injection) Randomization->Administration TUG891_Prep TUG-891 Formulation TUG891_Prep->Administration Monitoring Daily Monitoring (Body Weight, Food Intake) Administration->Monitoring Metabolic_Cages Metabolic Cage Analysis (RER, Oxidation Rates) Monitoring->Metabolic_Cages Tissue_Collection Tissue Collection (Adipose, Liver, etc.) Metabolic_Cages->Tissue_Collection Histology Histological Analysis Tissue_Collection->Histology Biochemical Biochemical Assays (ELISA, etc.) Tissue_Collection->Biochemical Gene_Expression Gene Expression Analysis (RT-PCR) Tissue_Collection->Gene_Expression Data_Analysis Statistical Analysis Histology->Data_Analysis Biochemical->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion Drawing Data_Analysis->Conclusion

Experimental Workflow
Key Experimental Methodologies

  • Metabolic Cages: To assess energy expenditure, respiratory exchange ratio (RER), and substrate (glucose and fat) oxidation rates, mice can be housed in metabolic cages. These systems monitor oxygen consumption and carbon dioxide production.[2]

  • Histological Analysis: Adipose tissue, liver, and atherosclerotic plaques can be collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize changes in cell morphology, lipid droplet size, and lesion composition.

  • Biochemical Assays: Blood samples can be collected to measure plasma levels of lipids, glucose, insulin, and inflammatory cytokines using techniques like ELISA.

  • Gene Expression Analysis: Real-time polymerase chain reaction (RT-PCR) can be used to quantify the expression of genes involved in metabolism and inflammation in various tissues.

Conclusion

TUG-891 is a valuable pharmacological tool for studying the role of FFAR4/GPR120 in mouse models of metabolic and inflammatory diseases. The provided dosage information, protocols, and diagrams serve as a guide for researchers to design and execute robust in vivo studies. It is crucial to carefully consider the specific research question, mouse model, and desired outcomes when determining the optimal experimental parameters. Researchers should always refer to the original publications for detailed methodologies and contextual information.

References

TUG 891 Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG 891 is a potent and selective synthetic agonist for the free fatty acid receptor 4 (FFAR4), previously known as G protein-coupled receptor 120 (GPR120).[1][2][3] FFAR4 is activated by medium and long-chain free fatty acids and is implicated in a variety of physiological processes, including glucose homeostasis, anti-inflammatory responses, and metabolic regulation.[1][2] this compound serves as a valuable pharmacological tool for investigating the therapeutic potential of FFAR4 activation in various disease models. This document provides detailed application notes and protocols for the administration of this compound in animal models, primarily focusing on mice.

Mechanism of Action

This compound mimics the action of endogenous long-chain fatty acids by binding to and activating FFAR4.[2] This activation triggers downstream signaling cascades that can lead to:

  • Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion: In enteroendocrine cells, FFAR4 activation promotes the release of GLP-1, an incretin hormone that enhances insulin secretion and promotes satiety.[2]

  • Enhanced Glucose Uptake: this compound has been shown to increase glucose uptake in adipocytes.[2]

  • Anti-inflammatory Effects: Activation of FFAR4 by this compound can inhibit the release of pro-inflammatory mediators from macrophages.[2]

  • Modulation of Fat Taste Perception: Lingual application of this compound can influence fat preference and activate the tongue-brain-gut axis.[4]

Signaling Pathway of this compound via FFAR4/GPR120

TUG891_Signaling TUG891 This compound FFAR4 FFAR4/GPR120 TUG891->FFAR4 Binds to Gq Gq Protein FFAR4->Gq Activates Glucose_Uptake Enhanced Glucose Uptake FFAR4->Glucose_Uptake Anti_inflammatory Anti-inflammatory Effects FFAR4->Anti_inflammatory PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC GLP1 GLP-1 Secretion Ca_release->GLP1 ERK ERK Phosphorylation PKC->ERK ERK->GLP1

Caption: this compound signaling cascade via FFAR4/GPR120 activation.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving this compound.

Table 1: In Vitro Potency of this compound

ReceptorSpeciesAssaypEC50Reference
FFAR4 (GPR120)HumanCalcium Mobilization7.36[5]
FFAR4 (GPR120)MouseCalcium Mobilization7.77[5]
FFAR1 (GPR40)HumanNot Specified4.19[5]
FFAR2 (GPR43)Not SpecifiedNot SpecifiedNo Activity[5]
FFAR3 (GPR41)Not SpecifiedNot SpecifiedNo Activity[5]

Table 2: In Vivo Administration of this compound in Mice

Animal ModelDosageRoute of AdministrationVehicleKey FindingsReference
C57Bl/6J Mice35 mg/kgIntraperitoneal (IP)10% DMSO in PBSDecreased body weight and fat mass, increased fat oxidation[6]
Male Mice (Sleep Fragmentation Model)20 mg/kgNot SpecifiedNot SpecifiedReduced food consumption and epididymal fat mass[7]
ApoE-/- Mice (High-Fat Diet)Not SpecifiedNot SpecifiedNot SpecifiedInhibited the progression of liver steatosis[8]
C57Bl/6J MiceNot SpecifiedLingual ApplicationNot SpecifiedModulated fat taste preference[4]

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound for Metabolic Studies in Mice

This protocol is based on studies investigating the effects of this compound on body weight, fat mass, and energy metabolism.[6]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Insulin syringes (or equivalent) with 27-30 gauge needles

  • Animal balance

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to its poor stability in vivo, it is recommended to prepare fresh solutions for each experiment.[1]

    • Calculate the required amount of this compound based on the number of animals and the target dose (e.g., 35 mg/kg).

    • Dissolve this compound powder in 100% DMSO to create a concentrated stock solution. Ensure complete dissolution by vortexing.

  • Preparation of Dosing Solution:

    • On the day of injection, dilute the this compound stock solution with sterile PBS to achieve the final desired concentration and a final DMSO concentration of 10%.

    • For a 35 mg/kg dose in a 25g mouse, with an injection volume of 100 µL:

      • Required this compound per mouse: 35 mg/kg * 0.025 kg = 0.875 mg

      • Concentration of dosing solution: 0.875 mg / 0.1 mL = 8.75 mg/mL

      • To prepare 1 mL of dosing solution:

        • 100 µL of 100% DMSO (containing the dissolved this compound)

        • 900 µL of sterile PBS

    • Prepare a vehicle control solution of 10% DMSO in PBS.

  • Animal Dosing:

    • Weigh each mouse accurately to determine the precise injection volume.

    • Administer the this compound solution or vehicle control via intraperitoneal (IP) injection. The recommended maximum IP injection volume for an adult mouse is 2-3 mL, but smaller volumes are preferable.[9]

    • The frequency and duration of administration will depend on the specific study design (e.g., daily injections for 2 weeks).[10]

Experimental Workflow:

IP_Administration_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_dose Prepare Dosing Solution (10% DMSO in PBS) prep_stock->prep_dose weigh_animal Weigh Animal prep_dose->weigh_animal calculate_vol Calculate Injection Volume weigh_animal->calculate_vol inject Administer via Intraperitoneal Injection calculate_vol->inject monitor Monitor Animal and Collect Data inject->monitor end End monitor->end

Caption: Workflow for Intraperitoneal Administration of this compound.

Protocol 2: Lingual Application of this compound for Fat Taste Perception Studies

This protocol is designed for investigating the role of this compound in modulating fat preference and the tongue-brain-gut axis.[4]

Materials:

  • This compound (powder)

  • Appropriate solvent (e.g., mineral oil or a specific vehicle used in behavioral studies)

  • Micropipette

  • Animal restrainer (if necessary)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the chosen vehicle to the desired concentration. The concentration will need to be optimized based on the specific behavioral assay.

    • Prepare a vehicle-only control solution.

  • Animal Acclimatization:

    • Acclimatize the animals to the experimental setup and handling procedures to minimize stress-induced variability.

  • Lingual Application:

    • Gently restrain the mouse.

    • Using a micropipette, apply a small, precise volume of the this compound solution or vehicle control directly onto the anterior part of the tongue.

  • Behavioral or Physiological Assessment:

    • Immediately following the application, conduct the behavioral choice test (e.g., two-bottle preference test) or collect physiological samples (e.g., blood for hormone analysis) as per the experimental design.[4]

Logical Relationship for Fat Taste Perception Study:

Fat_Taste_Perception lingual_app Lingual Application of this compound lingual_gpr120 Activation of Lingual FFAR4/GPR120 lingual_app->lingual_gpr120 tongue_brain_gut Activation of Tongue-Brain-Gut Axis lingual_gpr120->tongue_brain_gut hormone_release Altered Circulating Hormone Levels (e.g., CCK, Adipokines) tongue_brain_gut->hormone_release fat_preference Modulation of Fat Preference tongue_brain_gut->fat_preference

Caption: Logical flow of this compound's effect on fat taste perception.

Considerations and Troubleshooting

  • Selectivity: While this compound is a potent agonist for mouse FFAR4, it exhibits limited selectivity over mouse FFAR1 (GPR40).[2][3] This should be a consideration when interpreting in vivo data in mice, and appropriate controls or FFAR1 knockout models may be necessary for certain studies.

  • Stability: this compound has been noted to have poor in vivo stability.[1] Therefore, freshly prepared solutions are crucial for consistent results. For chronic studies, the administration schedule should be designed to maintain effective concentrations.

  • Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound. DMSO is a common choice for intraperitoneal injections, but its concentration should be kept low (typically ≤10%) to avoid toxicity. For other routes of administration, the vehicle should be carefully selected and tested for any confounding effects.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use. Appropriate handling and injection techniques are essential to minimize animal stress and ensure data quality.

Conclusion

This compound is a valuable research tool for elucidating the physiological roles of FFAR4/GPR120. The protocols and data presented in these application notes provide a foundation for designing and executing in vivo studies using this compound in animal models. Careful consideration of the experimental design, including the choice of animal model, dosage, route of administration, and vehicle, is essential for obtaining reliable and interpretable results.

References

TUG-891: A Potent Activator of Brown Adipose Tissue for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-891 is a potent and selective agonist of the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFA4).[1][2][3] It has emerged as a valuable pharmacological tool for investigating the activation of brown adipose tissue (BAT) and its therapeutic potential in combating obesity and related metabolic disorders.[4][5] Activation of BAT stimulates energy expenditure through non-shivering thermogenesis, making it an attractive target for novel anti-obesity therapies.[1][6] TUG-891 has been shown to increase fat oxidation, reduce body weight and fat mass, and enhance nutrient uptake in BAT in preclinical studies.[1][7] These application notes provide a comprehensive overview of TUG-891, its mechanism of action, and detailed protocols for its use in both in vivo and in vitro studies of BAT activation.

Mechanism of Action

TUG-891 activates BAT through both GPR120-dependent and -independent signaling pathways, leading to increased mitochondrial respiration and thermogenesis.[1][8]

GPR120-Dependent Pathway: TUG-891 binding to GPR120 on the surface of brown adipocytes activates a Gαq-mediated signaling cascade.[1][2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium levels.[1][9] This elevation in cytosolic calcium is associated with increased mitochondrial fission, a process linked to enhanced metabolic activity in brown adipocytes.[1]

GPR120-Independent Pathway: In addition to its receptor-mediated effects, TUG-891 has been shown to directly activate Uncoupling Protein 1 (UCP1).[1] UCP1 is a key protein in BAT mitochondria responsible for uncoupling respiration from ATP synthesis, leading to the dissipation of energy as heat.[10][11] This direct activation of UCP1 contributes to the overall increase in uncoupled respiration and thermogenesis observed with TUG-891 treatment.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz (DOT language).

TUG891_Signaling_Pathway cluster_cell Brown Adipocyte TUG891 TUG-891 GPR120 GPR120 (FFA4) TUG891->GPR120 UCP1 UCP1 TUG891->UCP1 GPR120-independent Gaq Gαq GPR120->Gaq PLC PLC Gaq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis ER Endoplasmic Reticulum IP3->ER Ca2 Ca²⁺ ER->Ca2 release Mitochondrion Mitochondrion Ca2->Mitochondrion Mito_Fission Mitochondrial Fission Mitochondrion->Mito_Fission Heat Heat Mito_Fission->Heat UCP1->Heat

Caption: TUG-891 signaling pathway in brown adipocytes.

InVivo_Workflow cluster_acclimation Acclimation cluster_treatment Treatment Phase cluster_monitoring Metabolic Monitoring cluster_endpoint Endpoint Analysis Animal_Housing House mice under standard conditions TUG891_Prep Prepare TUG-891 solution (e.g., in 0.5% CMC) Animal_Housing->TUG891_Prep Daily_Injection Daily intraperitoneal injection of TUG-891 (35 mg/kg) or vehicle TUG891_Prep->Daily_Injection Metabolic_Cages House mice in metabolic cages Daily_Injection->Metabolic_Cages Nutrient_Uptake Nutrient uptake assay ([³H]oleate & [¹⁴C]deoxyglucose) Daily_Injection->Nutrient_Uptake Measurements Measure: - Body weight & fat mass - Food intake - Energy expenditure - RER, Fat & Glucose oxidation Metabolic_Cages->Measurements Sacrifice Sacrifice mice Nutrient_Uptake->Sacrifice Tissue_Collection Collect BAT, WAT, and other tissues Sacrifice->Tissue_Collection Histology Histological analysis (H&E staining) Tissue_Collection->Histology Gene_Expression Gene expression analysis (qRT-PCR) Tissue_Collection->Gene_Expression InVitro_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment TUG-891 Treatment cluster_analysis Functional Analysis Preadipocyte_Culture Culture immortalized brown preadipocytes Differentiation Induce differentiation into mature brown adipocytes Preadipocyte_Culture->Differentiation Pretreatment Optional: Pretreat with antagonist (e.g., AH7614) Differentiation->Pretreatment TUG891_Addition Add TUG-891 or vehicle to culture medium Pretreatment->TUG891_Addition Seahorse_Assay Measure Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer TUG891_Addition->Seahorse_Assay Mitochondrial_Analysis Assess mitochondrial morphology (e.g., by microscopy) TUG891_Addition->Mitochondrial_Analysis Calcium_Imaging Measure intracellular calcium levels TUG891_Addition->Calcium_Imaging

References

Investigating GLP-1 Secretion with TUG-891: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone with significant therapeutic potential for type 2 diabetes and obesity. Its secretion from intestinal enteroendocrine L-cells is a key regulatory step in glucose homeostasis. TUG-891, a potent and selective agonist for the free fatty acid receptor 4 (FFA4), also known as G-protein coupled receptor 120 (GPR120), has emerged as a valuable pharmacological tool to investigate the mechanisms of GLP-1 secretion.[1][2] This document provides detailed application notes and protocols for utilizing TUG-891 in the study of GLP-1 release.

Mechanism of Action

TUG-891 mimics the action of long-chain fatty acids by binding to and activating FFA4.[1][2] This activation in enteroendocrine cells initiates a downstream signaling cascade, primarily through the Gαq/11 pathway, leading to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium ([Ca2+]i).[3] This increase in intracellular calcium is a critical trigger for the exocytosis of GLP-1-containing granules.[3]

Data Presentation

The following tables summarize the pharmacological properties of TUG-891 and its effect on GLP-1 secretion based on available literature.

Table 1: Pharmacological Profile of TUG-891

ParameterSpeciesValueReference
Agonist TargetHuman, MouseFree Fatty Acid Receptor 4 (FFA4/GPR120)[1][2]
EC50 (β-arrestin-2 recruitment)Human FFA438.9 nM[1]
EC50 (ERK Phosphorylation)Human FFA4141 nM[1]
EC50 (GLP-1 Secretion)Mouse Taste Bud Cells10 µM[4]

Table 2: TUG-891-Mediated GLP-1 Secretion in vitro

Cell LineTUG-891 ConcentrationFold Increase in GLP-1 Secretion (approx.)Reference
Mouse Taste Bud Cells10 µMData not quantified as fold increase, but significant stimulation observed.[4]
STC-1 (mouse enteroendocrine)Not specified, but confirmed to stimulate GLP-1 secretion.Not specified[1][3]
GLUTag (mouse enteroendocrine)Not specified, but confirmed to stimulate GLP-1 secretion.Not specified[3]

Signaling Pathway and Experimental Workflow

TUG-891 Signaling Pathway in GLP-1 Secretion

TUG891_Signaling TUG891 TUG-891 FFA4 FFA4/GPR120 TUG891->FFA4 Binds to G_protein Gαq/11 FFA4->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers GLP1_secretion GLP-1 Secretion Ca_release->GLP1_secretion Stimulates

Caption: Signaling cascade of TUG-891-induced GLP-1 secretion.

In Vitro GLP-1 Secretion Assay Workflow

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture STC-1 or GLUTag cells cell_seeding 2. Seed cells into multi-well plates cell_culture->cell_seeding cell_starvation 3. Starve cells in serum-free medium cell_seeding->cell_starvation add_tug891 4. Add TUG-891 at varying concentrations cell_starvation->add_tug891 incubation 5. Incubate for a defined period (e.g., 2h) add_tug891->incubation collect_supernatant 6. Collect supernatant incubation->collect_supernatant elisa 7. Measure GLP-1 concentration using ELISA collect_supernatant->elisa data_analysis 8. Analyze and plot dose-response curve elisa->data_analysis

Caption: Workflow for in vitro GLP-1 secretion assay.

In Vivo GLP-1 Measurement Workflow

In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_admin Administration cluster_sampling Blood Sampling cluster_analysis_vivo Analysis animal_acclimatization 1. Acclimatize mice fasting 2. Fast animals overnight animal_acclimatization->fasting tug891_admin 3. Administer TUG-891 (e.g., oral gavage) fasting->tug891_admin blood_collection 4. Collect blood at time points (e.g., 0, 15, 30, 60 min) tug891_admin->blood_collection add_inhibitor 5. Add DPP-4 inhibitor to blood samples blood_collection->add_inhibitor plasma_separation 6. Separate plasma add_inhibitor->plasma_separation elisa_vivo 7. Measure GLP-1 concentration (ELISA) plasma_separation->elisa_vivo data_analysis_vivo 8. Analyze results elisa_vivo->data_analysis_vivo

References

TUG 891: Application Notes and Protocols for Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG 891 is a potent and selective synthetic agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120.[1][2] FFA4 is a G protein-coupled receptor that is activated by long-chain free fatty acids.[1][3] Emerging research has highlighted the significant role of FFA4 in various physiological processes, including metabolic regulation and inflammation, and more recently, in the context of cancer.[4][5] In cancer cell lines, activation of FFA4 by this compound has been shown to modulate key cellular processes such as proliferation, migration, and signaling cascades, making it a valuable tool for cancer research and a potential therapeutic target.[6][7]

These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, effects on various cancer cell lines, and detailed protocols for key experimental assays.

Mechanism of Action and Signaling Pathways

This compound mimics the effects of endogenous long-chain fatty acids by binding to and activating FFA4.[1] Upon activation, FFA4 can couple to multiple downstream signaling pathways, primarily through Gαq/11 and β-arrestin proteins.[1][3] The specific signaling cascade activated by this compound can be cell-type dependent, leading to diverse cellular responses.

In cancer cells, this compound-mediated FFA4 activation has been shown to influence several key signaling pathways:

  • Calcium Mobilization: Activation of the Gαq/11 pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium levels.[1][6]

  • ERK Phosphorylation: this compound has been demonstrated to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key protein in the MAPK signaling pathway that is often dysregulated in cancer.[1]

  • PI3K/AKT/NF-κB Pathway: In some cancer cell types, such as colorectal cancer cells, FFA4 agonism has been linked to the activation of the PI3K/AKT pathway, leading to the phosphorylation of IκBα and subsequent activation of the NF-κB transcription factor. This can result in the upregulation of genes involved in angiogenesis and cell survival.[7]

  • Inhibition of Proliferation and Migration: In prostate cancer cell lines (PC-3 and DU145), this compound has been shown to inhibit proliferation and migration induced by growth factors like lysophosphatidic acid (LPA) and epidermal growth factor (EGF).[6]

Signaling Pathway Diagram

TUG891_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TUG891 This compound FFA4 FFA4/GPR120 TUG891->FFA4 Binds & Activates Gq11 Gαq/11 FFA4->Gq11 PI3K PI3K FFA4->PI3K Activates (cell-type specific) Ras Ras FFA4->Ras beta_arrestin β-Arrestin FFA4->beta_arrestin Recruits PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release AKT AKT PI3K->AKT IkBa IκBα AKT->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Gene_Expression Gene Expression (e.g., VEGF, IL-8, COX-2) NFkB->Gene_Expression Translocates & Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Proliferation_Migration Modulation of Proliferation & Migration pERK->Proliferation_Migration Regulates beta_arrestin->ERK experimental_workflow cluster_setup Experiment Setup cluster_assays Functional Assays cluster_signaling_analysis Signaling Analysis Details cluster_analysis Data Analysis & Interpretation cell_culture 1. Cancer Cell Line Culture (e.g., PC-3, DU145, HT-29) tug_prep 2. This compound Preparation (Stock solution in DMSO) cell_culture->tug_prep cell_seeding 3. Cell Seeding (Appropriate density for assay) tug_prep->cell_seeding proliferation 4a. Proliferation Assay (e.g., MTT, BrdU) cell_seeding->proliferation migration 4b. Migration/Invasion Assay (e.g., Transwell, Wound Healing) cell_seeding->migration signaling 4c. Signaling Pathway Analysis cell_seeding->signaling data_quant 5. Data Quantification (e.g., Absorbance, Fluorescence, Band Density) proliferation->data_quant migration->data_quant calcium Calcium Mobilization Assay (Fluo-4 AM) signaling->calcium western Western Blot (p-ERK, p-AKT) signaling->western calcium->data_quant western->data_quant stat_analysis 6. Statistical Analysis data_quant->stat_analysis conclusion 7. Conclusion & Interpretation stat_analysis->conclusion

References

Troubleshooting & Optimization

Technical Support Center: TUG-891 In Vivo Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the poor in vivo stability of TUG-891, a potent agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120).

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor in vivo stability of TUG-891?

A1: The primary cause of TUG-891's poor in vivo stability is its susceptibility to metabolic degradation, specifically through β-oxidation of its phenylpropanoic acid moiety.[1] This metabolic process leads to the formation of less active or inactive metabolites, reducing the compound's half-life and overall exposure in vivo.

Q2: What are the known metabolites of TUG-891?

A2: In vivo, TUG-891 is rapidly metabolized into several oxidative metabolites. The primary identified metabolites are TUG-891-alcohol, TUG-891-aldehyde, and TUG-891-acid.[1] Pharmacokinetic studies in rats have shown that the systemic exposure to these metabolites is significantly higher than that of the parent compound, TUG-891.[1]

Q3: Are there any analogs of TUG-891 with improved in vivo stability?

A3: Yes, several novel GPR120 agonists have been developed based on the structure of TUG-891 to enhance metabolic stability. For example, compounds 11b and 11g were designed to have improved pharmacokinetic profiles. These compounds have demonstrated longer half-lives and higher maximum plasma concentrations compared to TUG-891 in mouse models.[1]

Q4: How can the in vivo stability of TUG-891 and its analogs be assessed?

A4: The in vivo stability is typically evaluated through pharmacokinetic (PK) studies in animal models, such as mice or rats. These studies involve administering the compound and collecting blood samples at various time points to measure the plasma concentration of the parent drug and its metabolites over time. Key PK parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are then calculated to determine the compound's stability and exposure.

Troubleshooting Guide

Issue: Low or undetectable levels of TUG-891 in plasma after in vivo administration.

Possible Cause 1: Rapid Metabolism As mentioned, TUG-891 is rapidly metabolized in vivo.

Solution:

  • Use a higher dose: Increasing the administered dose may help to achieve detectable plasma concentrations.

  • More frequent dosing: A revised dosing schedule may be necessary to maintain therapeutic levels.

  • Consider co-administration with a metabolic inhibitor: While not a long-term solution, this can help in initial proof-of-concept studies to understand the compound's efficacy when metabolism is reduced.

  • Switch to a more stable analog: For long-term studies, using a metabolically stable analog like compound 11b is recommended.

Possible Cause 2: Issues with Compound Formulation or Administration Improper formulation or administration can lead to poor absorption.

Solution:

  • Ensure proper solubilization: TUG-891 is a lipophilic compound and requires a suitable vehicle for in vivo administration. A common vehicle is a suspension in 0.5% methylcellulose (MC) aqueous solution.

  • Verify administration technique: For oral gavage, ensure the compound is delivered directly to the stomach. For other routes, confirm the technique is appropriate and consistently applied.

Issue: High variability in pharmacokinetic data between animals.

Possible Cause: Differences in individual animal metabolism or absorption.

Solution:

  • Increase the number of animals per group: This will improve the statistical power of the study and help to identify outliers.

  • Standardize experimental conditions: Ensure all animals are of the same age, sex, and strain, and are housed under identical conditions. Fasting prior to dosing can also reduce variability in absorption.

  • Refine blood collection technique: Consistent blood sampling volumes and timing are crucial for accurate PK analysis.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of TUG-891 and its more stable analogs, 11b and 11g, in C57BL/6 mice following a single 10 mg/kg oral dose.

CompoundCmax (ng/mL)Tmax (min)AUC (ng·h/mL)t1/2 (h)
TUG-891 2160 ± 93151675 ± 1080.66 ± 0.23
Compound 11b 2530 ± 115309049 ± 4351.78 ± 0.42
Compound 11g 1846 ± 102306711 ± 4671.52 ± 0.37

Data presented as mean ± SEM.

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of TUG-891 or its analogs in mice.

Materials:

  • TUG-891 or analog compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Formulation Preparation: Prepare a homogenous suspension of the test compound in the vehicle at the desired concentration.

  • Dosing: Fast the mice for 4-6 hours before dosing. Administer the compound via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Collection: Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein, saphenous vein, or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound and its metabolites in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

In Vitro Plasma Stability Assay

Objective: To assess the stability of a compound in plasma.

Materials:

  • Test compound

  • Pooled plasma from the species of interest (e.g., human, mouse, rat)

  • Incubator (37°C)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation: Add the test compound to the plasma at a final concentration (e.g., 1 µM).

  • Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This will precipitate the plasma proteins.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point compared to the 0-minute sample and determine the half-life of the compound in plasma.

In Vitro Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Test compound

  • Liver microsomes from the species of interest (e.g., human, mouse, rat)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Incubator (37°C)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Initiate Reaction: Pre-incubate the mixture at 37°C for a few minutes, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent containing an internal standard.

  • Protein Precipitation: Centrifuge the samples to pellet the microsomal proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life and intrinsic clearance.

Visualizations

TUG-891 Metabolic Pathway

TUG891_Metabolism TUG891 TUG-891 Alcohol TUG-891-alcohol TUG891->Alcohol β-oxidation Aldehyde TUG-891-aldehyde Alcohol->Aldehyde Oxidation Acid TUG-891-acid Aldehyde->Acid Oxidation

Caption: Speculative metabolic pathway of TUG-891 via β-oxidation.

FFAR4/GPR120 Signaling Pathways

FFAR4_Signaling cluster_receptor FFAR4/GPR120 Activation cluster_gq Gαq/11 Pathway cluster_arrestin β-Arrestin-2 Pathway cluster_gs_gi Gαs/Gαi Pathways TUG891 TUG-891 FFAR4 FFAR4/GPR120 TUG891->FFAR4 Gq Gαq/11 FFAR4->Gq Arrestin β-Arrestin-2 FFAR4->Arrestin Gs Gαs FFAR4->Gs Gi Gαi FFAR4->Gi PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Ca2+ IP3->Ca2 PKC PKC DAG->PKC ERK ERK PKC->ERK PPARg PPARγ ERK->PPARg Adipogenesis Adipogenesis PPARg->Adipogenesis TAB1_TAK1 TAB1-TAK1 Complex Arrestin->TAB1_TAK1 disrupts NFkB ↓ NF-κB Signaling TAB1_TAK1->NFkB JNK ↓ JNK Signaling TAB1_TAK1->JNK AC_up ↑ Adenylyl Cyclase Gs->AC_up AC_down ↓ Adenylyl Cyclase Gi->AC_down cAMP_up ↑ cAMP AC_up->cAMP_up cAMP_down ↓ cAMP AC_down->cAMP_down

Caption: Major signaling pathways activated by FFAR4/GPR120.

Experimental Workflow for Assessing In Vivo Stability

InVivo_Workflow Formulation Compound Formulation Dosing Oral Gavage in Mice Formulation->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaPrep Plasma Preparation BloodSampling->PlasmaPrep LCMS LC-MS/MS Analysis PlasmaPrep->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Results Cmax, Tmax, AUC, t1/2 PK_Analysis->Results

References

TUG-891 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TUG-891, with a specific focus on addressing solubility issues in Phosphate-Buffered Saline (PBS).

Troubleshooting Guide: TUG-891 Solubility in PBS

Researchers often encounter challenges with dissolving TUG-891 directly in aqueous buffers like PBS due to its hydrophobic nature. This guide provides a systematic approach to troubleshoot and overcome these solubility issues.

Problem: TUG-891 fails to dissolve or precipitates in PBS.

This is a common issue as TUG-891 is sparingly soluble in aqueous buffers.[1] The recommended approach involves pre-dissolving TUG-891 in an organic solvent before dilution in PBS.

Troubleshooting Workflow

TUG891_Solubility_Troubleshooting cluster_start cluster_protocol cluster_verification cluster_further_steps start Start: TUG-891 Precipitation in PBS dissolve_dmso Dissolve TUG-891 in 100% DMSO to create a concentrated stock solution start->dissolve_dmso Follow Protocol dilute_pbs Dilute the DMSO stock solution with PBS to the desired final concentration dissolve_dmso->dilute_pbs vortex Vortex vigorously during dilution dilute_pbs->vortex observe Observe for precipitation vortex->observe success Success: Clear Solution observe->success No Precipitation fail Failure: Precipitation Persists observe->fail Precipitation check_concentration Is the final concentration too high? fail->check_concentration reduce_concentration Reduce final TUG-891 concentration check_concentration->reduce_concentration Yes check_dmso_ratio Is the final DMSO concentration too low? check_concentration->check_dmso_ratio No reduce_concentration->dilute_pbs check_dmso_ratio->fail No increase_dmso Increase final DMSO concentration (e.g., 1:5 DMSO:PBS) check_dmso_ratio->increase_dmso Yes increase_dmso->dilute_pbs

Caption: Troubleshooting workflow for TUG-891 solubility issues in PBS.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving TUG-891?

A1: TUG-891 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For cell-based assays, DMSO is the most commonly used solvent to prepare a concentrated stock solution before diluting with an aqueous buffer like PBS.[1]

Q2: What is the solubility of TUG-891 in different solvents?

A2: The solubility of TUG-891 can vary between batches. However, typical solubility data is summarized in the table below.

SolventApproximate Solubility (mg/mL)Approximate Molar Concentration (mM)
DMSO≥ 180[2]493.95[2]
DMSO30.0[3]82.32[3]
DMSO23[4]63.11[4]
DMSO10[1][5]-
DMF5.0[3]13.72[3]
Ethanol36[4]98.78[4]
Ethanol1.0[1][3][5]2.74[3]
DMSO:PBS (1:5, pH 7.2)0.1[1][5]-
WaterInsoluble[4]-

Q3: I dissolved TUG-891 in DMSO, but it precipitated when I added it to my cell culture medium (which is PBS-based). What should I do?

A3: This is a common issue. To avoid precipitation, ensure the final concentration of DMSO in your culture medium is kept low (typically ≤ 0.5%) and that the final concentration of TUG-891 does not exceed its solubility limit in the DMSO/aqueous mixture. It is crucial to add the TUG-891/DMSO stock solution to the aqueous buffer with vigorous vortexing to ensure rapid and uniform dispersion.

Q4: Can I store TUG-891 solutions?

A4: TUG-891 is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for one year.[2] It is not recommended to store aqueous solutions of TUG-891 for more than one day.[1]

Experimental Protocol: Preparation of TUG-891 in PBS

This protocol outlines the recommended procedure for preparing a working solution of TUG-891 in PBS for in vitro experiments.

Materials:

  • TUG-891 (crystalline solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Allow the TUG-891 vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of TUG-891 and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the solid is completely dissolved. This stock solution can be stored at -80°C.

  • Dilute the Stock Solution in PBS:

    • On the day of the experiment, thaw the TUG-891/DMSO stock solution at room temperature.

    • Vortex the PBS.

    • While continuously and vigorously vortexing the PBS, add the required volume of the TUG-891/DMSO stock solution to the PBS to achieve the desired final concentration. This is a critical step to prevent precipitation.

    • For example, to prepare a 1:5 DMSO:PBS solution with a final TUG-891 concentration of 0.1 mg/mL, you would add 1 part of a 0.6 mg/mL TUG-891 in DMSO stock to 5 parts of PBS.[1][5]

  • Final Preparation and Use:

    • Visually inspect the solution to ensure it is clear and free of any precipitate.

    • Use the freshly prepared TUG-891/PBS solution immediately for your experiment. Do not store the aqueous solution.

Experimental Workflow Diagram

TUG891_Protocol cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh TUG-891 dissolve Dissolve in 100% DMSO weigh->dissolve store Store at -80°C dissolve->store thaw Thaw DMSO stock add_stock Add stock to vortexing PBS thaw->add_stock vortex_pbs Vortex PBS vortex_pbs->add_stock use Use immediately add_stock->use

Caption: Experimental workflow for preparing TUG-891 in PBS.

TUG-891 Signaling Pathway

TUG-891 is a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120.[6] Upon binding, TUG-891 activates downstream signaling cascades.

TUG891_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response TUG891 TUG-891 FFAR4 FFAR4 (GPR120) TUG891->FFAR4 binds Gq11 Gαq/11 FFAR4->Gq11 activates Beta_arrestin β-Arrestin FFAR4->Beta_arrestin recruits PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC response GLP-1 Secretion Anti-inflammatory Effects Glucose Uptake Ca_release->response ERK ERK Phosphorylation PKC->ERK Beta_arrestin->ERK ERK->response

Caption: Simplified signaling pathway of TUG-891 via the FFAR4 receptor.

Activation of FFAR4 by TUG-891 leads to the coupling of Gαq/11 proteins.[7] This initiates a signaling cascade involving the stimulation of Ca2+ mobilization, recruitment of β-arrestin-1 and β-arrestin-2, and phosphorylation of extracellular signal-regulated kinase (ERK).[7][8] These signaling events contribute to the various biological activities of TUG-891, including stimulating glucagon-like peptide 1 (GLP-1) release, enhancing glucose uptake, and inhibiting pro-inflammatory cytokine secretion.[5]

References

Optimizing TUG 891 Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of TUG 891 for cell culture experiments. This compound is a potent and selective agonist for the free fatty acid receptor 4 (FFAR4), also known as GPR120, a key regulator of various physiological processes.[1][2] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic agonist of the free fatty acid receptor 4 (FFAR4/GPR120).[1] It mimics the action of endogenous long-chain free fatty acids.[3] Upon binding to FFAR4, this compound activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signaling event for many cellular responses.[4]

Q2: What is a typical effective concentration range for this compound in cell culture?

A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment. However, based on published studies, a common starting range is between 0.1 µM and 10 µM.[4][5] For instance, a concentration of 1 µM has been shown to inhibit proliferation and migration in prostate cancer cells, while 10 µM is effective in stimulating GLP-1 release in STC-1 cells and inhibiting LPS-induced TNF-α release in RAW 264.7 macrophages.[5] In some applications, concentrations up to 150 µM have been used to study effects on mitochondrial respiration.[6]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically soluble in organic solvents like DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM in DMSO) and store it at -20°C or -80°C for long-term stability. For experiments, the stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.

Q4: I am not observing the expected cellular response after this compound treatment. What are the possible reasons?

A4: Several factors could contribute to a lack of response. See the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions. Common reasons include suboptimal this compound concentration, low or absent FFAR4 expression in your cell line, or issues with the signaling pathway downstream of the receptor.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture experiments.

Problem Possible Cause Recommended Solution
No or weak cellular response Suboptimal this compound concentration: The concentration used may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 0.01 µM to 100 µM).
Low or no FFAR4 expression: The target cell line may not express FFAR4 at a sufficient level.Verify FFAR4 expression in your cells using techniques like qPCR, Western blotting, or flow cytometry. Consider using a positive control cell line known to express FFAR4.
Receptor desensitization: Prolonged exposure to high concentrations of this compound can lead to receptor internalization and desensitization.[3][7]Optimize the treatment duration. For some assays, a shorter incubation time may be sufficient. Consider washout experiments to assess receptor resensitization.[3]
Incorrect compound handling: Improper storage or dilution of this compound can affect its activity.Ensure proper storage of the stock solution at low temperatures and protect it from light. Prepare fresh dilutions for each experiment.
High background or off-target effects High this compound concentration: Excessive concentrations can lead to non-specific effects.Use the lowest effective concentration determined from your dose-response curve.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.Ensure the final solvent concentration in the culture medium is minimal and consistent across all experimental groups, including the vehicle control.
Selectivity of this compound: While highly selective for human FFAR4, this compound shows some cross-reactivity with mouse FFAR1.[8]If working with mouse cells, be aware of potential off-target effects on FFAR1. Consider using FFAR1 antagonists or FFAR1-knockout cells to confirm FFAR4-specific effects.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density.
Inaccurate pipetting: Errors in preparing dilutions can lead to variability.Use calibrated pipettes and perform serial dilutions carefully.

Experimental Protocols

Dose-Response Experiment to Determine Optimal this compound Concentration

This protocol outlines a general procedure to determine the effective concentration range of this compound for a specific cellular response.

Materials:

  • This compound

  • DMSO

  • Cell culture medium appropriate for your cell line

  • Your chosen cell line

  • Multi-well plates (e.g., 96-well plate)

  • Assay-specific reagents (e.g., for measuring intracellular calcium, cytokine release, or gene expression)

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that allows for optimal growth and response during the experiment. Allow the cells to adhere and recover overnight.

  • Preparation of this compound Dilutions:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared this compound dilutions and the vehicle control to the respective wells.

  • Incubation: Incubate the cells for a predetermined duration based on the expected kinetics of the cellular response. This may range from minutes for rapid signaling events (e.g., calcium flux) to hours or days for changes in gene expression or cell proliferation.

  • Assay Performance: Following incubation, perform your specific assay to measure the cellular response of interest.

  • Data Analysis: Plot the measured response as a function of the this compound concentration. This will generate a dose-response curve from which you can determine the EC50 (half-maximal effective concentration) and the optimal concentration range for your experiments.

Data Presentation

This compound Potency and Selectivity
ReceptorSpeciesAssayEC50 / pEC50Reference
FFAR4 (GPR120) HumanCalcium Mobilization43.6 nM[5]
Humanβ-arrestin Recruitment-[3]
HumanERK Phosphorylation-[3]
MouseCalcium Mobilization16.9 nM[5]
Mouseβ-arrestin RecruitmentpEC50 = 7.77[2]
FFAR1 (GPR40) HumanCalcium Mobilization64.5 µM[5]
MouseCalcium MobilizationpEC50 = 4.19[2]
FFAR2 (GPR43) --Inactive[5]
FFAR3 (GPR41) --Inactive[5]
Effective Concentrations of this compound in Different Cell-Based Assays
Cell LineAssayEffective ConcentrationObserved EffectReference
Mouse Alveolar MacrophagesMotility and Phagocytosis10 µMInhibition[4]
STC-1 (enteroendocrine)GLP-1 Release10 µMStimulation[5]
3T3-L1 (adipocytes)Glucose Uptake10 µMEnhancement[5][8]
RAW 264.7 (macrophages)LPS-induced TNF-α Release10 µMInhibition[5]
DU145, PC3 (prostate cancer)Proliferation and Migration1 µMInhibition[5]
Brown AdipocytesOxygen Consumption10 µMInduction[6][9]

Visualizations

This compound Signaling Pathway

TUG891_Signaling_Pathway TUG891 This compound FFAR4 FFAR4 (GPR120) TUG891->FFAR4 Binds to Gq Gq protein FFAR4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Downstream Downstream Cellular Responses DAG->Downstream Ca2 Intracellular Ca²⁺ Release ER->Ca2 Releases Ca2->Downstream

Caption: this compound activates FFAR4, leading to a Gq-mediated signaling cascade.

Experimental Workflow for Optimizing this compound Concentration

Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate for Defined Period C->D E Perform Cellular Assay D->E F Measure Response E->F G Plot Dose-Response Curve F->G H Determine Optimal Concentration G->H

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting Logic for No Cellular Response

Troubleshooting_No_Response A No Cellular Response Observed? B Is FFAR4 Expressed? A->B Start Here C Is this compound Concentration Optimal? B->C Yes sol1 Verify FFAR4 expression (qPCR, WB) B->sol1 No/Unknown D Is Treatment Duration Appropriate? C->D Yes sol2 Perform Dose-Response Experiment C->sol2 No/Unknown E Are Controls Behaving as Expected? D->E Yes sol3 Optimize Incubation Time D->sol3 No/Unknown sol4 Check Vehicle Control & Positive Control E->sol4 Yes sol5 Check Compound Integrity & Preparation E->sol5 No

Caption: A decision tree for troubleshooting experiments with no response.

References

Technical Support Center: TUG-891 and FFAR4 Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the FFAR4 agonist TUG-891 and the subsequent desensitization of the FFAR4 receptor.

Frequently Asked Questions (FAQs)

Q1: What is TUG-891 and what is its primary mechanism of action on the FFAR4 receptor?

A1: TUG-891 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFAR4), previously known as GPR120.[1][2] It mimics the effects of endogenous long-chain fatty acids (LCFAs) like α-linolenic acid.[1][2][3] Upon binding to FFAR4, TUG-891 primarily activates the Gαq/11 signaling pathway, leading to downstream effects such as calcium (Ca²⁺) mobilization and extracellular signal-regulated kinase (ERK) phosphorylation.[1][2][3] It also robustly recruits β-arrestin-1 and β-arrestin-2.[1][2][4]

Q2: Does continuous exposure to TUG-891 lead to desensitization of the FFAR4 receptor?

A2: Yes, prolonged activation of FFAR4 by TUG-891 induces rapid desensitization of the receptor's signaling response.[1][2][3] This process involves receptor phosphorylation and subsequent internalization from the cell surface.[1][2][3]

Q3: Is the desensitization of FFAR4 by TUG-891 reversible?

A3: Yes, the desensitization is reversible. Following the removal of TUG-891, FFAR4 receptors can rapidly recycle back to the cell surface, leading to the resensitization of the Ca²⁺ signaling response.[1][2][3][5] Full resensitization can occur within 30 to 60 minutes after agonist withdrawal.[6]

Q4: What is the role of β-arrestins in TUG-891-mediated FFAR4 desensitization?

A4: TUG-891 potently stimulates the recruitment of both β-arrestin-1 and β-arrestin-2 to the FFAR4 receptor.[1][2] This recruitment is a key step in the process of receptor desensitization and subsequent internalization.[1][4] Knockdown of β-arrestin-2 has been shown to significantly reduce TUG-891-mediated internalization of FFAR4.[6]

Q5: How does the potency of TUG-891 compare across different signaling pathways?

A5: TUG-891 exhibits bias in its signaling. It is significantly more potent in stimulating Ca²⁺ mobilization and β-arrestin-2 recruitment compared to ERK phosphorylation.[3]

Troubleshooting Guides

Issue 1: No or low signal in Ca²⁺ mobilization assay after TUG-891 application.

Possible Cause Troubleshooting Step
Cell line does not express functional FFAR4. Verify FFAR4 expression in your cell line (e.g., HEK293, 3T3-L1) using RT-qPCR or Western blot. Consider using a cell line engineered to express human FFAR4.[3]
Incorrect concentration of TUG-891. Prepare fresh dilutions of TUG-891. Perform a concentration-response curve to determine the optimal concentration for your specific cell system.
Desensitization of the receptor. If cells have been pre-exposed to TUG-891 or other FFAR4 agonists, the receptors may be desensitized. Ensure cells are washed thoroughly and allowed a recovery period before the experiment. A second treatment with TUG-891 is expected to result in a reduced Ca²⁺ response (approximately 42% of the initial response).[3][6]
Issues with the Ca²⁺ indicator dye. Ensure the dye is loaded correctly and is not expired. Check for uniform loading under a microscope.

Issue 2: Inconsistent results in β-arrestin recruitment assays.

Possible Cause Troubleshooting Step
Low transfection efficiency (for co-expression assays). Optimize your transfection protocol for the specific cell line. Use reporter constructs (e.g., fluorescently tagged β-arrestin) to visually confirm transfection efficiency.
Suboptimal agonist concentration. Determine the EC₅₀ of TUG-891 for β-arrestin recruitment in your assay system by running a full concentration-response curve.
Assay timing. The recruitment of β-arrestin is a dynamic process. Perform a time-course experiment to identify the peak recruitment time following TUG-891 stimulation.

Issue 3: Difficulty observing FFAR4 internalization with TUG-891 treatment.

Possible Cause Troubleshooting Step
Insufficient incubation time. TUG-891 induces rapid internalization, often observable within 10 minutes.[3] Conduct a time-course experiment (e.g., 5, 10, 30, 60 minutes) to determine the optimal incubation time.
Imaging technique lacks sensitivity. Use a high-resolution imaging method such as confocal microscopy to visualize the translocation of FFAR4 from the cell membrane to intracellular compartments.[3][6] Consider using cell lines expressing fluorescently tagged FFAR4 (e.g., hFFA4-eYFP).[3]
Low level of receptor expression. Ensure your cells have a sufficient level of FFAR4 expression. Overexpression systems can be beneficial for visualization.

Quantitative Data Summary

Table 1: Potency of TUG-891 in Different Functional Assays

AssayCell LinePotency (pEC₅₀)Reference
Ca²⁺ MobilizationFlp-In T-REx 293 (hFFA4)~7.5[3]
β-Arrestin-2 RecruitmentHEK293T~7.55[7]
ERK PhosphorylationFlp-In T-REx 293 (hFFA4)Significantly lower than Ca²⁺ mobilization[3]
Receptor InternalizationFlp-In T-REx 293 (hFFA4)~6.8[3]

Table 2: TUG-891 Induced FFAR4 Desensitization and Resensitization

ParameterExperimental ConditionObservationReference
Desensitization Second 2-minute treatment with 3 µM TUG-891Ca²⁺ response reduced to 42% ± 12% of the original response.[6]
Desensitization Third 2-minute treatment with 3 µM TUG-891Ca²⁺ response further reduced to 34% ± 11% of the original response.[6]
Resensitization 10 minutes post-washout of 10 µM TUG-891Ca²⁺ response recovered to 61% ± 5% of control.[6]
Resensitization 20 minutes post-washout of 10 µM TUG-891Ca²⁺ response recovered to 83% ± 4% of control.[6]
Resensitization 30-60 minutes post-washout of 10 µM TUG-891Full resensitization of the Ca²⁺ response.[6]

Experimental Protocols

1. Calcium (Ca²⁺) Mobilization Assay

  • Objective: To measure the increase in intracellular calcium concentration following FFAR4 activation by TUG-891.

  • Methodology:

    • Seed cells expressing FFAR4 (e.g., Flp-In T-REx 293 cells engineered to express human FFAR4) in a 96-well black, clear-bottom plate.

    • The next day, load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells with a physiological buffer (e.g., HBSS) to remove excess dye.

    • Prepare a concentration range of TUG-891 in the same buffer.

    • Use a fluorescent plate reader equipped with an automated injection system to measure the baseline fluorescence.

    • Inject the TUG-891 solutions and immediately begin recording the change in fluorescence over time.

    • The increase in fluorescence corresponds to an increase in intracellular Ca²⁺.

2. β-Arrestin Recruitment Assay (e.g., using PathHunter® Assay)

  • Objective: To quantify the interaction between FFAR4 and β-arrestin upon TUG-891 stimulation.

  • Methodology:

    • Use a cell line co-expressing FFAR4 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

    • Plate the cells in a 96-well white, solid-bottom plate and incubate overnight.

    • Prepare a serial dilution of TUG-891.

    • Add the TUG-891 dilutions to the cells and incubate for a predetermined time (e.g., 90 minutes) at 37°C.

    • Add the PathHunter® detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Read the chemiluminescent signal on a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

3. FFAR4 Internalization Assay (by Confocal Microscopy)

  • Objective: To visualize the translocation of FFAR4 from the plasma membrane to intracellular compartments after TUG-891 treatment.

  • Methodology:

    • Seed cells expressing a fluorescently tagged FFAR4 (e.g., hFFA4-eYFP) on glass-bottom dishes.

    • The following day, replace the culture medium with a live-cell imaging solution.

    • Mount the dish on the stage of a confocal microscope equipped with a temperature and CO₂ controlled chamber.

    • Acquire baseline images of the cells, noting the localization of FFAR4 at the cell surface.

    • Add TUG-891 at the desired concentration to the dish.

    • Acquire images at various time points (e.g., 5, 10, 15, 30, and 60 minutes) post-stimulation.

    • Observe the appearance of intracellular puncta, which represent internalized receptors.[3]

Signaling Pathway and Experimental Workflow Diagrams

TUG891_FFAR4_Signaling TUG891 TUG-891 FFAR4 FFAR4 (GPR120) TUG891->FFAR4 Binds Gq11 Gαq/11 FFAR4->Gq11 Activates beta_arrestin β-Arrestin FFAR4->beta_arrestin Recruits Receptor_Phos Receptor Phosphorylation FFAR4->Receptor_Phos PLC PLC Gq11->PLC ERK_pathway ERK Pathway Gq11->ERK_pathway PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKC->ERK_pathway ERK_phos ERK Phosphorylation ERK_pathway->ERK_phos Internalization Internalization beta_arrestin->Internalization Receptor_Phos->Internalization Desensitization Desensitization Internalization->Desensitization

Caption: TUG-891 signaling and desensitization pathway at the FFAR4 receptor.

Calcium_Mobilization_Workflow start Start seed_cells Seed FFAR4-expressing cells in 96-well plate start->seed_cells load_dye Load cells with Ca²⁺ indicator dye seed_cells->load_dye wash Wash cells to remove excess dye load_dye->wash read_baseline Measure baseline fluorescence wash->read_baseline prepare_agonist Prepare TUG-891 concentration series inject_agonist Inject TUG-891 prepare_agonist->inject_agonist read_baseline->inject_agonist read_signal Record fluorescence change inject_agonist->read_signal analyze Analyze data (concentration-response curve) read_signal->analyze end End analyze->end

Caption: Experimental workflow for a calcium mobilization assay.

Desensitization_Resensitization_Logic Initial_State Basal State: FFAR4 at cell surface Add_TUG891 Add TUG-891 Initial_State->Add_TUG891 Signaling Gq/11 & β-Arrestin Signaling Activated Add_TUG891->Signaling Desensitized Desensitized State: Receptor Internalized, Signaling Reduced Signaling->Desensitized Prolonged Exposure Washout Washout TUG-891 Desensitized->Washout Recycling Receptor Recycling to cell surface Washout->Recycling Resensitized Resensitized State: Signaling capacity restored Recycling->Resensitized ~30-60 min

Caption: Logical flow of FFAR4 desensitization and resensitization.

References

TUG 891 Technical Support Center: Troubleshooting Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TUG 891. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting the precipitation of this compound in cell culture media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: this compound is a hydrophobic compound, meaning it has low solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the final solution. This can be influenced by several factors, including the final concentration of this compound, the concentration of the organic solvent (like DMSO) carried over from the stock solution, the composition of the cell culture medium (e.g., serum content), and the temperature.

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound in the stock solution.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at 0.1% or lower. It is essential to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Q4: Can I dissolve this compound directly in PBS or cell culture medium?

A4: Direct dissolution of this compound in aqueous solutions like PBS or cell culture medium is not recommended due to its low aqueous solubility. A concentrated stock solution in an appropriate organic solvent, such as DMSO, should be prepared first.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation upon dilution.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to help you identify and resolve issues with this compound precipitation in your experiments.

Problem: this compound precipitates immediately upon addition to the cell culture medium.

Possible Causes and Solutions:

  • High Final Concentration: The intended final concentration of this compound may be too high for the aqueous environment of the cell culture medium.

    • Solution: Review the literature for typical working concentrations of this compound for your cell type and assay. Concentrations in the range of 1 µM to 10 µM are commonly used.[4] If possible, perform a dose-response curve to determine the optimal, non-precipitating concentration for your experiment.

  • Inadequate Mixing: Rapid addition of the this compound stock solution to the medium without proper mixing can cause localized high concentrations, leading to precipitation.

    • Solution: Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the medium. This ensures rapid and uniform dispersion of the compound.

  • Low Temperature of Medium: Adding the stock solution to cold medium can decrease the solubility of this compound.

    • Solution: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.

Problem: this compound precipitates over time in the incubator.

Possible Causes and Solutions:

  • Metastable Supersaturation: The initial dilution may have created a supersaturated solution that is not stable over longer incubation periods.

    • Solution 1: Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in pre-warmed medium. For example, prepare an intermediate dilution of this compound in a small volume of medium and then add this to your final culture volume.

    • Solution 2: Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in your medium can help to stabilize this compound and prevent precipitation, as serum proteins can bind to hydrophobic compounds.

    • Solution 3: Use of Pluronic F-68: For serum-free conditions, consider adding a non-ionic surfactant like Pluronic F-68 (at a low, non-toxic concentration, e.g., 0.01-0.1%) to your medium to improve the solubility and stability of this compound.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents. This information is critical for preparing appropriate stock solutions.

SolventSolubilityReference
DMSO≥ 180 mg/mL (approx. 494 mM)[3]
DMSO10 mg/mL (approx. 27.4 mM)[5]
DMSOSoluble to 100 mM[1]
DMSO30 mg/mL (approx. 82.3 mM)[2]
DMF1 mg/mL (approx. 2.7 mM)[5]
DMF5 mg/mL (approx. 13.7 mM)[2]
Ethanol1 mg/mL (approx. 2.7 mM)[2][5]
DMSO:PBS (pH 7.2) (1:5)0.1 mg/mL (approx. 0.27 mM)[5]

Experimental Protocols

Protocol for Preparing this compound Working Solutions

This protocol provides a detailed methodology for preparing a working solution of this compound to minimize the risk of precipitation.

Materials:

  • This compound (crystalline solid)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Aseptically weigh out the desired amount of this compound solid.

    • Dissolve the this compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM to 100 mM). Ensure the compound is completely dissolved by vortexing. For example, to make a 10 mM stock solution, dissolve 3.644 mg of this compound in 1 mL of DMSO.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.

  • Prepare the Working Solution (Serial Dilution Method):

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first dilute the stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution.

    • Final Dilution: Add the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. Add the solution dropwise while gently swirling or vortexing the medium.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to your cell culture medium, following the same dilution steps. This is crucial to ensure that any observed effects are due to the compound and not the solvent.

Visualizations

TUG_891_Troubleshooting_Workflow start Start: this compound Precipitation Observed check_stock Is the stock solution clear and fully dissolved? start->check_stock prepare_stock Prepare fresh stock solution in anhydrous DMSO. Ensure complete dissolution. check_stock->prepare_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes prepare_stock->check_dilution direct_dilution Direct, single-step dilution check_dilution->direct_dilution serial_dilution Stepwise/Serial dilution check_dilution->serial_dilution recommend_serial ACTION: Use a stepwise dilution method. Pre-warm media to 37°C. Add stock slowly with mixing. direct_dilution->recommend_serial check_concentration Is the final concentration appropriate? serial_dilution->check_concentration solution_stable Solution is stable. Proceed with experiment. recommend_serial->solution_stable high_conc Concentration is too high check_concentration->high_conc optimal_conc Concentration is within reported range (e.g., 1-10 µM) check_concentration->optimal_conc lower_conc ACTION: Lower the final concentration. Perform a dose-response experiment. high_conc->lower_conc check_media Examine media components optimal_conc->check_media lower_conc->solution_stable serum_free Serum-free media check_media->serum_free serum_containing Serum-containing media check_media->serum_containing add_stabilizer ACTION: Consider adding a non-toxic surfactant (e.g., Pluronic F-68) to serum-free media. serum_free->add_stabilizer increase_serum ACTION: If compatible with the experiment, increase serum percentage. serum_containing->increase_serum add_stabilizer->solution_stable increase_serum->solution_stable end Issue Resolved solution_stable->end

Caption: Troubleshooting workflow for this compound precipitation.

TUG_891_Signaling_Pathway TUG891 This compound FFAR4 FFAR4 (GPR120) Receptor TUG891->FFAR4 Binds and Activates Gq Gq Protein Activation FFAR4->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Cellular_Response Downstream Cellular Responses (e.g., GLP-1 secretion, inhibition of inflammation) Ca_release->Cellular_Response

Caption: Simplified signaling pathway of this compound via the FFAR4/GPR120 receptor.[4]

References

TUG 891 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with TUG 891, a potent and selective agonist of the free fatty acid receptor 4 (FFAR4/GPR120).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an experimental drug that acts as a potent and selective agonist for the free fatty acid receptor 4 (FFAR4), also known as GPR120.[2] Its mechanism of action involves binding to and activating FFAR4, which in turn stimulates various intracellular signaling pathways.[1][4] Key signaling events include Gq protein activation, stimulation of phospholipase C (PLC), mobilization of intracellular calcium (Ca2+), and recruitment of β-arrestin-1 and β-arrestin-2.[1][4][5]

Q2: What are the known downstream effects of this compound in vitro?

This compound has been shown to elicit several potentially therapeutic effects in various cell models, including:

  • Stimulation of glucagon-like peptide-1 (GLP-1) secretion in enteroendocrine cells.[4][6]

  • Enhancement of glucose uptake in adipocytes.[4][6]

  • Inhibition of proinflammatory mediator release in macrophages.[4][6]

  • Inhibition of motility and phagocytosis in mouse alveolar macrophages.[5]

  • Stimulation of mitochondrial respiration in brown adipose tissue.[7]

Q3: Why am I seeing inconsistent results in my experiments with this compound?

Experimental variability with this compound can arise from several factors related to its pharmacological properties and handling. Common causes include:

  • Receptor Desensitization and Internalization: Continuous exposure to this compound can lead to rapid phosphorylation, internalization, and desensitization of the FFAR4 receptor, resulting in a diminished response over time.[4][8]

  • Poor In Vivo Stability: this compound has been noted to have poor metabolic stability in vivo, which can lead to inconsistent results in animal studies.[2]

  • Solubility Issues: Due to its high lipophilicity, this compound may have poor solubility in aqueous solutions, leading to inaccuracies in final concentrations.[7]

  • Species-Specific Selectivity: While highly selective for human FFAR4, this compound shows limited selectivity over mouse FFA1, which could lead to off-target effects in mouse models.[4][8]

Troubleshooting Guides

Issue 1: Diminished or No Response to this compound Treatment

If you observe a weaker than expected or no response to this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Receptor Desensitization - Minimize the pre-incubation time with this compound. - After an initial stimulation, remove this compound and allow for a washout period to permit receptor resensitization.[4][8]
Compound Instability - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[3][9] - Avoid repeated freeze-thaw cycles of stock solutions.
Incorrect Concentration - Verify the final concentration of this compound in your assay. - Due to its lipophilicity, ensure proper mixing and dissolution.
Cell Health - Ensure cells are healthy and within a suitable passage number. - Confirm FFAR4 expression in your cell line.
Issue 2: High Variability Between Replicates

High variability between experimental replicates can be addressed by:

Potential Cause Troubleshooting Step
Inconsistent Dosing - Ensure accurate and consistent pipetting of this compound solutions. - Use a positive control to normalize the response.
Solubility Issues - Prepare this compound stock solutions at a high concentration in DMSO and then dilute to the final concentration in your assay medium.[3][9] - Visually inspect for any precipitation of the compound.
Assay Timing - Standardize the timing of all experimental steps, especially incubation times with this compound.

Data Presentation

Table 1: Potency of this compound at Free Fatty Acid Receptors

ReceptorSpeciesAssaypEC50EC50 (µM)
FFAR4 (GPR120) HumanCa2+ Mobilization7.360.0436
FFAR4 (GPR120) MouseCa2+ Mobilization7.770.0169
FFA1 (GPR40) HumanNot Specified4.1964.5
FFA2 (GPR43) Not SpecifiedNot SpecifiedNo Activity-
FFA3 (GPR41) Not SpecifiedNot SpecifiedNo Activity-

Data compiled from multiple sources.[3][6][9]

Experimental Protocols

Calcium (Ca2+) Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium concentration following FFAR4 activation by this compound.

  • Cell Culture: Plate cells expressing FFAR4 in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a 2x concentrated solution of this compound in the assay buffer.

  • Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound solution to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated FFAR4 receptor.

  • Cell Culture: Use a cell line engineered to express FFAR4 fused to a component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component. Plate the cells in a suitable assay plate.

  • Compound Addition: Prepare serial dilutions of this compound and add them to the cells.

  • Incubation: Incubate the plate for the time specified by the assay manufacturer to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment.

Visualizations

TUG_891_Signaling_Pathway TUG891 This compound FFAR4 FFAR4/GPR120 TUG891->FFAR4 Binds & Activates Gq Gq Protein FFAR4->Gq Activates b_arrestin β-Arrestin Recruitment FFAR4->b_arrestin Recruits PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC ERK ERK Phosphorylation b_arrestin->ERK Internalization Receptor Internalization b_arrestin->Internalization

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Experiment Shows High Variability or Poor Response Check_Reagents Verify this compound Stock Solution (Freshness, Solubility) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Timing, Concentrations) Start->Check_Protocol Check_Cells Assess Cell Health and FFAR4 Expression Start->Check_Cells Desensitization Consider Receptor Desensitization Check_Reagents->Desensitization Check_Protocol->Desensitization Check_Cells->Desensitization Modify_Protocol Modify Protocol: - Shorter Incubation - Washout Steps Desensitization->Modify_Protocol Yes Optimize_Assay Re-optimize Assay Parameters Desensitization->Optimize_Assay No Success Problem Resolved Modify_Protocol->Success Consult Consult Literature for Cell-Specific Responses Optimize_Assay->Consult Consult->Success

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: TUG-891 and its Application in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TUG-891, a potent FFA4/GPR120 agonist, with a specific focus on its limited selectivity in murine models.

Frequently Asked Questions (FAQs)

Q1: What is TUG-891 and what is its primary mechanism of action?

A1: TUG-891 is a synthetic experimental drug that acts as a potent and selective agonist for the free fatty acid receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2] Upon binding, TUG-891 activates FFA4, leading to downstream signaling cascades. In murine models, TUG-891 has been shown to stimulate Gq protein, leading to an increase in intracellular calcium ([Ca2+]i) through the activation of phospholipase C (PLC) and subsequent mobilization of calcium from intracellular stores.[3]

Q2: What are the reported therapeutic effects of TUG-891 in murine models?

A2: In various murine models, TUG-891 has demonstrated a range of potentially beneficial therapeutic effects, including:

  • Anti-inflammatory effects : Inhibition of pro-inflammatory mediators.[4][5]

  • Metabolic regulation : Enhancement of glucose uptake in adipocytes, stimulation of glucagon-like peptide-1 (GLP-1) secretion, and improvements in insulin resistance.[4][5][6]

  • Neuroprotection : Inhibition of endoplasmic reticulum stress and pyroptosis in neurons.[7]

  • Brown Adipose Tissue (BAT) activation : Stimulation of mitochondrial respiration in brown fat, which can increase energy expenditure.[7]

  • Modulation of fat taste perception : Influencing preference for fatty acids.[8][9]

  • Reduction of liver steatosis : Inhibition of the progression of fatty liver in ApoE-/- mice.[10]

Q3: What is the key limitation of using TUG-891 in murine models?

A3: The primary limitation of TUG-891 in murine models is its limited selectivity over the free fatty acid receptor 1 (FFA1/GPR40). While TUG-891 is a potent agonist of mouse FFA4, it also exhibits activity at mouse FFA1, which can complicate the interpretation of in vivo experimental results.[4][5][11]

Q4: Are there any known off-target effects of TUG-891 in mice?

A4: The most significant "off-target" effect in murine systems is the activation of FFA1.[4][5] This is a critical consideration as FFA1 activation can independently influence glucose-stimulated insulin secretion and other metabolic processes, potentially confounding the specific effects of FFA4 activation.

Q5: What are the stability characteristics of TUG-891 for in vivo studies?

A5: TUG-891 has been noted to have poor metabolic stability in vivo, which can limit its application in long-term studies.[7] This has led to the development of newer compounds based on the TUG-891 structure with improved pharmacokinetic properties.[2]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in in vivo murine studies.

  • Possible Cause: The limited selectivity of TUG-891 for FFA4 over FFA1 in mice could be a contributing factor. The observed phenotype may be a composite of activating both receptors.

  • Troubleshooting Steps:

    • Control Experiments: Include control groups of FFA4 knockout mice and/or FFA1 knockout mice to dissect the specific contributions of each receptor to the observed effects of TUG-891.

    • Dose-Response Studies: Conduct thorough dose-response studies to identify a concentration of TUG-891 that may favor FFA4 activation with minimal FFA1 engagement, if possible.

    • Alternative Agonists: Consider using more recently developed FFA4 agonists with improved selectivity for murine FFA4.

Issue 2: Difficulty in dissolving TUG-891 for experimental use.

  • Possible Cause: TUG-891 is a lipophilic compound and may have solubility issues in aqueous solutions.[7]

  • Troubleshooting Steps:

    • Vehicle Selection: For in vivo studies, TUG-891 is often administered via intraperitoneal injection.[7] For in vitro and behavioral studies, it has been dissolved in a small amount of ethanol before being added to the final aqueous solution with constant stirring.[8] Always include a vehicle-only control group in your experiments.

    • Consult Supplier's Datasheet: Refer to the manufacturer's instructions for recommended solvents and solubility information.

Issue 3: Observing rapid desensitization of the FFA4 receptor response.

  • Possible Cause: Activation of human FFA4 by TUG-891 leads to rapid phosphorylation and internalization of the receptor, causing desensitization of the signaling response.[4][6][12] This is a common phenomenon for G protein-coupled receptors.

  • Troubleshooting Steps:

    • Time-Course Experiments: Perform time-course studies to understand the kinetics of receptor desensitization and resensitization in your specific experimental system.

    • Pulsatile Dosing: For longer-term experiments, consider a pulsatile dosing regimen rather than continuous exposure to allow for receptor recycling and resensitization. Removal of TUG-891 has been shown to allow for rapid recycling of FFA4 to the cell surface and resensitization of the calcium signaling response.[4][6][12]

Quantitative Data Summary

Table 1: Selectivity Profile of TUG-891 at Human and Murine FFA Receptors

Receptor OrthologAssay TypeEC50 / pEC50Reference
Human FFA4Calcium MobilizationpEC50: 7.6 ± 0.1[12]
Human FFA4β-arrestin-2 RecruitmentpEC50: 7.8 ± 0.1[12]
Human FFA4ERK PhosphorylationpEC50: 8.1 ± 0.1[12]
Murine FFA4Calcium MobilizationpEC50: 6.8 ± 0.1[12]
Murine FFA1Calcium MobilizationpEC50: 6.1 ± 0.1[12]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. The data illustrates that TUG-891 is more potent at human FFA4 than murine FFA4 and shows limited selectivity between murine FFA4 and murine FFA1.

Experimental Protocols

1. In Vitro Calcium Mobilization Assay

  • Cell Line: HEK293 cells stably expressing either human or murine FFA4 or FFA1.

  • Methodology:

    • Cells are seeded into 96-well plates and grown to confluence.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM) for 30-60 minutes at 37°C.[8]

    • After washing, the baseline fluorescence is measured.

    • TUG-891 is added at various concentrations, and the change in intracellular calcium is monitored using a fluorometric imaging plate reader.

    • Data is typically normalized to the maximum response induced by a reference agonist or ionophore.

2. In Vivo Assessment of Fat Taste Preference in Mice

  • Animal Model: C57BL/6J mice.

  • Methodology:

    • Mice are individually housed and provided with two drinking bottles.

    • One bottle contains the control vehicle solution, and the other contains the TUG-891 solution (e.g., 100 µM).[8]

    • Due to solubility, TUG-891 is first dissolved in a small amount of ethanol and then added to water with constant stirring. The same concentration of ethanol is added to the control bottle.[8]

    • The intake from each bottle is measured by weighing the bottles before and after a set period (e.g., 12 hours).[8]

    • Preference is calculated as the percentage of TUG-891 solution consumed relative to the total fluid intake.

3. In Situ Lingual Application in Anesthetized Mice

  • Animal Model: Mice are fasted overnight and anesthetized (e.g., with isoflurane).

  • Methodology:

    • To prevent ingestion, the esophagus is ligated.[8]

    • A catheter may be introduced into the bile duct to collect pancreato-biliary secretions.[8]

    • A solution of TUG-891 is applied directly to the tongue.

    • Physiological responses, such as the secretion of pancreato-biliary juice or changes in circulating hormones, are measured over time.[8][9]

Visualizations

TUG891_Signaling_Pathway TUG891 TUG-891 FFA4 FFA4/GPR120 (Murine) TUG891->FFA4 Binds to Gq Gq protein FFA4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Induces Downstream Downstream Cellular Responses Ca_release->Downstream Triggers

Caption: TUG-891 signaling pathway via murine FFA4/GPR120.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Murine Model cluster_controls Essential Controls cell_lines Select Cell Lines (e.g., HEK293, 3T3-L1, RAW264.7) transfection Express Murine FFA4/FFA1 cell_lines->transfection assay Perform Functional Assays (Ca²⁺, GLP-1 secretion, etc.) transfection->assay selectivity Determine Potency & Selectivity (EC50) assay->selectivity model_selection Select Murine Model (e.g., C57BL/6J, ApoE-/-) selectivity->model_selection Proceed to In Vivo dosing TUG-891 Administration (IP, Lingual) & Dosing Regimen model_selection->dosing knockout FFA4 KO / FFA1 KO Mice model_selection->knockout phenotyping Behavioral/Metabolic Phenotyping dosing->phenotyping vehicle Vehicle Control dosing->vehicle analysis Tissue/Blood Analysis phenotyping->analysis

Caption: General workflow for evaluating TUG-891 in murine models.

References

Improving TUG 891 efficacy in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TUG-891, a potent and selective agonist for the free fatty acid receptor 4 (FFA4/GPR120).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TUG-891?

A1: TUG-891 is a potent and selective agonist for the G-protein coupled receptor FFA4 (formerly GPR120).[1][2][3] Upon binding, it activates downstream signaling pathways, primarily through the Gq/11 protein, leading to intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation.[1][2] TUG-891 also promotes the recruitment of β-arrestin-1 and β-arrestin-2, which is associated with receptor internalization and desensitization.[1][4]

Q2: What are the main challenges when using TUG-891 in long-term studies?

A2: A primary challenge in long-term studies is receptor desensitization and internalization upon prolonged exposure to TUG-891.[1][5] This can lead to a diminished cellular response over time. However, studies have shown that removal of TUG-891 allows for rapid recycling of the receptor back to the cell surface and resensitization of the signaling response.[1][4] Another consideration is the species-specific selectivity of TUG-891. While highly selective for human FFA4, it exhibits lower selectivity over mouse FFA1, which could complicate the interpretation of in vivo studies in murine models.[1][4]

Q3: How should I prepare and store TUG-891?

A3: TUG-891 is typically soluble in DMSO. For experimental use, it is recommended to prepare a stock solution in DMSO and store it at -20°C. Further dilutions to working concentrations should be made in the appropriate assay buffer.

Q4: I am observing a decrease in signal with repeated stimulation. What could be the cause?

A4: This is likely due to receptor desensitization and internalization, a known characteristic of FFA4 activation by agonists like TUG-891.[1][5] To mitigate this, consider the following:

  • Washout Steps: Incorporate washout steps in your protocol to allow for receptor recycling and resensitization.

  • Time-Course Experiments: Conduct time-course experiments to determine the optimal stimulation time before significant desensitization occurs.

  • Lower Concentrations: Use the lowest effective concentration of TUG-891 to minimize receptor saturation and subsequent downregulation.

Q5: Are there species-specific differences in TUG-891 activity that I should be aware of?

A5: Yes, TUG-891 exhibits different selectivity profiles between human and mouse FFA4 receptors. It is a potent and selective agonist for human FFA4.[1] However, in mouse models, it shows limited selectivity over the free fatty acid receptor 1 (FFA1/GPR40), which could lead to off-target effects.[1][4] This is an important consideration when translating findings from murine models to human systems.

Troubleshooting Guide

IssuePossible CauseRecommendation
Low or no signal in in vitro assays Compound Degradation: Improper storage or multiple freeze-thaw cycles of the TUG-891 stock solution.Prepare fresh aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Cell Health: Poor cell viability or low expression of the FFA4 receptor.Ensure cells are healthy and in the logarithmic growth phase. Verify FFA4 expression using qPCR or Western blot.
Assay Conditions: Suboptimal assay buffer, temperature, or incubation time.Optimize assay parameters, including buffer composition (e.g., presence of BSA for lipophilic compounds), temperature, and stimulation time.
High background signal Compound Precipitation: TUG-891 may precipitate at high concentrations in aqueous buffers.Visually inspect solutions for precipitates. Consider using a carrier protein like BSA in the assay buffer to improve solubility.
Non-specific Binding: The compound may be binding to other cellular components or the assay plate.Include appropriate vehicle controls (e.g., DMSO) to determine the level of non-specific signal. Consider using low-binding plates.
Inconsistent results between experiments Variability in Cell Passage Number: Receptor expression and cellular signaling can change with increasing cell passage number.Use cells within a consistent and defined passage number range for all experiments.
Inconsistent Agonist Preparation: Variations in the dilution and preparation of TUG-891 working solutions.Prepare fresh working solutions for each experiment from a validated stock solution.
Receptor Desensitization: See Q4 in the FAQ section.Implement washout steps and optimize stimulation times.

Data Presentation

Table 1: Potency of TUG-891 and Other FFA4 Agonists in Various In Vitro Assays

AgonistAssaySpeciespEC50EC50 (nM)
TUG-891 Ca2+ Mobilization Human6.93 ± 0.07117
β-Arrestin-2 Recruitment Human7.19 ± 0.0765
ERK Phosphorylation Human~7.0~100
β-Arrestin-2 Recruitment Mouse7.7717
α-Linolenic acid (aLA)Ca2+ MobilizationHuman5.25 ± 0.105623
β-Arrestin-2 RecruitmentHuman5.29 ± 0.055129
GW9508Ca2+ MobilizationHuman6.07 ± 0.08851
β-Arrestin-2 RecruitmentHuman6.04 ± 0.04912

Data extracted from Hudson et al., 2013.[1] pEC50 values were converted to EC50 values using the formula EC50 = 10^(-pEC50) M.

Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells expressing FFA4 into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C for the recommended time to allow for dye uptake.

  • Compound Preparation: Prepare serial dilutions of TUG-891 in the assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the TUG-891 dilutions to the wells and immediately begin kinetic reading of fluorescence intensity over a period of 1-2 minutes.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the log of the TUG-891 concentration to determine the EC50 value.

β-Arrestin Recruitment Assay

This protocol outlines a general procedure for a bioluminescence resonance energy transfer (BRET)-based β-arrestin recruitment assay.

  • Cell Transfection: Co-transfect cells with plasmids encoding for an FFA4 receptor fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin-2 fused to a BRET acceptor (e.g., YFP).

  • Cell Seeding: Seed the transfected cells into a white, 96-well plate.

  • Compound Stimulation: On the day of the assay, add serial dilutions of TUG-891 to the wells.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well.

  • BRET Measurement: Immediately measure the light emission at the wavelengths corresponding to the donor and acceptor fluorophores using a plate reader capable of BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the TUG-891 concentration to determine the EC50 value.

ERK Phosphorylation Assay (Western Blot)
  • Cell Culture and Starvation: Culture cells to near confluence and then serum-starve them for several hours to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat the cells with various concentrations of TUG-891 for a predetermined amount of time (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, incubate with a secondary antibody conjugated to HRP.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2. Quantify the band intensities and express the p-ERK signal as a ratio to the total ERK signal.

Mandatory Visualization

TUG891_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TUG-891 TUG-891 FFA4 FFA4/GPR120 TUG-891->FFA4 Agonist Binding Gq11 Gαq/11 FFA4->Gq11 Activation betaArrestin β-Arrestin FFA4->betaArrestin Recruitment PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaM Ca2+ Mobilization IP3->CaM Induces PKC PKC DAG->PKC Activates ERK ERK Phosphorylation PKC->ERK Internalization Receptor Internalization betaArrestin->Internalization

Caption: TUG-891 signaling pathway via FFA4/GPR120.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cells (Culture, Seed) stimulation Stimulate Cells with TUG-891 prep_cells->stimulation prep_compound Prepare TUG-891 (Stock, Dilutions) prep_compound->stimulation measurement Measure Response (e.g., Fluorescence, Luminescence) stimulation->measurement data_processing Process Raw Data measurement->data_processing dose_response Generate Dose-Response Curve data_processing->dose_response ec50 Calculate EC50 dose_response->ec50

Caption: General experimental workflow for in vitro assays.

References

Technical Support Center: TUG-891 for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing TUG-891 in in vivo experiments. This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful research.

Troubleshooting Guide

Researchers may encounter several challenges during in vivo experiments with TUG-891. This section provides solutions to common problems.

Q1: I am observing inconsistent or lower-than-expected efficacy in my in vivo study. What are the potential causes and how can I troubleshoot this?

A1: Inconsistent results with TUG-891 can stem from several factors, primarily its poor in vivo stability and challenging physicochemical properties.[1]

Troubleshooting Summary

Potential Cause Explanation Recommended Solution
Poor Compound Stability TUG-891 has been noted for its poor stability in vivo, which can lead to rapid degradation and reduced exposure to the target receptor.[1]Prepare fresh dosing solutions for each experiment. Minimize the time between solution preparation and administration. Consider conducting a pilot pharmacokinetic (PK) study to determine the compound's half-life in your specific animal model and adjust the dosing frequency accordingly.
Suboptimal Vehicle Formulation Due to its poor solubility, TUG-891 may precipitate out of solution if the vehicle is not appropriate, leading to inaccurate dosing.For oral administration, a suspension using 0.5-1% carboxymethylcellulose (CMC) or a similar suspending agent is recommended. For intraperitoneal (IP) injection, a solution in a vehicle containing a solubilizing agent like DMSO (e.g., 5-10%) and a surfactant like Tween 80 (e.g., 1-5%) in saline is a common approach for poorly soluble compounds. Always perform a small-scale solubility test of your final formulation.
Inaccurate Dosing Improper administration techniques, such as incorrect oral gavage or IP injection, can lead to variability in the administered dose.Ensure all personnel are thoroughly trained in the chosen administration technique. For oral gavage, verify proper tube placement to avoid administration into the lungs. For IP injections, ensure the injection is in the lower abdominal quadrant to avoid puncturing organs.
Off-Target Effects (in mice) TUG-891 exhibits limited selectivity for mouse FFA4 over mouse FFA1, which can confound results as both receptors are involved in metabolic regulation.[2][3]Include a control group treated with a selective FFA1 agonist to delineate the effects of FFA1 activation. Alternatively, use FFA1 knockout mice or a selective FFA1 antagonist to block its activity.
Animal-Related Factors Factors such as age, sex, strain, and health status of the animals can influence the response to TUG-891.Ensure consistency in animal characteristics across all experimental groups. Acclimatize animals to the experimental conditions before starting the study to minimize stress-related variability.

Q2: My animals are showing adverse effects. What could be the cause?

A2: Adverse effects could be due to the compound's pharmacology, the vehicle used, or the administration procedure.

  • Dose-Related Toxicity: The administered dose of TUG-891 might be too high for your specific animal model or strain. It is crucial to perform a dose-response study to determine the optimal therapeutic dose with minimal side effects.

  • Vehicle Toxicity: The vehicle itself might be causing adverse reactions. Always include a vehicle-only control group to assess the effects of the formulation excipients.

  • Administration Stress: The stress from handling and the administration procedure can cause adverse physiological responses in animals. Ensure proper handling and restraint techniques to minimize stress.

Frequently Asked Questions (FAQs)

Q3: What is the mechanism of action of TUG-891?

A3: TUG-891 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120.[2][4] Upon binding to FFA4, a G-protein coupled receptor (GPCR), TUG-891 activates downstream signaling pathways, primarily through Gαq/11 and β-arrestin-2.[3] This leads to an increase in intracellular calcium ([Ca2+]), phosphorylation of extracellular signal-regulated kinase (ERK1/2), and recruitment of β-arrestin-2, which can mediate anti-inflammatory effects.[3][4]

Q4: What is the recommended vehicle for in vivo administration of TUG-891?

A4: The choice of vehicle depends on the route of administration.

  • Oral Gavage: A common vehicle for oral administration of poorly soluble compounds like TUG-891 is an aqueous suspension containing a suspending agent such as 0.5% or 1% (w/v) carboxymethylcellulose (CMC) in sterile water.

  • Intraperitoneal (IP) Injection: For IP injections, a vehicle that can solubilize TUG-891 is necessary. A common formulation for such compounds is a mixture of DMSO (e.g., 5-10%), a surfactant like Tween 80 or Cremophor EL (e.g., 1-5%), and sterile saline to make up the final volume. It is critical to ensure the final concentration of DMSO is well-tolerated by the animals.

Q5: What are the known off-target effects of TUG-891?

A5: The most significant known off-target effect of TUG-891 is its activity on the Free Fatty Acid Receptor 1 (FFA1) in mice.[2][3] While highly selective for human FFA4, its selectivity over mouse FFA1 is limited.[2][3] This is an important consideration for in vivo studies in mice, as FFA1 is also involved in metabolic regulation, including glucose-stimulated insulin secretion.

Q6: How should I store TUG-891?

A6: TUG-891 powder should be stored at -20°C for long-term storage. For short-term storage, it can be kept at 4°C. Stock solutions in DMSO can also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Dosing solutions for in vivo experiments should be prepared fresh on the day of use.

Experimental Protocols

Protocol 1: Preparation of TUG-891 for Oral Gavage in Mice

Materials:

  • TUG-891 powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Sterile microcentrifuge tubes

  • Sonicator (optional)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Prepare the Vehicle:

    • Weigh the appropriate amount of CMC powder.

    • Slowly add the CMC powder to sterile water while continuously stirring or vortexing to prevent clumping.

    • Stir the solution for several hours at room temperature until the CMC is fully dissolved and the solution is clear and viscous.

  • Prepare the TUG-891 Suspension:

    • Calculate the required amount of TUG-891 based on the desired dose (e.g., 20 mg/kg) and the number of animals.

    • Weigh the TUG-891 powder accurately and place it in a sterile microcentrifuge tube.

    • Add a small amount of the 0.5% CMC vehicle to the TUG-891 powder to create a paste.

    • Gradually add the remaining vehicle to the desired final concentration while continuously vortexing.

    • If necessary, sonicate the suspension for a few minutes to ensure a uniform particle size.

    • Visually inspect the suspension for homogeneity before each administration.

Protocol 2: Preparation of TUG-891 for Intraperitoneal (IP) Injection in Mice

Materials:

  • TUG-891 powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile, conical tubes

Procedure:

  • Prepare the Dosing Solution (Example for a final vehicle of 5% DMSO, 2% Tween 80 in saline):

    • Calculate the total volume of dosing solution needed.

    • Calculate the required amount of TUG-891 for the final desired concentration.

    • Dissolve the weighed TUG-891 powder in DMSO to create a concentrated stock solution. Ensure it is fully dissolved.

    • In a separate sterile tube, add the Tween 80.

    • Add the TUG-891/DMSO stock solution to the Tween 80 and mix well.

    • Slowly add the sterile saline to the mixture while vortexing to reach the final volume. The solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by slightly increasing the percentage of DMSO or Tween 80, ensuring they remain within tolerated limits).

  • Administration:

    • Administer the freshly prepared solution to the mice via IP injection.

    • The typical injection volume for mice is 5-10 mL/kg.

Protocol 3: Assessing Off-Target Effects on FFA1 in Mice

Objective: To differentiate the effects of TUG-891 on FFA4 from its off-target effects on FFA1 in vivo.

Experimental Groups:

  • Vehicle Control: Administered with the vehicle solution.

  • TUG-891 Treatment: Administered with TUG-891 at the desired therapeutic dose.

  • Selective FFA1 Agonist Control: Administered with a selective FFA1 agonist (e.g., Fasiglifam/TAK-875, if available and appropriate for the study).

  • TUG-891 + Selective FFA1 Antagonist: Co-administration of TUG-891 with a selective FFA1 antagonist to block the off-target effects.

Procedure:

  • Follow the appropriate protocol for preparing and administering the vehicle, TUG-891, and the selective FFA1 agonist/antagonist.

  • Monitor the same physiological and biochemical parameters across all groups. These could include blood glucose levels, plasma insulin, GLP-1 secretion, or inflammatory markers, depending on the research question.

  • Data Analysis:

    • Compare the effects of TUG-891 with the vehicle control to determine the overall in vivo efficacy.

    • Compare the effects of the selective FFA1 agonist with the vehicle control to understand the specific contribution of FFA1 activation to the measured parameters.

    • Analyze the results from the TUG-891 + FFA1 antagonist group to determine if blocking FFA1 alters the effects of TUG-891. A significant difference between the "TUG-891" group and the "TUG-891 + FFA1 antagonist" group would indicate a contribution of FFA1 activation to the observed effects of TUG-891.

Visualizations

FFA4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TUG891 TUG-891 FFA4 FFA4/GPR120 TUG891->FFA4 Binds Gq11 Gαq/11 FFA4->Gq11 Activates beta_arrestin β-Arrestin-2 FFA4->beta_arrestin Recruits PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ [Ca2+] IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK beta_arrestin->ERK anti_inflammatory Anti-inflammatory Effects beta_arrestin->anti_inflammatory

Caption: FFA4/GPR120 Signaling Pathway Activated by TUG-891.

In_Vivo_Workflow cluster_prep Pre-Experiment Preparation cluster_exp Experiment Execution cluster_analysis Data Collection and Analysis animal_model Select Animal Model (e.g., C57BL/6, ApoE-/-) acclimatization Animal Acclimatization (≥ 1 week) animal_model->acclimatization dose_selection Dose and Vehicle Selection acclimatization->dose_selection protocol_approval IACUC Protocol Approval dose_selection->protocol_approval solution_prep Prepare Fresh Dosing Solution (TUG-891 and Vehicle) protocol_approval->solution_prep randomization Randomize Animals into Groups solution_prep->randomization dosing Administer TUG-891/Vehicle (e.g., Oral Gavage, IP) randomization->dosing monitoring Monitor Animal Health dosing->monitoring sample_collection Collect Samples (Blood, Tissues) monitoring->sample_collection biochemical_analysis Biochemical Assays (e.g., ELISA, Western Blot) sample_collection->biochemical_analysis data_analysis Statistical Analysis biochemical_analysis->data_analysis interpretation Interpret Results data_analysis->interpretation Troubleshooting_Workflow start Inconsistent In Vivo Results check_compound Verify Compound Purity and Identity start->check_compound check_formulation Assess Formulation (Solubility, Stability) check_compound->check_formulation Purity OK solution_compound Source High-Purity Compound check_compound->solution_compound Impure check_dosing Review Dosing Procedure (Technique, Volume) check_formulation->check_dosing Formulation OK solution_formulation Optimize Vehicle Prepare Fresh Solutions check_formulation->solution_formulation Issues Found check_off_target Consider Off-Target Effects (especially in mice) check_dosing->check_off_target Dosing OK solution_dosing Retrain Personnel Verify Calculations check_dosing->solution_dosing Errors Identified solution_off_target Include FFA1 Controls (Agonist/Antagonist/KO mice) check_off_target->solution_off_target No Controls end Consistent and Reliable Data check_off_target->end Controls Included solution_compound->check_compound solution_formulation->check_formulation solution_dosing->check_dosing solution_off_target->end

References

Validation & Comparative

A Head-to-Head Comparison of TUG-891 and GW9508 in FFAR4 Activation for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the therapeutic potential of the free fatty acid receptor 4 (FFAR4), a promising target for metabolic and inflammatory diseases. This guide provides an objective comparison of two commonly used FFAR4 agonists, TUG-891 and GW9508, focusing on their performance in activating FFAR4, supported by experimental data and detailed methodologies.

Executive Summary

TUG-891 and GW9508 are both synthetic agonists used to probe the function of FFAR4 (also known as GPR120). However, their pharmacological profiles differ significantly. TUG-891 is a potent and highly selective FFAR4 agonist. In contrast, GW9508 is a dual agonist, also potently activating the free fatty acid receptor 1 (FFAR1 or GPR40), which can confound experimental results in systems where both receptors are expressed. For studies specifically investigating FFAR4-mediated signaling and function, TUG-891 offers superior selectivity.

Performance Comparison: TUG-891 vs. GW9508

Experimental data consistently demonstrates that TUG-891 is a more potent and selective agonist for human FFAR4 (hFFAR4) compared to GW9508. A key study by Hudson et al. (2013) provides a direct comparison of these two compounds across multiple signaling endpoints.

Quantitative Data Summary

The following table summarizes the potency (pEC50) of TUG-891 and GW9508 in activating key FFAR4 signaling pathways in HEK293 cells engineered to express hFFAR4. A higher pEC50 value indicates greater potency.

AgonistCalcium Mobilization (pEC50)β-Arrestin-2 Recruitment (pEC50)ERK Phosphorylation (pEC50)
TUG-891 7.3 ± 0.17.5 ± 0.16.4 ± 0.1
GW9508 6.5 ± 0.16.5 ± 0.15.8 ± 0.1

Data sourced from Hudson et al., Molecular Pharmacology, 2013.

These data clearly indicate that TUG-891 is approximately 6- to 10-fold more potent than GW9508 in activating both G-protein-dependent (calcium mobilization) and β-arrestin-dependent signaling pathways downstream of FFAR4.

FFAR4 Signaling Pathways

Activation of FFAR4 by an agonist like TUG-891 initiates two primary signaling cascades: the Gq/11 pathway and the β-arrestin pathway. These pathways lead to diverse cellular responses, including regulation of metabolism and inflammation.

FFAR4_Signaling cluster_membrane Plasma Membrane cluster_g_protein Gq/11 Pathway cluster_arrestin β-Arrestin Pathway Agonist TUG-891 / GW9508 FFAR4 FFAR4 Agonist->FFAR4 Binds Gq Gαq/11 FFAR4->Gq Activates bArrestin β-Arrestin 2 FFAR4->bArrestin Recruits PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca Releases from ER PKC PKC DAG->PKC Ca->PKC Activates ERK ERK1/2 PKC->ERK TAB1 TAB1 bArrestin->TAB1 Sequesters Internalization Receptor Internalization bArrestin->Internalization TAK1 TAK1 TAB1->TAK1 Inhibits activation of NFkB ↓ NF-κB Activation TAK1->NFkB

FFAR4 canonical signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to quantify FFAR4 activation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11 pathway.

1. Cell Culture and Plating:

  • HEK293 cells stably or transiently expressing hFFAR4 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated for 24 hours.

2. Dye Loading:

  • The growth medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.

  • Cells are then incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), and an anion-transport inhibitor like probenecid (1-2.5 mM) for 45-60 minutes at 37°C in the dark.

3. Compound Preparation and Addition:

  • TUG-891 and GW9508 are prepared as stock solutions in DMSO and serially diluted in assay buffer to the desired concentrations.

  • The dye-loading solution is removed, and cells are washed with HBSS.

  • 100 µL of assay buffer is added to each well.

4. Data Acquisition:

  • The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

  • Baseline fluorescence is measured for 10-20 seconds.

  • The agonist is automatically injected into the wells, and fluorescence is monitored in real-time for at least 60-120 seconds with excitation at ~490 nm and emission at ~525 nm.

5. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • Dose-response curves are generated by plotting ΔF against the logarithm of the agonist concentration, and EC50 values are determined using a non-linear regression analysis.

β-Arrestin Recruitment Assay (BRET-based)

This assay quantifies the recruitment of β-arrestin to the activated FFAR4, a key event in G-protein-independent signaling and receptor desensitization.

1. Cell Culture and Transfection:

  • HEK293T cells are cultured as described above.

  • Cells are transiently co-transfected with plasmids encoding for FFAR4 fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor.

2. Cell Plating:

  • 24 hours post-transfection, cells are harvested and plated into white, clear-bottom 96-well plates at a density of 20,000-40,000 cells per well.

3. Compound Addition:

  • Agonist solutions are prepared as described for the calcium mobilization assay.

  • The Rluc substrate, coelenterazine h, is added to each well to a final concentration of 5 µM.

  • The agonists (TUG-891 or GW9508) are then added to the wells at various concentrations.

4. Data Acquisition:

  • The plate is immediately read using a microplate reader capable of detecting both the Rluc emission (~480 nm) and the YFP emission (~530 nm).

  • Readings are taken 5-15 minutes after agonist addition.

5. Data Analysis:

  • The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated as the ratio of YFP emission to Rluc emission.

  • The net BRET is determined by subtracting the BRET ratio of vehicle-treated cells from the BRET ratio of agonist-treated cells.

  • Dose-response curves are generated by plotting the net BRET against the logarithm of the agonist concentration to determine EC50 values.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 expressing FFAR4) Plating Cell Plating (96-well plate) Cell_Culture->Plating Dye_Loading Dye Loading (Ca2+ Assay) or Transfection (BRET Assay) Plating->Dye_Loading Add_Agonist Add Agonist to Cells Dye_Loading->Add_Agonist Compound_Prep Agonist Dilution Series (TUG-891 & GW9508) Compound_Prep->Add_Agonist Incubate Incubation Add_Agonist->Incubate Read_Plate Measure Signal (Fluorescence or Luminescence) Incubate->Read_Plate Data_Processing Process Raw Data Read_Plate->Data_Processing Dose_Response Generate Dose-Response Curves Data_Processing->Dose_Response EC50 Calculate pEC50 / EC50 Dose_Response->EC50

General workflow for comparing GPCR agonists.

Conclusion

For researchers aiming to specifically dissect the roles of FFAR4 in cellular and physiological processes, TUG-891 is the superior choice over GW9508 due to its significantly higher potency and selectivity. The off-target effects of GW9508 on FFAR1 can introduce ambiguity in experimental outcomes, particularly in tissues or cells co-expressing both receptors. The provided experimental protocols offer a robust framework for quantifying and comparing the activity of these and other FFAR4 agonists, ensuring reproducible and reliable data for advancing our understanding of this important therapeutic target.

A Comparative Guide to TUG-891 and α-Linolenic Acid: Potent Agonists of the Free Fatty Acid Receptor 4 (FFA4/GPR120)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of receptor agonists is paramount. This guide provides a detailed comparison of TUG-891, a potent and selective synthetic agonist, and α-linolenic acid (ALA), a naturally occurring omega-3 fatty acid, both of which target the Free Fatty Acid Receptor 4 (FFA4), previously known as G protein-coupled receptor 120 (GPR120).[1][2][3] FFA4 activation is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2]

Mechanism of Action: Shared Pathways with Quantitative Differences

Both TUG-891 and α-linolenic acid exert their effects by binding to and activating FFA4, a G protein-coupled receptor.[1][2] Their activation of FFA4 initiates similar downstream signaling cascades, primarily through two distinct pathways: Gαq/11-mediated signaling and β-arrestin-mediated signaling.[1][2][4]

Upon agonist binding, FFA4 undergoes a conformational change, leading to the activation of the Gαq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][6] This cascade is crucial for many of the metabolic effects associated with FFA4 activation, such as the stimulation of glucagon-like peptide-1 (GLP-1) secretion.[1][5]

Simultaneously, agonist-bound FFA4 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins, particularly β-arrestin-2.[1][2] The FFA4-β-arrestin-2 complex can then internalize and initiate downstream signaling events, including the activation of the extracellular signal-regulated kinase (ERK) pathway.[1][2] This β-arrestin-dependent pathway is largely responsible for the potent anti-inflammatory effects of FFA4 activation.[4][7][8] The internalized receptor complex can interfere with pro-inflammatory signaling by inhibiting the TAK1-TAB1 interaction, which is a key step in the TNF-α and TLR signaling pathways.[7][8]

While the signaling pathways are conserved, the potency and efficacy with which TUG-891 and α-linolenic acid activate these pathways differ significantly. TUG-891 is a more potent and selective agonist for human FFA4 compared to α-linolenic acid.[1][2]

Quantitative Data Summary

The following table summarizes the comparative potency of TUG-891 and α-linolenic acid in various in vitro assays targeting human FFA4.

Assay EndpointTUG-891 (pEC50)α-Linolenic Acid (pEC50)Reference
Intracellular Ca2+ Mobilization7.4 ± 0.15.5 ± 0.1[1]
β-Arrestin-2 Recruitment7.1 ± 0.15.3 ± 0.1[1]
ERK 1/2 Phosphorylation7.8 ± 0.26.1 ± 0.1[1]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to stimulate the release of intracellular calcium, a hallmark of Gαq/11 activation.

  • Cell Culture: Flp-In T-REx 293 cells stably expressing human FFA4 are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Receptor expression is induced by the addition of doxycycline.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader. The test compounds (TUG-891 or α-linolenic acid) at various concentrations are added to the wells.

  • Data Acquisition: Fluorescence intensity is measured over time to detect changes in intracellular calcium concentration. The data is then analyzed to determine the EC50 values.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated FFA4 receptor.

  • Cell Line: A specialized cell line, such as the Tango™ FFA4-bla U2OS cell line, is used. These cells co-express the human FFA4 receptor fused to a transcription factor and a β-arrestin-TEV protease fusion protein.

  • Cell Plating and Compound Treatment: Cells are plated in 96-well plates and treated with varying concentrations of the agonists.

  • Incubation: The plates are incubated for several hours to allow for receptor activation, β-arrestin recruitment, and subsequent cleavage of the transcription factor.

  • Substrate Addition: A β-lactamase substrate is added to the wells.

  • Detection: The fluorescence emission is measured. The ratio of emissions at two different wavelengths indicates the extent of β-arrestin recruitment.

ERK 1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream target in the FFA4 signaling pathway.

  • Cell Culture and Stimulation: Cells expressing FFA4 are grown to confluence and then serum-starved for a period to reduce basal ERK phosphorylation. The cells are then stimulated with different concentrations of TUG-891 or α-linolenic acid for a short duration (e.g., 5-10 minutes).

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: The protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Detection and Quantification: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.

Visualizing the Pathways

To better illustrate the molecular interactions and experimental processes, the following diagrams are provided.

GPR120_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular cluster_g_protein Gαq/11 Pathway cluster_arrestin β-Arrestin Pathway GPR120 FFA4/GPR120 Gaq Gαq/11 GPR120->Gaq GRK GRK GPR120->GRK Agonist TUG-891 or α-Linolenic Acid Agonist->GPR120 PLC PLC Gaq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Metabolic_effects Metabolic Effects (e.g., GLP-1 Secretion) Ca_release->Metabolic_effects PKC->Metabolic_effects P_GPR120 P-FFA4 GRK->P_GPR120 Arrestin β-Arrestin 2 P_GPR120->Arrestin Internalization Internalization Arrestin->Internalization ERK ERK1/2 Phosphorylation Internalization->ERK Anti_inflammatory Anti-inflammatory Effects ERK->Anti_inflammatory

Caption: FFA4/GPR120 Signaling Pathways.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A1 Culture FFA4-expressing cells A2 Seed cells into 96-well plates A1->A2 B1 Add varying concentrations of TUG-891 or α-Linolenic Acid A2->B1 C1 Intracellular Ca²⁺ Mobilization Assay B1->C1 C2 β-Arrestin Recruitment Assay B1->C2 C3 ERK1/2 Phosphorylation Assay B1->C3 D1 Measure Assay-specific Signal (Fluorescence, Luminescence, etc.) C1->D1 C2->D1 C3->D1 D2 Calculate pEC50 values D1->D2 D3 Compare Potency and Efficacy D2->D3

Caption: Workflow for GPR120 Agonist Evaluation.

Conclusion

References

Validating TUG-891's Efficacy: A Comparative Analysis Using FFAR4 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of TUG-891, a potent and selective Free Fatty Acid Receptor 4 (FFAR4) agonist, with a focus on validating its mechanism of action through studies involving knockout models. This analysis is supported by experimental data demonstrating the therapeutic potential of TUG-891 in metabolic and inflammatory diseases.

TUG-891 is a selective agonist for FFAR4 (also known as GPR120), a G protein-coupled receptor that is activated by long-chain fatty acids.[1][2] Activation of FFAR4 has been shown to play a crucial role in regulating glucose metabolism, adipogenesis, and inflammation.[3] TUG-891 mimics the effects of endogenous ligands like α-linolenic acid, stimulating key signaling pathways, including calcium mobilization, β-arrestin recruitment, and extracellular signal-regulated kinase (ERK) phosphorylation.[1][2][4]

Comparative Efficacy of TUG-891 in Disease Models

To validate that the therapeutic effects of TUG-891 are mediated through FFAR4, studies have been conducted using apolipoprotein E (ApoE) knockout mice, a well-established model for atherosclerosis and liver steatosis.[5] These studies demonstrate the potent anti-inflammatory and metabolic regulatory effects of TUG-891.

TUG-891's Impact on Atherosclerosis

In ApoE knockout mice fed a high-fat diet, prolonged treatment with TUG-891 has been shown to significantly reduce the development of atherosclerosis.[6][7] This is attributed to its ability to modulate macrophage polarization, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[6][7]

ParameterControl (ApoE-/-)TUG-891 Treated (ApoE-/-)Percentage Changep-value
Atherosclerotic Lesion Area (µm²) 262,108 ± 18,682206,641 ± 11,532↓ 21.2%< 0.05
Total Macrophage Content (CD68 staining, %) 42.36 ± 3.17633.44 ± 2.576↓ 21.1%< 0.05
Smooth Muscle Cells (α-SMA staining, %) 0.8942 ± 0.13221.816 ± 0.2598↑ 103.1%< 0.05

Data sourced from a study on ApoE-knockout mice treated with TUG-891.[6]

TUG-891's Effect on Liver Steatosis

In the same ApoE knockout mouse model, TUG-891 treatment also demonstrated a significant inhibitory effect on the progression of liver steatosis.[5][8] This was associated with a reduction in the accumulation of triglycerides in the liver and a decrease in the expression of genes involved in de novo lipogenesis.[5][8]

ParameterControl (ApoE-/- on HFD)TUG-891 Treated (ApoE-/- on HFD)Key Findings
Hepatocytes with Steatosis --20% reduction in the number of hepatocytes with signs of steatosis[5]
Liver Triglyceride Levels --Significant decrease[5]
Plasma AST Levels --Significantly decreased[5][8]
Gene Expression (de novo lipogenesis) --Decreased expression of Srebp-1c, Fasn, and Scd1[5][8]
Gene Expression (fatty acid uptake & oxidation) --Decreased expression of Cd36, Fabp1, Acox1, and Ehhadh[5][8]

HFD: High-Fat Diet, AST: Aspartate Aminotransferase. Data sourced from a study on ApoE-knockout mice.[5][8]

Signaling Pathways and Experimental Workflow

The therapeutic effects of TUG-891 are underpinned by its activation of specific intracellular signaling cascades upon binding to FFAR4. The experimental validation of these effects typically involves a workflow that compares the response to TUG-891 in wild-type versus knockout models.

FFAR4_Signaling_Pathway TUG891 TUG-891 FFAR4 FFAR4 (GPR120) TUG891->FFAR4 binds to Gq Gq FFAR4->Gq activates beta_arrestin β-Arrestin FFAR4->beta_arrestin recruits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Metabolic_regulation Metabolic Regulation Ca_mobilization->Metabolic_regulation ERK_pathway ERK Pathway beta_arrestin->ERK_pathway Anti_inflammatory Anti-inflammatory Effects ERK_pathway->Anti_inflammatory ERK_pathway->Metabolic_regulation

FFAR4 Signaling Pathway Activated by TUG-891.

Experimental_Workflow start Start: Hypothesis (TUG-891 acts via FFAR4) animal_models Animal Models: Wild-Type vs. FFAR4 KO start->animal_models treatment Treatment Groups: Vehicle vs. TUG-891 animal_models->treatment data_collection Data Collection: - Physiological readouts - Tissue analysis - Molecular analysis treatment->data_collection analysis Comparative Analysis: - WT (Vehicle vs. TUG-891) - KO (Vehicle vs. TUG-891) - WT vs. KO (TUG-891) data_collection->analysis conclusion Conclusion: Validate FFAR4-dependent effects of TUG-891 analysis->conclusion

Experimental Workflow for Validating TUG-891's Mechanism.

Experimental Protocols

The following are summarized methodologies for key experiments cited in the validation of TUG-891's effects.

Animal Models and TUG-891 Administration
  • Animal Model: Male or female ApoE-knockout mice are typically used.[5][6] These mice are often placed on a high-fat diet to induce atherosclerosis and/or liver steatosis.[5]

  • TUG-891 Administration: TUG-891 is administered to the treatment group, while a control group receives a vehicle. A common administration route is subcutaneous injection.[6][7]

  • Dosage and Duration: A typical dosage is 20 mg/kg of TUG-891 administered three times a week for a period of 4 months.[6][7]

Atherosclerosis Assessment
  • Tissue Collection: At the end of the treatment period, mice are euthanized, and the aorta is dissected.

  • Lesion Analysis: The aortic root is sectioned and stained with Oil Red O to visualize atherosclerotic plaques. The lesion area is then quantified using imaging software.[6]

  • Immunohistochemistry: Aortic sections are stained with antibodies against CD68 (a macrophage marker) and α-SMA (a smooth muscle cell marker) to assess the cellular composition of the plaques.[6]

Liver Steatosis Assessment
  • Histological Analysis: Liver tissue is collected, fixed, and stained with hematoxylin and eosin (H&E) to visualize lipid droplet accumulation in hepatocytes.[5]

  • Triglyceride Measurement: Liver tissue is homogenized, and triglyceride levels are quantified using a commercial assay kit.[5]

  • Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of genes involved in lipid metabolism, such as Srebp-1c, Fasn, Scd1, Cd36, Fabp1, Acox1, and Ehhadh.[5][8]

  • Biochemical Analysis: Plasma levels of liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are measured to assess liver damage.[5][8]

References

TUG-891: A Potent and Selective Agonist for Free Fatty Acid Receptor 4 (FFAR4/GPR120)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Selectivity Profile Against Other Free Fatty Acid Receptors

For researchers and professionals in drug development, understanding the selectivity of a pharmacological tool is paramount. TUG-891 has emerged as a critical agonist for studying the physiological roles of Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120. This guide provides a comprehensive comparison of TUG-891's selectivity against other free fatty acid receptors (FFARs), supported by experimental data and detailed methodologies.

Selectivity and Potency Profile of TUG-891

TUG-891 is a potent and highly selective agonist for human FFAR4. Its selectivity is most pronounced when compared to FFAR1 (GPR40), with reports indicating a greater than 100-fold and, in some cases, up to 1000-fold preference for FFAR4.[1] However, it is crucial to note that this high selectivity is species-dependent, with TUG-891 demonstrating limited selectivity over mouse FFAR1.[2]

The potency of TUG-891 at human FFAR4 has been consistently demonstrated across various functional assays, including calcium mobilization, β-arrestin recruitment, and ERK phosphorylation, with reported pEC50 values in the range of 7.36, which corresponds to an EC50 in the nanomolar range.[3] In contrast, its activity at human FFAR1 is significantly lower, with a reported EC50 of 17 µM.

Comparative Potency of TUG-891 at Human FFAR4 and FFAR1
ReceptorAssay TypeTUG-891 Potency (pEC50)TUG-891 Potency (EC50)Reference
Human FFAR4 (hFFAR4) β-arrestin-2 Recruitment7.77 ± 0.09~17 nM[3]
Human FFAR4 (hFFAR4) Calcium Mobilization7.36~44 nM[3]
Human FFAR1 (hFFAR1) Calcium Mobilization-17 µM

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Signaling Pathways

TUG-891 activates FFAR4, a G-protein coupled receptor (GPCR), leading to the initiation of downstream signaling cascades. The primary signaling pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Additionally, FFAR4 activation by TUG-891 can also lead to the recruitment of β-arrestin and the phosphorylation of extracellular signal-regulated kinase (ERK).

FFAR1, another long-chain fatty acid receptor, also signals through the Gq/11 pathway, leading to similar downstream effects on intracellular calcium and PKC activation.

FFAR4_Signaling_Pathway TUG891 TUG-891 FFAR4 FFAR4 (GPR120) TUG891->FFAR4 binds Gq11 Gq/11 FFAR4->Gq11 activates beta_arrestin β-Arrestin FFAR4->beta_arrestin recruits PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates ERK ERK Phosphorylation beta_arrestin->ERK

Figure 1: TUG-891 mediated FFAR4 signaling pathway.

FFAR1_Signaling_Pathway LCFA Long-Chain Fatty Acids FFAR1 FFAR1 (GPR40) LCFA->FFAR1 binds Gq11 Gq/11 FFAR1->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates

Figure 2: General signaling pathway for FFAR1.

Experimental Protocols

The selectivity and potency of TUG-891 are primarily determined through in vitro cellular assays. The following are detailed methodologies for two key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

1. Cell Culture and Plating:

  • HEK293 cells stably expressing the human FFAR of interest (e.g., FFAR4 or FFAR1) are cultured in appropriate media.

  • Cells are seeded into 96-well black, clear-bottom plates and grown to confluence.

2. Dye Loading:

  • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

3. Compound Preparation and Addition:

  • TUG-891 is serially diluted in the assay buffer to create a range of concentrations.

  • The dye-containing buffer is removed, and the cells are washed with the assay buffer.

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Baseline fluorescence is measured before the addition of the compound.

  • The various concentrations of TUG-891 are added to the wells, and fluorescence is measured continuously to detect the calcium flux.

4. Data Analysis:

  • The change in fluorescence intensity is plotted against the concentration of TUG-891.

  • The EC50 value, the concentration at which 50% of the maximal response is observed, is calculated using a sigmoidal dose-response curve.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture & Plate Cells dye_loading Load with Calcium Dye cell_culture->dye_loading baseline Measure Baseline Fluorescence dye_loading->baseline add_compound Add TUG-891 baseline->add_compound measure_flux Measure Fluorescence (Calcium Flux) add_compound->measure_flux plot_data Plot Dose-Response Curve measure_flux->plot_data calc_ec50 Calculate EC50 plot_data->calc_ec50

Figure 3: Workflow for a calcium mobilization assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.

1. Cell Culture and Transfection:

  • HEK293 cells are co-transfected with plasmids encoding the FFAR of interest fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

2. Cell Plating:

  • Transfected cells are seeded into 96-well white, clear-bottom plates.

3. Assay Procedure:

  • The culture medium is removed, and cells are washed with a suitable assay buffer.

  • The BRET substrate (e.g., coelenterazine h) is added to the cells, and the plate is incubated in the dark.

  • TUG-891 is added at various concentrations.

  • The plate is immediately read in a microplate reader capable of detecting both the donor and acceptor emission wavelengths.

4. Data Analysis:

  • The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

  • The change in the BRET ratio is plotted against the concentration of TUG-891.

  • The EC50 value is determined from the resulting dose-response curve.

B_Arrestin_Recruitment_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis transfection Co-transfect Cells with FFAR-Rluc & β-arrestin-YFP plating Plate Transfected Cells transfection->plating add_substrate Add BRET Substrate plating->add_substrate add_compound Add TUG-891 add_substrate->add_compound read_bret Read BRET Signal add_compound->read_bret calc_ratio Calculate BRET Ratio read_bret->calc_ratio plot_data Plot Dose-Response Curve calc_ratio->plot_data calc_ec50 Calculate EC50 plot_data->calc_ec50

Figure 4: Workflow for a β-arrestin recruitment BRET assay.

References

TUG-891 Potency: A Comparative Analysis in Human versus Mouse Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency and signaling of TUG-891, a selective agonist of the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, in human and murine cellular systems. The data presented herein is intended to support researchers in designing and interpreting experiments aimed at understanding the therapeutic potential of targeting FFAR4.

Quantitative Comparison of TUG-891 Potency

TUG-891 exhibits differential potency between human and mouse FFAR4. The following table summarizes the half-maximal effective concentration (EC50) values of TUG-891 in various functional assays. Notably, TUG-891 demonstrates higher potency in mouse cells compared to human cells.

SpeciesAssayCell LineEC50 (µM)Reference
Human Calcium MobilizationFlp-In T-REx 293 cells expressing hFFA40.0436[1]
Mouse Calcium MobilizationNot Specified0.0169[1]
Human β-Arrestin-2 RecruitmentFlp-In T-REx 293 cells expressing hFFA4~0.1[2]
Human ERK PhosphorylationFlp-In T-REx 293 cells expressing hFFA4~0.01[2]

Note: While TUG-891 is a potent agonist for mouse FFAR4, it displays limited selectivity over the mouse Free Fatty Acid Receptor 1 (FFA1), which should be a consideration in the interpretation of in vivo studies in mice.[2][3]

GPR120/FFAR4 Signaling Pathway

TUG-891 activates FFAR4, a G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11 proteins.[2][4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] Furthermore, activation of FFAR4 by TUG-891 can also stimulate β-arrestin recruitment and extracellular signal-regulated kinase (ERK) phosphorylation.[2][3][5]

GPR120_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TUG891 TUG-891 GPR120 GPR120/FFAR4 TUG891->GPR120 Binds to Gq Gαq/11 GPR120->Gq Activates betaArrestin β-Arrestin GPR120->betaArrestin Recruits ERK ERK Phosphorylation GPR120->ERK Stimulates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Experimental_Workflow cluster_calcium Calcium Mobilization Assay cluster_arrestin β-Arrestin Recruitment Assay cluster_erk ERK Phosphorylation Assay Ca_Cells Seed FFAR4-expressing cells Ca_Dye Load with calcium-sensitive dye Ca_Cells->Ca_Dye Ca_TUG Add TUG-891 Ca_Dye->Ca_TUG Ca_Read Measure fluorescence Ca_TUG->Ca_Read Ca_Analyze Calculate EC50 Ca_Read->Ca_Analyze Ar_Cells Seed engineered cells Ar_TUG Add TUG-891 Ar_Cells->Ar_TUG Ar_Detect Add detection reagent Ar_TUG->Ar_Detect Ar_Read Measure luminescence Ar_Detect->Ar_Read Ar_Analyze Calculate EC50 Ar_Read->Ar_Analyze Erk_Cells Seed & serum-starve cells Erk_TUG Stimulate with TUG-891 Erk_Cells->Erk_TUG Erk_Lysis Lyse cells Erk_TUG->Erk_Lysis Erk_Detect Detect pERK/total ERK Erk_Lysis->Erk_Detect Erk_Analyze Calculate EC50 Erk_Detect->Erk_Analyze

References

A Guide to Cross-Validating GPR35 Effects Using Agonists and siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for cross-validating the cellular effects of G protein-coupled receptor 35 (GPR35) activation and its inhibition through small interfering RNA (siRNA). It offers a direct comparison of expected experimental outcomes, detailed protocols for key experiments, and visual representations of the underlying signaling pathways and experimental procedures.

Important Note on TUG 891: Initial interest in cross-validating the effects of this compound with GPR35 siRNA is based on a common misconception. Extensive research has characterized this compound as a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120[1][2][3][4]. There is currently no scientific literature to support that this compound directly agonizes GPR35. Therefore, for a scientifically accurate cross-validation of GPR35-mediated effects, it is crucial to utilize a known GPR35 agonist. This guide will proceed by using Zaprinast, a well-established surrogate agonist for GPR35, as the exemplary compound for comparison with siRNA-mediated knockdown of GPR35[5][6].

Comparative Analysis: GPR35 Agonist vs. GPR35 siRNA

The following tables summarize the expected contrasting outcomes when studying GPR35 function using an agonist versus a knockdown approach. These are generalized effects based on known GPR35 signaling pathways and may vary depending on the cell type and specific experimental conditions.

Table 1: Comparison of Expected Effects on GPR35 Signaling Pathways

Signaling PathwayExpected Effect of GPR35 Agonist (e.g., Zaprinast)Expected Effect of GPR35 siRNA
Gαi/o Pathway Inhibition of adenylyl cyclase, leading to decreased cAMP levels[7].Basal or stimulated cAMP levels are unaffected or restored to baseline in the presence of an agonist.
Gα13 Pathway Activation of RhoA signaling pathways.Attenuation of agonist-induced RhoA activation.
β-Arrestin Recruitment Translocation of β-arrestin-2 to the plasma membrane, leading to receptor internalization and desensitization[7][8][9].No agonist-induced β-arrestin-2 recruitment.
Calcium Mobilization Increase in intracellular calcium concentration[10].Abolition or significant reduction of agonist-induced calcium release.
MAPK/ERK Pathway Phosphorylation and activation of ERK1/2[9].Reduction or elimination of agonist-induced ERK1/2 phosphorylation.
NF-κB Pathway Modulation of NF-κB activity, which can be pro- or anti-inflammatory depending on the cellular context[8][9][11].Basal NF-κB activity is maintained, and agonist-induced modulation is prevented.

Table 2: Comparison of Expected Phenotypic Effects

Cellular ProcessExpected Effect of GPR35 Agonist (e.g., Zaprinast)Expected Effect of GPR35 siRNA
Cell Migration Can promote cell migration in certain cell types (e.g., colon epithelial cells)[9].Inhibition of basal or agonist-induced cell migration.
Inflammatory Response Can have both pro- and anti-inflammatory effects by modulating cytokine production[8][9][12][13].Prevents agonist-induced changes in cytokine expression.
Cell Proliferation May influence cell proliferation, with effects being cell-type specific.May alter the rate of cell proliferation, depending on the role of basal GPR35 activity.
Ion Transport Can modulate the activity of ion pumps like the Na+/K+-ATPase[14].Prevents agonist-induced changes in ion transport.

Experimental Protocols

Detailed methodologies for the cross-validation experiments are provided below.

Protocol 1: siRNA-Mediated Knockdown of GPR35

This protocol outlines the steps for transiently silencing the GPR35 gene in a cultured cell line.

  • Cell Seeding:

    • One day prior to transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free normal growth medium.

  • siRNA Preparation:

    • Resuspend lyophilized GPR35-specific siRNA and a non-targeting (scrambled) control siRNA in nuclease-free water to a stock concentration of 10 µM.

  • Transfection Complex Formation:

    • For each well to be transfected, prepare two tubes:

      • Tube A: Dilute a specific amount of siRNA (e.g., 20-80 pmol) into 100 µL of serum-free medium (e.g., Opti-MEM™).

      • Tube B: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.

    • Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the siRNA-lipid complexes dropwise to the cells in the 6-well plate.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.

  • Validation of Knockdown:

    • After the incubation period, lyse the cells and extract total RNA or protein.

    • Assess GPR35 mRNA levels using quantitative real-time PCR (qRT-PCR) and GPR35 protein levels via Western blotting to confirm the efficiency of the knockdown.

Protocol 2: Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following GPR35 activation.

  • Cell Preparation:

    • Seed cells (both wild-type and GPR35 siRNA-transfected) in a black, clear-bottom 96-well plate.

    • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

  • Agonist Stimulation and Data Acquisition:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a short period.

    • Inject the GPR35 agonist (e.g., Zaprinast) at various concentrations.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Plot the peak ΔF against the agonist concentration to generate a dose-response curve and determine the EC₅₀.

Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)

This method detects the activation of the MAPK/ERK signaling pathway.

  • Cell Treatment:

    • Culture wild-type and GPR35 siRNA-transfected cells to near confluency.

    • Starve the cells in serum-free medium for 4-6 hours prior to stimulation.

    • Treat the cells with the GPR35 agonist (e.g., Zaprinast) at a predetermined optimal concentration for various time points (e.g., 0, 5, 15, 30 minutes).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK1/2 and total ERK1/2.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

Visualizing Signaling and Experimental Logic

The following diagrams, created using the DOT language, illustrate the GPR35 signaling pathway and the experimental workflow for its cross-validation.

GPR35_Signaling_Pathway Agonist GPR35 Agonist (e.g., Zaprinast) GPR35 GPR35 Agonist->GPR35 G_alpha_i_o Gαi/o GPR35->G_alpha_i_o G_alpha_13 Gα13 GPR35->G_alpha_13 beta_Arrestin β-Arrestin GPR35->beta_Arrestin PLC PLC GPR35->PLC NFkB NF-κB GPR35->NFkB AC Adenylyl Cyclase G_alpha_i_o->AC RhoA RhoA G_alpha_13->RhoA ERK ERK1/2 beta_Arrestin->ERK cAMP cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream RhoA->Downstream IP3 IP3 PLC->IP3 Ca2 [Ca²⁺]i IP3->Ca2 Ca2->Downstream ERK->Downstream NFkB->Downstream

Caption: GPR35 Signaling Pathways.

Experimental_Workflow Start Start: Hypothesis on GPR35 Function Cell_Culture Cell Culture (GPR35-expressing cell line) Start->Cell_Culture Treatment_Groups Establish Treatment Groups Cell_Culture->Treatment_Groups Control Untreated Control Treatment_Groups->Control Group 1 Agonist GPR35 Agonist (e.g., Zaprinast) Treatment_Groups->Agonist Group 2 siRNA_Control Scrambled siRNA Treatment_Groups->siRNA_Control Group 3 siRNA_GPR35 GPR35 siRNA Treatment_Groups->siRNA_GPR35 Group 4 Functional_Assays Perform Functional Assays Control->Functional_Assays Agonist->Functional_Assays siRNA_Control->Functional_Assays Validation Validate GPR35 Knockdown (qRT-PCR, Western Blot) siRNA_GPR35->Validation Validation->Functional_Assays Calcium_Assay Calcium Mobilization Functional_Assays->Calcium_Assay ERK_Assay ERK Phosphorylation Functional_Assays->ERK_Assay Migration_Assay Cell Migration Assay Functional_Assays->Migration_Assay Data_Analysis Data Analysis and Comparison Calcium_Assay->Data_Analysis ERK_Assay->Data_Analysis Migration_Assay->Data_Analysis Conclusion Conclusion on GPR35 Function Data_Analysis->Conclusion

References

TUG-891: A Comparative Guide to a Potent GPR120 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the GPR120 agonist TUG-891 with other relevant compounds. It is intended to serve as a resource for researchers and professionals in the field of drug discovery and metabolic disease, offering a detailed look at the efficacy, signaling pathways, and experimental data related to TUG-891 and its counterparts.

Introduction to GPR120 and its Agonists

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2] GPR120 is activated by long-chain free fatty acids (LCFAs) and plays a role in various physiological processes, including glucose homeostasis, anti-inflammatory responses, and the secretion of glucagon-like peptide-1 (GLP-1).[1][2]

TUG-891 was developed as a potent and selective synthetic agonist for GPR120, offering a valuable tool to probe the receptor's function and therapeutic potential.[1][3][4] This guide compares the efficacy of TUG-891 to other GPR120 agonists, including the endogenous fatty acid α-linolenic acid (aLA), the less selective agonist GW9508, and another synthetic agonist, NCG21.[1]

Comparative Efficacy of GPR120 Agonists

TUG-891 has been demonstrated to be a highly potent and selective agonist for human GPR120.[1][5] Its efficacy has been evaluated across a range of in vitro assays, consistently showing superiority over other known agonists in terms of potency.[1]

In Vitro Efficacy Data

The following table summarizes the potency (pEC50) of TUG-891 and other GPR120 agonists in various functional assays. A higher pEC50 value indicates greater potency.

CompoundCalcium Mobilization (pEC50)β-Arrestin-2 Recruitment (pEC50)ERK1/2 Phosphorylation (pEC50)
TUG-891 7.3 ± 0.17.5 ± 0.17.8 ± 0.1
α-Linolenic Acid (aLA)5.8 ± 0.15.9 ± 0.16.0 ± 0.1
GW95085.4 ± 0.15.5 ± 0.15.6 ± 0.1
NCG215.2 ± 0.15.3 ± 0.15.4 ± 0.1

Data compiled from studies on human GPR120 expressed in HEK293 cells.[1]

GPR120 Signaling Pathways Activated by TUG-891

Activation of GPR120 by TUG-891 initiates a cascade of intracellular signaling events. The primary pathways involve the coupling to Gαq/11, leading to an increase in intracellular calcium, and the recruitment of β-arrestin, which can mediate both receptor desensitization and further signaling.[1][2][6]

GPR120_Signaling GPR120 GPR120/FFAR4 Gq Gαq/11 GPR120->Gq Arrestin β-Arrestin GPR120->Arrestin TUG891 TUG-891 TUG891->GPR120 PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ (intracellular) IP3->Ca Downstream Downstream Effects Ca->Downstream PKC PKC DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK ERK->Downstream Internalization Receptor Internalization Arrestin->Internalization

GPR120 signaling cascade initiated by TUG-891.

Functional Outcomes of TUG-891-Mediated GPR120 Activation

The activation of GPR120 by TUG-891 leads to several therapeutically relevant downstream effects. These have been demonstrated in various cellular models.

Glucagon-Like Peptide-1 (GLP-1) Secretion

In enteroendocrine cell lines, TUG-891 stimulates the secretion of GLP-1, an incretin hormone that plays a crucial role in glucose homeostasis.[1]

Enhanced Glucose Uptake

TUG-891 has been shown to enhance glucose uptake in 3T3-L1 adipocytes, suggesting its potential to improve insulin sensitivity.[1]

Anti-inflammatory Effects

In macrophage cell lines such as RAW264.7, TUG-891 inhibits the release of pro-inflammatory mediators, highlighting the anti-inflammatory potential of GPR120 activation.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of GPR120 agonists.

Calcium Mobilization Assay

Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow A 1. Cell Culture: HEK293 cells stably expressing human GPR120 B 2. Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C 3. Compound Addition: Add varying concentrations of GPR120 agonists (TUG-891, etc.) B->C D 4. Measurement: Monitor fluorescence intensity changes using a microplate reader C->D E 5. Data Analysis: Calculate EC50 values from concentration-response curves D->E

Workflow for the calcium mobilization assay.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GPR120 are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.

  • Compound Addition: A baseline fluorescence reading is taken before the addition of GPR120 agonists at various concentrations.

  • Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence microplate reader.

  • Data Analysis: Concentration-response curves are generated, and the half-maximal effective concentration (EC50) is calculated to determine the potency of each agonist.[1]

β-Arrestin Recruitment Assay

Arrestin_Recruitment_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow A 1. Cell Line: Use a cell line co-expressing GPR120 and a β-arrestin fusion protein (e.g., β-galactosidase enzyme fragment complementation) B 2. Compound Stimulation: Treat cells with different concentrations of GPR120 agonists A->B C 3. Detection: Add substrate and measure the generated signal (e.g., chemiluminescence) indicating β-arrestin recruitment B->C D 4. Data Analysis: Plot concentration-response curves and determine EC50 values C->D

References

TUG-891: A Comparative Guide to its In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo experimental data on TUG-891, a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120. TUG-891 has emerged as a critical tool for elucidating the physiological roles of FFA4 and as a potential therapeutic agent for metabolic and inflammatory diseases.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes important biological pathways and workflows to facilitate a comprehensive understanding of TUG-891's activity.

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of TUG-891 in comparison to other relevant FFA4 agonists.

Table 1: In Vitro Potency (pEC50) of FFA4 Agonists at Human FFA4 [1]

LigandCalcium Mobilizationβ-Arrestin-2 RecruitmentERK Phosphorylation
TUG-891 7.367.626.51
α-Linolenic Acid (aLA)5.675.81<5
GW95086.546.645.54
NCG215.776.07<5

Table 2: In Vitro Potency (pEC50) of TUG-891 at Human vs. Mouse FFA4 [1]

SpeciesCalcium Mobilizationβ-Arrestin-2 Recruitment
Human7.367.62
Mouse7.777.77

Table 3: In Vitro Anti-Inflammatory Activity of TUG-891

Cell LineAssayLigandpIC50
RAW264.7 MacrophagesInhibition of LPS-induced TNF-α releaseTUG-891 5.86
RAW264.7 MacrophagesInhibition of LPS-induced TNF-α releaseα-Linolenic Acid (aLA)4.79

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

FFA4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TUG-891 TUG-891 FFA4 FFA4/GPR120 TUG-891->FFA4 Gq11 Gαq/11 FFA4->Gq11 Activation beta_arrestin β-Arrestin FFA4->beta_arrestin Recruitment PLC PLC Gq11->PLC ERK ERK1/2 Gq11->ERK G-protein dependent PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER ER Ca2+ IP3->Ca2_ER Release PKC PKC DAG->PKC Ca2_cyto Cytosolic Ca2+ Ca2_ER->Ca2_cyto PKC->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation GLP1_Secretion GLP1_Secretion pERK->GLP1_Secretion GLP-1 Secretion Glucose_Uptake Glucose_Uptake pERK->Glucose_Uptake Glucose Uptake Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization Anti_Inflammatory Anti-inflammatory Effects beta_arrestin->Anti_Inflammatory Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_treatment_measurement Treatment & Measurement cluster_data_analysis Data Analysis start Seed cells expressing FFA4 in 96-well plate incubate1 Incubate for 24h start->incubate1 load_dye Load with Ca2+-sensitive dye (e.g., Fluo-4 AM) incubate1->load_dye incubate2 Incubate for 1h load_dye->incubate2 add_tug891 Add TUG-891 at various concentrations incubate2->add_tug891 measure_fluorescence Measure fluorescence (kinetic read) add_tug891->measure_fluorescence analyze_data Calculate dose-response curves and EC50 measure_fluorescence->analyze_data end Results analyze_data->end

References

Confirming the Agonist Mechanism of TUG-891 at the Free Fatty Acid Receptor 4 (FFA4)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers

This guide provides a comprehensive overview of the experimental strategies used to confirm the mechanism of TUG-891, a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120. While the topic requested was for a "TUG-891 antagonist," it is critical to clarify that TUG-891 is, in fact, a widely recognized FFA4 agonist.[1][2][3][4][5] Its mechanism is confirmed not by its own antagonistic properties, but by demonstrating that its activity can be blocked by a specific FFA4 antagonist. This guide will compare the cellular responses induced by TUG-891 in the absence and presence of an FFA4 antagonist to validate its on-target mechanism.

The primary signaling pathways activated by FFA4, a Gq-coupled protein receptor, include Gq-mediated increases in intracellular calcium and β-arrestin recruitment, which can lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[6][7][8][9] The confirmation of TUG-891's agonist activity hinges on demonstrating its ability to initiate these downstream events and showing that these events are prevented by a selective FFA4 antagonist, such as AH-7614.[5][10][11]

Data Presentation: TUG-891 Agonist Potency and Antagonist Inhibition

The following tables summarize the quantitative data for TUG-891's efficacy in activating FFA4 signaling pathways and the ability of the antagonist AH-7614 to inhibit these effects.

Table 1: Agonist Potency of TUG-891 at Human FFA4

Assay EndpointPotency (pEC50/pIC50)Description
β-Arrestin-2 Recruitment~8.0Measures the recruitment of β-arrestin-2 to the activated FFA4 receptor.[9]
Calcium (Ca²⁺) Mobilization~8.13Measures the increase in intracellular calcium concentration following receptor activation.[11]
Receptor Internalization~7.70Quantifies the agonist-induced movement of the FFA4 receptor from the cell surface into the cell.[11]
ERK1/2 PhosphorylationPotent activation reportedMeasures the phosphorylation of ERK1/2, a downstream signaling event.[1][4]

Note: pEC50/pIC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Potency of FFA4 Antagonist AH-7614 in Inhibiting TUG-891 Activity

Assay Endpoint (Inhibition of TUG-891-induced response)Antagonist Potency (pIC50)Description
Calcium (Ca²⁺) Mobilization8.13 ± 0.08Measures the ability of AH-7614 to block the intracellular calcium increase stimulated by TUG-891.[11]
β-Arrestin-2 Recruitment7.93 ± 0.06Measures the ability of AH-7614 to block the recruitment of β-arrestin-2 stimulated by TUG-891.[11]
Receptor Internalization7.70 ± 0.10Measures the ability of AH-7614 to prevent the receptor internalization induced by TUG-891.[11]

Note: pIC50 here represents the negative logarithm of the molar concentration of an antagonist that inhibits 50% of the agonist's response.

Experimental Protocols

Detailed methodologies are crucial for reproducing the experiments that confirm TUG-891's mechanism of action.

1. Calcium Mobilization Assay to Confirm Antagonism

This assay measures the ability of an antagonist to block the TUG-891-induced increase in intracellular calcium.

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human FFA4 receptor. Culture cells in a suitable medium such as DMEM with 10% FBS and 1% Penicillin-Streptomycin.[12]

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates and allow them to adhere and grow overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.[13] Incubate for approximately 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.[12]

  • Antagonist Pre-incubation: Add varying concentrations of the FFA4 antagonist (e.g., AH-7614) or vehicle (DMSO) to the wells. Incubate for a defined period (e.g., 15 minutes) to allow the antagonist to bind to the receptor.[11]

  • Agonist Stimulation & Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).[14][15] Record a baseline fluorescence reading. Then, add a fixed concentration of TUG-891 (typically the EC80 concentration, which gives 80% of the maximal response) to all wells and immediately begin kinetic measurement of fluorescence intensity over time (e.g., 120-180 seconds).[12]

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. The antagonist's effect is quantified by the reduction in the TUG-891-induced signal. Plot the antagonist concentration versus the response to calculate the IC50 value.

2. β-Arrestin Recruitment Assay

This assay determines if an antagonist can block the TUG-891-induced interaction between FFA4 and β-arrestin. Technologies like DiscoverX's PathHunter assay are commonly used.[16][17]

  • Cell Line: Use a cell line engineered to co-express the FFA4 receptor tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.[17]

  • Cell Plating: Plate the cells in a 384-well white, solid-bottom microplate and incubate overnight.

  • Compound Addition: Pre-incubate the cells with varying concentrations of the FFA4 antagonist (or vehicle) for a specified time.

  • Agonist Stimulation: Add a fixed (EC80) concentration of TUG-891 to the wells and incubate for a period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.[16] This forces the complementation of the PK and EA enzyme fragments, forming an active β-galactosidase enzyme.[17]

  • Signal Detection: Add the chemiluminescent substrate from a detection kit and incubate at room temperature.[17] Read the chemiluminescence on a plate reader.

  • Data Analysis: A decrease in the chemiluminescent signal in the presence of the antagonist indicates inhibition of β-arrestin recruitment. Calculate the IC50 value from the concentration-response curve.

Visualizations: Pathways and Workflows

FFA4_Agonist_Antagonist_Pathway cluster_membrane Cell Membrane cluster_signaling Downstream Signaling FFA4 FFA4 Receptor Gq Gq Protein Activation FFA4->Gq BetaArrestin β-Arrestin Recruitment FFA4->BetaArrestin PLC PLC Activation Gq->PLC IP3 IP3 Increase PLC->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release ERK_p ERK Phosphorylation BetaArrestin->ERK_p TUG891 TUG-891 (Agonist) TUG891->FFA4 Binds & Activates Antagonist FFA4 Antagonist (e.g., AH-7614) Antagonist->FFA4 Binds & Blocks

Caption: FFA4 signaling activated by TUG-891 and blocked by an antagonist.

Antagonist_Confirmation_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Readout & Analysis A Plate FFA4-expressing cells in multi-well plate B Load cells with fluorescent reporter dye (e.g., Calcium dye) A->B C Pre-incubate cells with varying concentrations of FFA4 Antagonist B->C D Stimulate cells with fixed concentration (EC80) of TUG-891 C->D E Measure signaling response (e.g., Fluorescence change) D->E F Calculate IC50 value for the Antagonist E->F

Caption: Experimental workflow for confirming on-target activity via antagonism.

Confirmation_Logic_Flow cluster_hypothesis Hypothesis cluster_test Experimental Test A Observation: TUG-891 causes a cellular response (e.g., Ca²⁺ release) B The response is mediated specifically through the FFA4 receptor A->B C Pre-treat cells with a selective FFA4 antagonist (e.g., AH-7614) B->C D Result: TUG-891-induced response is blocked or reduced C->D E Conclusion: TUG-891's mechanism as a specific FFA4 agonist is confirmed D->E

Caption: Logical flow for confirming TUG-891's specific FFA4 agonist mechanism.

References

Reproducibility of TUG-891-Induced Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling properties of TUG-891, a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFA4), with other relevant agonists. The information presented herein is intended to facilitate reproducible research by providing detailed experimental protocols and highlighting key factors that can influence experimental outcomes.

Introduction to TUG-891 and FFA4 Signaling

TUG-891 is a synthetic agonist of the Free Fatty Acid Receptor 4 (FFA4), a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[1][2][3][4] Upon activation by long-chain fatty acids or synthetic agonists like TUG-891, FFA4 primarily couples to the Gαq/11 subunit of heterotrimeric G proteins. This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively.

Key signaling events downstream of TUG-891-induced FFA4 activation include:

  • Calcium (Ca2+) Mobilization: A rapid and transient increase in intracellular calcium concentration.[1][2]

  • β-Arrestin Recruitment: The translocation of β-arrestin proteins to the activated receptor, a process involved in receptor desensitization, internalization, and G protein-independent signaling.[1][2]

  • Extracellular Signal-Regulated Kinase (ERK) Phosphorylation: Activation of the ERK/MAPK pathway, which plays a role in cell proliferation, differentiation, and survival.[1][2]

The reproducibility of these signaling events is crucial for the accurate assessment of TUG-891's pharmacological profile and its therapeutic potential.

Comparative Analysis of FFA4 Agonist Potency

The potency of TUG-891 has been benchmarked against other commonly used FFA4 agonists, including the endogenous long-chain fatty acid α-linolenic acid (aLA) and the synthetic agonists GW9508 and NCG21. The following table summarizes their potencies (pEC50 values) across key signaling assays.

AgonistCa2+ Mobilization (pEC50)β-Arrestin-2 Recruitment (pEC50)ERK Phosphorylation (pEC50)
TUG-891 7.367.776.8
α-Linolenic Acid (aLA)5.45.7< 5
GW95086.26.56.1
NCG215.86.1< 5

Data sourced from Hudson et al., 2013. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

These data demonstrate that TUG-891 is a highly potent FFA4 agonist, exhibiting significantly greater potency than aLA, GW9508, and NCG21 in both G protein-dependent (Ca2+ mobilization) and β-arrestin-mediated signaling pathways.

Key Signaling Pathways and Experimental Workflows

To ensure the reproducibility of experiments involving TUG-891, it is essential to have a clear understanding of the underlying signaling pathways and to follow standardized experimental protocols.

TUG-891/FFA4 Signaling Pathway

The binding of TUG-891 to FFA4 initiates a cascade of intracellular events, as depicted in the following diagram.

TUG891_Signaling_Pathway TUG891 TUG-891 FFA4 FFA4 Receptor TUG891->FFA4 Binds Gq11 Gαq/11 FFA4->Gq11 Activates beta_arrestin β-Arrestin FFA4->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK_pathway ERK Phosphorylation beta_arrestin->ERK_pathway Internalization Receptor Internalization beta_arrestin->Internalization

Figure 1: TUG-891/FFA4 Signaling Pathway.

Experimental Workflow: Calcium Mobilization Assay

A common method to assess TUG-891-induced signaling is the calcium mobilization assay. The following diagram outlines a typical workflow for this experiment.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture FFA4-expressing cells cell_plating 2. Plate cells in microplate cell_culture->cell_plating dye_loading 3. Load cells with Ca²⁺ indicator dye cell_plating->dye_loading baseline 4. Measure baseline fluorescence dye_loading->baseline agonist_addition 5. Add TUG-891 baseline->agonist_addition measurement 6. Measure fluorescence change agonist_addition->measurement data_processing 7. Process raw data measurement->data_processing dose_response 8. Generate dose-response curve data_processing->dose_response ec50 9. Calculate EC50 dose_response->ec50

Figure 2: Calcium Mobilization Assay Workflow.

Experimental Protocols

Detailed and consistent experimental protocols are paramount for ensuring the reproducibility of signaling data.

Calcium Mobilization Assay

This protocol is designed for measuring TUG-891-induced intracellular calcium mobilization in a 96-well format.

Materials:

  • FFA4-expressing cells (e.g., HEK293 or CHO cells)

  • Cell culture medium (e.g., DMEM) with supplements

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • TUG-891

  • Fluorescence microplate reader with automated injection

Procedure:

  • Cell Culture and Plating:

    • Culture FFA4-expressing cells to 70-80% confluency.

    • Seed cells into black, clear-bottom 96-well plates at an optimized density and incubate overnight to allow for attachment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence microplate reader and allow it to equilibrate.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Inject a serial dilution of TUG-891 into the wells.

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4) for at least 90 seconds.

  • Data Analysis:

    • Determine the peak fluorescence response for each TUG-891 concentration.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the logarithm of the TUG-891 concentration to generate a dose-response curve and calculate the EC50 value.

β-Arrestin Recruitment Assay

This protocol outlines a general method for measuring TUG-891-induced β-arrestin recruitment using a commercially available assay system (e.g., PathHunter®).

Materials:

  • Cells co-expressing FFA4 and a β-arrestin fusion protein

  • Assay-specific detection reagents

  • TUG-891

  • Luminometer

Procedure:

  • Cell Plating: Plate the engineered cells in a white, clear-bottom microplate and incubate overnight.

  • Agonist Preparation: Prepare a serial dilution of TUG-891 in the appropriate assay buffer.

  • Agonist Stimulation: Add the TUG-891 dilutions to the cells and incubate for a predetermined time (e.g., 60-90 minutes) at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's instructions and incubate at room temperature in the dark.

  • Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Normalize the data and generate a dose-response curve to determine the EC50 value for β-arrestin recruitment.

ERK Phosphorylation Assay

This protocol provides a general framework for assessing TUG-891-induced ERK phosphorylation via Western blotting.

Materials:

  • FFA4-expressing cells

  • Serum-free medium

  • TUG-891

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with various concentrations of TUG-891 for a specific time (e.g., 5-10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with the primary antibody against phospho-ERK1/2.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

Factors Influencing Reproducibility

Several factors can impact the reproducibility of TUG-891-induced signaling experiments. Careful consideration of these variables is crucial for obtaining consistent and reliable data.

  • Cell Line and Passage Number: The expression level of FFA4 and other signaling components can vary between different cell lines and even between different passages of the same cell line. It is recommended to use a stable, well-characterized cell line and to limit the number of passages.

  • Reagent Quality and Consistency: The quality and lot-to-lot variability of reagents, including TUG-891, cell culture media, and antibodies, can significantly affect experimental outcomes.

  • Assay Conditions: Minor variations in assay parameters such as cell density, incubation times, and temperature can lead to inconsistent results. Strict adherence to optimized protocols is essential.

  • Species Selectivity of TUG-891: TUG-891 exhibits lower selectivity for mouse FFA4 over mouse FFA1 compared to its selectivity for the human receptors.[1][2][3] This can complicate the interpretation of in vivo studies in rodents and may contribute to variability.

  • Receptor Desensitization and Internalization: FFA4 undergoes rapid desensitization and internalization upon agonist binding.[1][2][3] The kinetics of these processes can influence the magnitude and duration of the signaling response, making the timing of measurements a critical parameter.

  • Data Analysis Methods: The methods used for data normalization and statistical analysis should be consistent across experiments to ensure comparability of results.

By controlling for these factors and adhering to the detailed protocols provided, researchers can enhance the reproducibility of their findings on TUG-891-induced signaling and contribute to a more robust understanding of FFA4 pharmacology.

References

Safety Operating Guide

Proper Disposal of TUG-891: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the operational and disposal plans of TUG-891 is critical for maintaining a safe laboratory environment. This guide offers procedural, step-by-step guidance to address specific operational questions regarding the proper disposal of this compound.

For researchers, scientists, and drug development professionals, adherence to proper chemical waste management protocols is paramount. TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), should be handled as a potentially hazardous material.[1] While a specific Safety Data Sheet (SDS) is typically provided by the manufacturer to the purchasing institution, this document outlines general best practices for the disposal of TUG-891 in solid form and in solution.

Quantitative Data and Physical Properties

A summary of the key quantitative and physical properties of TUG-891 is provided below to inform handling and disposal decisions.

PropertyValueSource
Molecular Formula C₂₃H₂₁FO₃[2][3]
Molecular Weight 364.4 g/mol [2][4]
Appearance Crystalline solid[2]
Purity ≥98%[2][4]
Solubility in DMSO ~10 mg/mL[2]
Solubility in Ethanol ~1 mg/mL[2]
Solubility in DMF ~1 mg/mL[2]
Aqueous Solubility Sparingly soluble[1]

Experimental Protocols: Disposal Procedures

The following protocols provide a detailed methodology for the proper disposal of TUG-891. These procedures are based on general laboratory safety guidelines and should be adapted to comply with local, state, and federal regulations, as well as specific institutional policies.

Disposal of Solid TUG-891
  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Collection:

    • Collect unadulterated solid TUG-891 waste in a clearly labeled, sealed container.

    • The label should include the chemical name ("TUG-891"), the approximate amount, and the date.

  • Waste Stream Classification: Treat as hazardous chemical waste. Do not mix with non-hazardous waste.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Institutional Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

Disposal of TUG-891 in Organic Solvents (e.g., DMSO, Ethanol)
  • PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.

  • Waste Collection:

    • Collect solutions of TUG-891 in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label must identify all components of the solution (e.g., "TUG-891 in DMSO") and their approximate concentrations.

  • Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvent waste should typically be segregated.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Institutional Pickup: Contact your institution's EHS department for proper disposal.

Disposal of TUG-891 in Aqueous Solutions
  • PPE: Standard laboratory PPE (lab coat, safety goggles, gloves) is required.

  • Waste Evaluation: Due to its limited aqueous solubility, TUG-891 in aqueous buffers may not warrant disposal as hazardous waste in all jurisdictions, especially at very low concentrations. However, it is best practice to treat it as chemical waste. Never dispose of TUG-891 solutions down the drain.

  • Waste Collection: Collect aqueous solutions containing TUG-891 in a clearly labeled, sealed container.

  • Storage and Disposal: Store with other aqueous chemical waste and arrange for disposal through your institution's EHS department.

Mandatory Visualizations

The following diagrams illustrate the decision-making process for the proper disposal of TUG-891.

TUG_891_Disposal_Workflow TUG-891 Disposal Workflow start Start: TUG-891 Waste Generated waste_form Identify Waste Form start->waste_form solid Solid TUG-891 waste_form->solid Solid solution TUG-891 in Solution waste_form->solution Solution collect_solid Collect in Labeled Solid Waste Container solid->collect_solid solvent_type Identify Solvent solution->solvent_type organic Organic Solvent (e.g., DMSO, Ethanol) solvent_type->organic Organic aqueous Aqueous Solution solvent_type->aqueous Aqueous collect_organic Collect in Labeled Organic Solvent Waste organic->collect_organic collect_aqueous Collect in Labeled Aqueous Waste Container aqueous->collect_aqueous store Store in Designated Hazardous Waste Area collect_solid->store collect_organic->store collect_aqueous->store contact_ehs Contact Institutional EHS for Disposal store->contact_ehs

Caption: Decision workflow for the proper disposal of TUG-891 waste.

Signaling_Pathway_Placeholder Illustrative Signaling Pathway of TUG-891 TUG891 TUG-891 GPR120 GPR120 (FFA4) Receptor TUG891->GPR120 Agonist Binding G_protein G Protein Activation GPR120->G_protein Downstream Downstream Signaling (e.g., Ca2+ mobilization, ERK phosphorylation) G_protein->Downstream Biological_Effect Biological Effect (e.g., Anti-inflammatory response) Downstream->Biological_Effect

Caption: Simplified signaling pathway initiated by TUG-891.

References

Personal protective equipment for handling TUG 891

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal instructions for the handling of TUG 891. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.

Core Safety & Handling

This compound is a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120) and should be handled with care.[1][2] While a comprehensive toxicological profile is not fully established, the compound should be treated as potentially hazardous. Direct contact with the skin, eyes, and respiratory tract must be avoided.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in a laboratory setting:

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.

Operational Plan: From Receipt to Disposal

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[3]

  • Keep the container tightly closed in a dry and well-ventilated place.

Preparation of Stock Solutions:

  • All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood.

  • This compound is soluble in organic solvents such as DMSO, ethanol, and DMF.[3] For a stock solution, this compound can be dissolved in DMSO to a concentration of up to 100 mM.

  • For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[3] A 1:5 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.1 mg/ml.[3]

  • Aqueous solutions are not recommended for storage for more than one day.[3]

Handling of Solutions:

  • Once in solution, standard laboratory practices for handling chemical solutions should be followed.

  • Avoid aerosol generation.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Disposal Plan
  • Solid Waste: Dispose of unused solid this compound and any contaminated disposable labware (e.g., weigh boats, pipette tips) as hazardous chemical waste in a designated, sealed container.

  • Liquid Waste: All solutions containing this compound should be collected in a designated hazardous waste container for organic solvents. Do not dispose of down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Technical Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValueSource
Molecular Weight 364.4 g/mol [3]
Molecular Formula C23H21FO3[3]
Purity ≥98%[3]
Formulation Crystalline solid[3]
Solubility in DMSO ~10 mg/mL[3]
Solubility in Ethanol ~1 mg/mL[3]
Solubility in DMF ~1 mg/mL[3]
Storage Temperature -20°C[3]

Experimental Protocol: In Vitro Calcium Mobilization Assay

This protocol outlines a method to assess the agonistic activity of this compound on the FFA4/GPR120 receptor by measuring intracellular calcium mobilization.

Materials:

  • Cells expressing the human FFA4/GPR120 receptor (e.g., HEK293 or CHO cells)

  • This compound

  • DMSO (for stock solution)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent plate reader capable of kinetic reading

Procedure:

  • Cell Plating: Seed the FFA4/GPR120-expressing cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: The following day, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in the assay buffer to achieve the desired final concentrations for the dose-response curve.

  • Calcium Mobilization Measurement:

    • Wash the cells with the assay buffer to remove excess dye.

    • Place the plate in the fluorescent plate reader and begin recording the baseline fluorescence.

    • After a short baseline reading, add the different concentrations of the this compound solution to the wells.

    • Continue to record the fluorescence intensity kinetically for several minutes to capture the calcium mobilization peak.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its handling and use.

TUG_891_Signaling_Pathway This compound Signaling Pathway TUG891 This compound FFA4 FFA4/GPR120 Receptor TUG891->FFA4 binds & activates G_protein Gq/11 FFA4->G_protein activates Arrestin β-Arrestin Recruitment FFA4->Arrestin induces PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca2+ Release ER->Ca2_release induces Downstream Downstream Signaling (e.g., ERK activation) PKC->Downstream

Caption: Signaling pathway of this compound as an agonist for the FFA4/GPR120 receptor.

TUG_891_Experimental_Workflow This compound Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive & Inspect Store Store at -20°C Receive->Store Weigh Weigh Solid in Fume Hood Store->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Collect_Solid Collect Solid Waste Weigh->Collect_Solid Dilute Prepare Serial Dilutions Dissolve->Dilute Treat Treat Cells Dilute->Treat Assay Perform Assay Treat->Assay Collect_Liquid Collect Liquid Waste Treat->Collect_Liquid Analyze Analyze Data Assay->Analyze Dispose Dispose as Hazardous Waste Collect_Liquid->Dispose Collect_Solid->Dispose

Caption: A step-by-step workflow for the safe handling and use of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.